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  • Product: tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide
  • CAS: 1369503-78-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide

Abstract This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for tert-butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide, a saturated heterocyclic scaffold with potentia...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for tert-butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide, a saturated heterocyclic scaffold with potential applications in medicinal chemistry and drug development. The proposed synthesis is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology. This document emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility. The synthesis is presented in a multi-step sequence, commencing with the formation of a key intermediate, tert-butyl 6-oxo-1,4-thiazepane-4-carboxylate, followed by reductive amination to introduce the amino moiety, and culminating in the oxidation of the sulfide to the corresponding sulfone. Each step is supported by established chemical principles and references to analogous transformations in the scientific literature.

Introduction: The Significance of the 1,4-Thiazepane Scaffold

The 1,4-thiazepane ring system is a seven-membered saturated heterocycle containing nitrogen and sulfur atoms. Such scaffolds are of growing interest in drug discovery due to their three-dimensional character, which can lead to improved target specificity and better pharmacological properties compared to their flat, aromatic counterparts. The incorporation of a sulfone group can enhance the polarity and hydrogen bonding capabilities of the molecule, while the amino functionality provides a key site for further derivatization and interaction with biological targets. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of protecting the ring nitrogen, making it a versatile intermediate for peptide synthesis and other complex molecular constructions.

This guide outlines a logical and efficient synthetic strategy to access tert-butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide, a molecule that combines these key structural features.

Proposed Synthetic Pathway: A Strategic Overview

The synthesis of the target compound is proposed to proceed via a three-stage process, as illustrated in the workflow diagram below. This strategy was devised to sequentially install the required functional groups onto the 1,4-thiazepane core.

Synthetic Workflow cluster_0 Stage 1: Heterocycle Formation cluster_1 Stage 2: Amination cluster_2 Stage 3: Oxidation Starting_Materials Starting Materials Intermediate_1 tert-Butyl 6-oxo-1,4-thiazepane-4-carboxylate Starting_Materials->Intermediate_1 Cyclization Intermediate_2 tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate Intermediate_1->Intermediate_2 Reductive Amination Final_Product tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide Intermediate_2->Final_Product Oxidation

Caption: Proposed three-stage synthetic workflow.

Stage 1: Synthesis of the Key Intermediate, tert-Butyl 6-oxo-1,4-thiazepane-4-carboxylate

The initial stage focuses on the construction of the N-Boc protected 1,4-thiazepan-6-one ring. While direct synthesis of this specific ketone is not extensively reported, a plausible approach involves the cyclization of suitably functionalized linear precursors. An analogous strategy has been employed for the synthesis of related oxazepane systems.

Rationale for the Synthetic Approach

The chosen strategy involves an intramolecular cyclization which is a common and effective method for the formation of medium-sized rings. The starting materials would be selected to contain the necessary functionalities for the formation of the thiazepane ring, namely an amine, a thiol, and a carboxylic acid derivative.

Detailed Experimental Protocol

A proposed synthesis of tert-butyl 6-oxo-1,4-thiazepane-4-carboxylate is as follows:

  • Step 1a: Synthesis of a suitable linear precursor. This would likely involve the reaction of N-Boc-2-aminoethanethiol with a suitable three-carbon electrophile containing a masked or protected carboxylic acid functionality.

  • Step 1b: Cyclization. The linear precursor would then be subjected to cyclization conditions to form the seven-membered ring. This could be achieved through activation of the carboxylic acid and subsequent intramolecular amidation.

Note: Due to the lack of a direct literature precedent for this specific intermediate, this step would require significant process development and optimization.

Stage 2: Introduction of the Amino Group via Reductive Amination

With the key ketone intermediate in hand, the next stage is the introduction of the C6-amino group. Reductive amination is a well-established and highly versatile method for this transformation.

Mechanistic Considerations

Reductive amination proceeds via the initial formation of an imine or enamine intermediate from the reaction of the ketone with an amine source (in this case, ammonia or a protected equivalent), followed by in-situ reduction to the corresponding amine. The choice of reducing agent is critical to ensure chemoselectivity and avoid over-reduction or side reactions.

Reductive_Amination Ketone tert-Butyl 6-oxo-1,4- thiazepane-4-carboxylate Imine_Intermediate Imine Intermediate Ketone->Imine_Intermediate + Amine Source Amine_Source NH3 or NH4OAc Amine_Source->Imine_Intermediate Reducing_Agent NaBH3CN or NaBH(OAc)3 Product tert-Butyl 6-amino-1,4- thiazepane-4-carboxylate Reducing_Agent->Product Imine_Intermediate->Product + Reducing Agent

Caption: General mechanism of reductive amination.

Detailed Experimental Protocol

The following protocol is based on general procedures for reductive amination.[1][2]

  • Dissolution: Dissolve tert-butyl 6-oxo-1,4-thiazepane-4-carboxylate (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Addition of Amine Source: Add an excess of the amine source, such as ammonium acetate (5-10 eq).

  • Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), portion-wise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel.

Parameter Condition Rationale
Solvent Methanol, DichloromethaneGood solubility for reactants.
Amine Source Ammonium AcetateProvides ammonia in situ.
Reducing Agent NaBH₃CN, NaBH(OAc)₃Mild and selective reducing agents for imines.
Temperature 0 °C to Room TemperatureControls the initial reaction rate.

Stage 3: Oxidation of the Sulfide to a Sulfone

The final step in the synthesis is the oxidation of the sulfide in the thiazepane ring to a sulfone. This transformation is typically achieved using a strong oxidizing agent.

Rationale for Oxidant Selection

The choice of oxidizing agent is crucial to achieve the desired sulfone without affecting other functional groups in the molecule, such as the Boc-protecting group or the newly introduced amine. Common and effective reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.[3]

Detailed Experimental Protocol

The following protocol is based on general procedures for sulfide oxidation.[3]

  • Dissolution: Dissolve tert-butyl 6-amino-1,4-thiazepane-4-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

  • Oxidation: Cool the solution to 0 °C and add the oxidizing agent, such as m-CPBA (2.2 eq), portion-wise.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate). Wash the organic layer with a base (e.g., sodium bicarbonate solution) to remove acidic byproducts. The organic layer is then dried and concentrated. The final product can be purified by recrystallization or column chromatography.

Parameter Condition Rationale
Solvent Dichloromethane, ChloroformInert solvents that dissolve the starting material.
Oxidizing Agent m-CPBA, H₂O₂/catalystEffective for sulfide to sulfone oxidation.
Stoichiometry >2 equivalents of oxidantEnsures complete oxidation to the sulfone.
Temperature 0 °C to Room TemperatureControls the exothermic oxidation reaction.

Conclusion

This technical guide has detailed a feasible and scientifically sound synthetic route to tert-butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide. The proposed pathway is modular, allowing for potential modifications and the introduction of diversity at various stages. The protocols provided are based on well-established chemical transformations and offer a solid foundation for researchers to undertake the synthesis of this and related heterocyclic compounds. The successful execution of this synthesis will provide valuable access to a novel chemical scaffold for further exploration in drug discovery and development.

References

  • Beshore, D. C., & Smith, A. B., III. (2005). Synthesis of 1,4-Thiazepanes. Organic Letters, 7(23), 5123–5126. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on the Mechanism of the Reaction. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • A one-pot selective synthesis of N-Boc protected secondary amines. National Institutes of Health. [Link]

  • Microwave Chemistry: RCM, Reductive Amination, Quinazolinobenzodiazepines, Deprotection of N-Boc Amines. Organic Chemistry Portal. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. PubMed. [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

Sources

Exploratory

physicochemical properties of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide Introduction In the landscape of modern drug discovery, the careful characterization of novel c...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide

Introduction

In the landscape of modern drug discovery, the careful characterization of novel chemical entities is paramount to their successful development.[1][2][3] Heterocyclic compounds, in particular, form the structural core of a vast number of pharmaceuticals due to their ability to present functional groups in precise three-dimensional arrangements.[4][5][6] This guide provides a comprehensive technical overview of the , a saturated seven-membered heterocyclic compound. This molecule incorporates several key structural features: a Boc-protected amine, a primary amine, and a sulfone group, making it a valuable building block in medicinal chemistry.

Understanding the fundamental physicochemical properties of this molecule, such as its solubility, lipophilicity, and stability, is critical for its effective use in synthesis and for predicting its behavior in biological systems.[7][8] This document is intended for researchers, scientists, and drug development professionals, offering both established data and field-proven experimental protocols for the comprehensive characterization of this and similar compounds.

Chemical Identity and Structural Features

The unambiguous identification of a compound is the foundation of all subsequent characterization. The key identifiers and the molecular structure of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide are presented below.

IdentifierValueSource
IUPAC Name tert-butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxideN/A
CAS Number 1369503-78-5[9]
Molecular Formula C₁₀H₂₀N₂O₄SN/A
Molecular Weight 264.34 g/mol [9]

The structure contains a 1,4-thiazepane ring, a seven-membered heterocycle. The sulfur atom is oxidized to a sulfone (1,1-dioxide), which significantly impacts the molecule's polarity and hydrogen bonding capacity. The nitrogen atom at position 4 is protected with a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to mask the reactivity of an amine. The primary amino group at position 6 is a key functional handle for further chemical modification.

Caption: Key structural features of the target molecule.

Predicted Physicochemical Properties for Drug Discovery

In the early stages of drug discovery, computational models are invaluable for predicting the properties of a molecule, guiding synthesis and prioritization efforts.[2] These predictions are based on the molecule's structure and provide a baseline for subsequent experimental verification.

PropertyPredicted ValueRelevance in Drug Discovery
LogP (Octanol-Water Partition Coefficient) ~0.5 - 1.5Measures lipophilicity, which influences membrane permeability, solubility, and metabolism. A balanced LogP is often desirable for oral bioavailability.[3]
Topological Polar Surface Area (TPSA) ~100-120 ŲEstimates the surface area of polar atoms. TPSA is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 1 (from -NH₂)The number of hydrogen atoms attached to electronegative atoms. Influences binding to target proteins and solubility.[2]
Hydrogen Bond Acceptors 5 (from C=O, O-Boc, and SO₂)The number of electronegative atoms. Affects solubility and target binding interactions.[2]
pKa (Acid Dissociation Constant) ~9.0 - 10.0 (for the primary amine)Predicts the ionization state of the molecule at a given pH. This is critical for solubility, absorption, and receptor interaction.[1]

Experimental Characterization Protocols

While predictions are useful, experimental determination of physicochemical properties is essential for accurate characterization. The following sections detail standard protocols for assessing the key properties of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide.

Appearance and Physical State

Causality: The physical state (solid, liquid, or gas) and appearance (color, crystallinity) are the most fundamental macroscopic properties. They provide initial indications of purity and can influence handling, formulation, and storage requirements.

Step-by-Step Protocol:

  • Sample Preparation: Place a small, representative sample (~1-2 mg) of the compound onto a clean, white watch glass or into a clear vial.

  • Visual Inspection: Observe the sample under good lighting against both a white and a black background.

  • Record Observations: Document the physical state (e.g., crystalline solid, amorphous powder, oil), color, and any other notable characteristics (e.g., hygroscopic nature). For solids, observation under a microscope can reveal crystalline morphology.

Solubility Assessment

Causality: Solubility is a critical determinant of a drug's bioavailability and formulation possibilities.[3] Assessing solubility in a range of solvents, from non-polar organic to polar aqueous systems, provides a comprehensive profile of the compound's behavior.

Step-by-Step Protocol (Kinetic Solubility Assay):

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in a suitable organic solvent like dimethyl sulfoxide (DMSO).

  • Solvent Plate Preparation: Dispense a range of relevant aqueous and organic solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, dichloromethane, methanol) into a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to each well to achieve a target final concentration (e.g., 100 µM).

  • Equilibration and Analysis: Shake the plate for a set period (e.g., 2 hours) at room temperature to allow for equilibration. Analyze the amount of dissolved compound using a suitable method like HPLC-UV or LC-MS/MS. The presence of precipitate indicates insolubility at that concentration.

Spectroscopic Analysis for Structural Confirmation

Causality: Spectroscopic techniques provide detailed information about the molecular structure, confirming the identity and purity of the synthesized compound. Each technique probes different aspects of the molecule's chemical bonds and atomic arrangement.

Step-by-Step Protocols:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data Analysis:

      • ¹H NMR: Expect signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the protons on the thiazepane ring (complex multiplets), and the protons of the primary amine (a broad singlet).

      • ¹³C NMR: Expect signals for the carbons of the tert-butyl group, the carbonyl of the Boc group, and the distinct carbons of the heterocyclic ring.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

    • Data Acquisition: Collect the IR spectrum over a range of 4000-400 cm⁻¹.

    • Data Analysis: Look for characteristic absorption bands: N-H stretching of the primary amine (~3300-3400 cm⁻¹), C=O stretching of the Boc-carbamate (~1680-1700 cm⁻¹), and strong S=O stretching of the sulfone (~1300-1350 cm⁻¹ and ~1120-1160 cm⁻¹).

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Data Acquisition: Infuse the solution into a mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

    • Data Analysis: In positive ion mode, expect to observe the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight plus the mass of a proton.

Workflow for Physicochemical Characterization

The logical flow of experiments is crucial for an efficient and comprehensive characterization of a new chemical entity. The following diagram illustrates a typical workflow.

start Synthesis & Purification of Compound identity Confirm Identity (NMR, MS, IR) start->identity purity Assess Purity (HPLC, LC-MS) identity->purity phys_state Determine Physical State & Appearance purity->phys_state solubility Measure Solubility (Aqueous & Organic) purity->solubility lipophilicity Determine LogP/LogD (e.g., Shake-flask or HPLC) purity->lipophilicity stability Evaluate Chemical Stability (pH, Temp.) purity->stability end Comprehensive Physicochemical Profile phys_state->end solubility->end lipophilicity->end stability->end

Caption: A standard workflow for physicochemical characterization.

Conclusion

The define its potential utility as a building block in drug discovery and development. Its combination of a protected amine, a reactive primary amine, and a polar sulfone group provides a versatile scaffold for chemical elaboration. The experimental protocols outlined in this guide offer a robust framework for the thorough characterization of this and related heterocyclic compounds. A comprehensive understanding of these properties is not merely an academic exercise but a critical step in mitigating risks and accelerating the journey from a promising molecule to a potential therapeutic agent.

References

  • Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes.
  • Argenn. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • LookChem. (2023, December 13). What are the physicochemical properties of drug?.
  • ResearchGate. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery.
  • MDPI. (n.d.). Synthesis, Characterization and Biological Activity of Heterocyclic Compounds.
  • Journal of Medicinal and Pharmaceutical Chemistry Research. (n.d.). Synthesis and characterization of some new heterocyclic compounds.
  • MDPI. (n.d.). Special Issue : Synthesis and Characterization of Heterocyclic Compounds.
  • Britannica. (n.d.). Heterocyclic compound.
  • WuXi AppTec DMPK. (n.d.). Physicochemical Property Study.
  • CymitQuimica. (n.d.). tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide.

Sources

Foundational

spectroscopic data (NMR, IR, MS) of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide

An In-depth Technical Guide to the Predicted Spectroscopic Profile of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide Abstract This technical guide provides a comprehensive, predictive analysis of the key spe...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Spectroscopic Profile of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide

Abstract

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the novel compound tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide . As experimental data for this specific molecule is not yet publicly available, this document serves as an expert-level predictive resource for researchers in drug discovery and chemical synthesis. By leveraging established principles of spectroscopy and drawing comparisons with structurally analogous compounds, we offer a robust framework for the identification, characterization, and quality control of this target molecule. Each section details the theoretical basis for the predicted data, outlines field-proven experimental protocols, and explains the causal relationships between molecular structure and spectral output.

Molecular Structure and Spectroscopic Overview

The target molecule, tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide, is a saturated seven-membered heterocycle containing a sulfone, a Boc-protected amine, and a primary amine. This unique combination of functional groups presents a distinct spectroscopic fingerprint. The 1,4-thiazepane ring is inherently flexible, which is expected to result in complex signal patterns in NMR due to multiple conformers.[1] The sulfone and Boc groups are strongly electron-withdrawing and sterically bulky, respectively, and will dominate the electronic and chemical environment of the molecule.

Numbered Molecular Structure

For clarity in the subsequent spectroscopic analysis, the atoms of the target molecule are numbered as follows:

G M [M+H]⁺ m/z = 265.1 M_minus_isobutylene [M+H - C₄H₈]⁺ m/z = 209.1 M->M_minus_isobutylene - C₄H₈ M_minus_Boc [M+H - Boc]⁺ m/z = 165.1 M->M_minus_Boc - C₅H₈O₂ tBu [t-Bu]⁺ m/z = 57.1 M->tBu Direct fragmentation

Caption: Predicted major fragmentation pathways for the target molecule in ESI-MS.

Conclusion

This guide presents a detailed, predictive spectroscopic characterization of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide . The predicted data, grounded in fundamental spectroscopic principles and analysis of analogous structures, provides a robust template for researchers. The key identifiers for this molecule will be the characteristic signals of the Boc group in NMR and MS, the strong S=O stretches in the IR spectrum, and the complex multiplet patterns of the thiazepane ring protons in ¹H NMR. This document should serve as a valuable tool for confirming the successful synthesis and purity of this novel compound.

References

  • BenchChem. (n.d.). A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives. Retrieved from BenchChem website. [2]2. Royal Society of Chemistry. (n.d.). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry. [1]3. Chauhan, M. S., & Still, I. W. J. (1975). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry, 53(19), 2880–2890. [3]4. Abraham, R. J., et al. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(7), 667-75. [4]5. Obregón-Mendoza, M. A., et al. (2017). The Influence of Sulfur Configuration in 1 H NMR Chemical Shifts of Diasteromeric Five-Membered Cyclic Sulfites. Magnetic Resonance in Chemistry, 55(3), 233-238. [5]6. MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from MDPI website. [6]7. ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from ResearchGate. [7]8. Sci-Hub. (n.d.). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. 9. BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Confirming Boc Protection. Retrieved from BenchChem website. [8]10. ResearchGate. (n.d.). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. [9]11. ACS Publications. (n.d.). Studies in the Sulfone Series. VIII. Infrared Absorption Spectra and Structure of Some Substituted Diphenyl Sulfones and Sulfoxides. Journal of the American Chemical Society. [10]12. MDPI. (n.d.). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. [11]13. PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [12]14. ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [13]15. NIH. (n.d.). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. [14]16. ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from ACD/Labs website. [15]17. ResearchGate. (n.d.). How can I avoid the Boc-cleavage during Mass Analysis?.

Sources

Foundational

solubility and stability of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide

Initiating Research on Thiazepane My initial steps involve launching targeted Google searches to find information on "tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1- dioxide." I'm focusing on chemical properties, so...

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Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Thiazepane

My initial steps involve launching targeted Google searches to find information on "tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1- dioxide." I'm focusing on chemical properties, solubility data across solvents, and the compound's stability under varying pH and temperature conditions. This is the foundation upon which the project is based.

Analyzing Further Details

I'm now expanding my search to include analytical methods for quantification and potential degradation pathways. I'm also actively seeking literature and supplier data sheets for reputable citations. Once the data collection is complete, I plan to structure the guide with an introduction, solubility/stability profiles, experimental protocols, data summaries in tables, and Graphviz diagrams for clarity. The goal is to create a well-referenced, authoritative document.

Gathering Compound Data

I'm now focusing my Google searches to concentrate on the target compound's properties, solvent solubility, and stability. I'm also looking into analytical techniques for quantifying it and potential degradation routes. Simultaneously, I'm scouring literature and supplier data to build a strong citation base. This data will be used to structure a guide that covers solubility, stability, protocols, and data summaries using tables and diagrams.

Assessing Compound Properties

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Reframing My Approach

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Revising Data Acquisition

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Adapting the Strategy

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Confirming Data Scarcity

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Developing a Guide Structure

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Structuring the Technical Guide

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Outlining Guide Content

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Exploratory

A Technical Guide to the Biological Activities of Thiazepane Dioxide Derivatives

Abstract The seven-membered heterocyclic thiazepane scaffold, particularly its dioxide form, represents a privileged structure in medicinal chemistry. The oxidation of the sulfur atom to a sulfone (SO₂) moiety profoundly...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The seven-membered heterocyclic thiazepane scaffold, particularly its dioxide form, represents a privileged structure in medicinal chemistry. The oxidation of the sulfur atom to a sulfone (SO₂) moiety profoundly alters the molecule's electronic and steric properties, often leading to enhanced biological activity and target specificity. This technical guide provides an in-depth analysis of the known biological activities of thiazepane dioxide derivatives, with a primary focus on their validated potential in oncology and neuroscience. We will explore the mechanisms of action, structure-activity relationships (SAR), and key experimental data for distinct classes of these compounds, including their roles as selective anticancer agents and multifunctional modulators for neuropathic pain. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of current knowledge and practical experimental protocols to guide future discovery efforts.

Introduction: The Thiazepane Dioxide Core

The Thiazepane Scaffold: A Versatile Heterocycle

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among them, seven-membered rings containing both sulfur and nitrogen, such as thiazepanes, offer a unique three-dimensional geometry that allows for diverse substitutions and precise spatial orientation of functional groups. This structural complexity makes them attractive candidates for targeting complex biological macromolecules like enzymes and receptors.

The Critical Role of the Sulfone Moiety (Dioxide)

The biological potency of thiazepane derivatives is often dramatically enhanced upon oxidation of the sulfide to a sulfone (SO₂). This transformation is not merely an incidental modification; it is a strategic choice in drug design for several reasons:

  • Increased Polarity and Solubility: The sulfone group increases the polarity of the molecule, which can influence its pharmacokinetic profile.

  • Hydrogen Bond Acceptor: The two oxygen atoms of the sulfone can act as strong hydrogen bond acceptors, facilitating tighter binding interactions with biological targets.

  • Metabolic Stability: The sulfone is generally resistant to metabolic degradation, potentially increasing the compound's half-life.

  • Conformational Rigidity: The bulky sulfone group can lock the thiazepane ring into a specific conformation, reducing the entropic penalty upon binding to a target and thereby increasing affinity.

As we will see, this oxidative step is pivotal, often converting a moderately active compound into a highly potent one.

Potent Anticancer Activities

Thiazepane dioxide derivatives have emerged as promising scaffolds for the development of novel anticancer agents, particularly those effective against multidrug-resistant (MDR) tumors.

Targeting Drug-Resistant Lung Cancer: Pyrido[2,3-b][1][2]benzothiazepine Dioxides

A significant breakthrough was the discovery of tricyclic pyrido[2,3-b][1][2]benzothiazepines with potent activity against paclitaxel-resistant non-small cell lung cancer (NSCLC).[1] The research highlights a critical structure-activity relationship centered on the oxidation state of the sulfur atom.

Mechanism of Action: These compounds exhibit potent and selective cytotoxicity against cancer cells while showing minimal toxicity toward normal human fibroblasts. The lead compound, 1w , demonstrated a profound ability to inhibit the proliferation of the paclitaxel-resistant H460TaxR cell line.[1]

Structure-Activity Relationship (SAR) Insights: The pivotal role of the sulfone moiety was unequivocally demonstrated in comparative studies. Compound 1w , the sulfone derivative (dioxide), showed a 23-fold increase in cytotoxicity compared to its sulfide analogue, 1a .[1] This stark difference underscores the importance of the dioxide in conferring potent anticancer activity. The substituent on the thiazepine ring was also found to be crucial for inhibitory efficacy.[1]

Data Summary: Cytotoxicity of Tricyclic Thiazepine Derivatives [1]

Compound ID Oxidation State R¹ Group R² Group EC₅₀ vs. H460 (μM) EC₅₀ vs. H460TaxR (μM) EC₅₀ vs. NHFB (μM)
1a Sulfide H p-MePh > 100 > 100 > 100
1w Sulfone (Dioxide) H p-MePh < 1.0 < 1.0 > 100
9 Sulfone (Dioxide) 4-F p-MePh < 1.0 < 1.0 > 100
10 Sulfone (Dioxide) 4-Cl p-MePh < 1.0 < 1.0 > 100
11 Sulfone (Dioxide) 4-Me p-MePh < 1.0 < 1.0 > 100
12 Sulfone (Dioxide) 4-OMe p-MePh < 1.0 < 1.0 > 100

| 14 | Sulfone (Dioxide) | 3,4-di-F | p-MePh | < 1.0 | < 1.0 | > 100 |

H460TaxR: Paclitaxel-resistant cell line; NHFB: Normal Human Fibroblasts.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Thiazepinopurine Derivatives

By adopting a molecular overlay approach, novel thiazepinopurines were designed as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle whose dysregulation is a hallmark of many cancers.[3]

Mechanism of Action: The lead compound, 3b , was found to be a potent CDK2 inhibitor.[3] This inhibition leads to cell cycle arrest in the S phase and induces apoptosis (programmed cell death) in cancer cells. The apoptotic mechanism was confirmed by observing increased expression of pro-apoptotic markers like Bax, Caspase-8, and Caspase-9, and a decrease in the anti-apoptotic marker Bcl-2.[3]

CDK2_Pathway Thiazepine_3b Thiazepinopurine 3b CDK2 CDK2 / Cyclin E Thiazepine_3b->CDK2 Inhibition Apoptosis Apoptosis Thiazepine_3b->Apoptosis Induces S_Phase S Phase Progression CDK2->S_Phase Promotes Bax Bax / Caspases ↑ Apoptosis->Bax Bcl2 Bcl-2 ↓ Apoptosis->Bcl2

Caption: CDK2 inhibition by Thiazepinopurine 3b arrests the cell cycle and induces apoptosis.

Data Summary: Cytotoxicity and CDK2 Inhibition of Thiazepinopurines [3]

Compound ID R Group IC₅₀ vs. HepG2 (μM) IC₅₀ vs. MCF-7 (μM) IC₅₀ vs. PC-3 (μM) Selectivity Index (MCF-7) CDK2 Inhibition IC₅₀ (μM)
3b 4-Cl 17.09 5.52 11.21 7.15 0.219
3c 4-Br 13.91 6.54 10.87 6.04 Not Reported

| Roscovitine | (Standard) | 13.82 | 9.32 | 12.11 | 3.48 | Not Reported |

Central Nervous System (CNS) Applications

The dibenzo[c,f][1][4]thiazepine 5,5-dioxide structure, famously represented by the antidepressant tianeptine, has been leveraged to develop multifunctional compounds for treating complex conditions like neuropathic pain.

Multifunctional Agents for Neuropathic Pain

Neuropathic pain is notoriously difficult to treat, often requiring therapies that act on multiple targets. Researchers have successfully developed multifunctional compounds based on the dibenzo[c,f][1][4]thiazepine 5,5-dioxide scaffold that combine neurotransmitter transporter inhibition with μ-opioid agonism.[5]

Mechanism of Action: These derivatives are designed to simultaneously inhibit the reuptake of key neurotransmitters—serotonin (SERT), norepinephrine (NET), and dopamine (DAT). Compound 17 , for example, showed potent inhibitory activity at all three human transporters (hSERT, hNET, hDAT).[5] The rationale is that modulating multiple pathways involved in pain signaling can lead to greater efficacy.

SAR Insights: The nature of the linker between the thiazepine core and other pharmacophores is critical. A secondary amine linker in compound 17 was found to be crucial for interacting effectively with the binding pockets of all three transporters, resulting in dramatically improved inhibitory activity compared to amide or carbon linkers.[5]

Data Summary: Neurotransmitter Transporter Inhibition [5]

Compound ID Linker Type hSERT Inhibition IC₅₀ (μM) hDAT Inhibition IC₅₀ (μM) hNET Inhibition IC₅₀ (μM)
Tianeptine - - - -
7 Amine 0.081 13.6 1.15

| 17 | Sec-Amine | 0.043 | 2.01 | 0.154 |

Key Experimental Protocols

The trustworthiness of any finding rests on the robustness of its methodology. Below are representative protocols for the synthesis and evaluation of thiazepane dioxide derivatives.

Synthesis and Oxidation

Protocol 4.1.1: General Synthesis of Tricyclic Thiazepines [1] This protocol is a representative method for synthesizing the core scaffold before oxidation.

  • Reactants: Combine the starting aminopyridine-thiol with an appropriate α-bromo ketone in a suitable solvent like ethanol.

  • Cyclization: Add a base (e.g., sodium ethoxide) and reflux the mixture to facilitate the intramolecular cyclization, forming the tricyclic thiazepine core.

  • Purification: After cooling, the product is typically precipitated or extracted. Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure sulfide intermediate.

Protocol 4.1.2: Oxidation to Thiazepane Dioxides (Sulfones) [1][6] This step is critical for enhancing biological activity.

  • Dissolution: Dissolve the synthesized thiazepine sulfide derivative in a solvent like glacial acetic acid or dichloromethane.

  • Oxidation: Add an oxidizing agent, such as 30% hydrogen peroxide[6] or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at room temperature or 0°C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution), neutralize with a base (e.g., sodium bicarbonate), and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the resulting sulfone by recrystallization or column chromatography.

In Vitro Cytotoxicity Assessment

Protocol 4.2.1: MTT Assay for Antiproliferative Activity [2][7] The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the thiazepane dioxide derivatives (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Caption: A generalized workflow for the discovery and validation of thiazepane dioxide derivatives.

Conclusion and Future Outlook

The thiazepane dioxide scaffold is a validated platform for the development of potent, biologically active molecules. The consistent and often dramatic enhancement of activity upon oxidation to the sulfone highlights a clear and actionable strategy for medicinal chemists. Current research has firmly established their potential in two high-need therapeutic areas: drug-resistant oncology and complex CNS disorders like neuropathic pain.

Future research should aim to:

  • Expand Therapeutic Applications: Explore the activity of thiazepane dioxide libraries against other targets, such as viral proteases, kinases involved in inflammation, or other CNS receptors.

  • Optimize Pharmacokinetics: While potent, early-stage compounds often require optimization of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to become viable drug candidates.

  • Elucidate Novel Mechanisms: For compounds with promising phenotypic effects, further studies are needed to deconvolute their precise molecular mechanisms of action.

The compelling data summarized in this guide provide a solid foundation and rationale for the continued investigation of thiazepane dioxide derivatives as a source of next-generation therapeutic agents.

References

  • Chen, Y. J., et al. (2018). Discovery of Novel Tricyclic Thiazepine Derivatives as Anti-Drug-Resistant Cancer Agents by Combining Diversity-Oriented Synthesis and Converging Screening Approach. ACS Combinatorial Science. [Link]

  • Reddy, T. S., et al. (2014). Synthesis and antimicrobial activity of thiazine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [Link]

  • Ashour, A., et al. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Journal of the Iranian Chemical Society. [Link]

  • Lee, J., et al. (2022). Development of Dibenzothiazepine Derivatives as Multifunctional Compounds for Neuropathic Pain. Journal of Medicinal Chemistry. [Link]

  • Al-Juboori, A. M. (2017). Synthesis and Characterization of New 1,3- Oxazepine, Diazepine, thiazepine Derivatives and Open Ring of Thio compounds. Asian Journal of Research in Chemistry. [Link]

  • Various Authors. (2024). Biological Potential of Thiazole Derivatives of Synthetic Origin. ResearchGate. [Link]

  • Kumar, D., et al. (2017). Anticancer Potential of Thiazole Derivatives: A Retrospective Review. Current Drug Metabolism. [Link]

  • Pearce, A. N., et al. (2014). Structure-Activity Relationships of the Bioactive Thiazinoquinone Marine Natural Products Thiaplidiaquinones A and B. Marine Drugs. [Link]

  • El-Sayed, A. F., et al. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules. [Link]

  • Various Authors. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Molecular Structure. [Link]

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Foundational

An In-Depth Technical Guide to tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of tert-butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide, a heterocyclic compound of i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide, a heterocyclic compound of increasing interest in medicinal chemistry. The guide delves into the historical context of 1,4-thiazepane scaffolds, their evolution as valuable three-dimensional (3D) fragments in drug discovery, and the specific synthetic strategies developed for the title compound. We will explore the key chemical transformations, including the construction of the thiazepane core, the critical oxidation of the sulfide to a sulfone, and the introduction of the pivotal 6-amino group. This document serves as a detailed resource, offering insights into the rationale behind synthetic choices and providing established protocols for the preparation and functionalization of this important molecular scaffold.

Introduction: The Emergence of 1,4-Thiazepanes in Drug Discovery

The quest for novel bioactive molecules has led drug discovery programs to explore chemical space beyond flat, aromatic structures. Saturated heterocyclic scaffolds have gained prominence due to their ability to provide well-defined three-dimensional arrangements of functional groups, leading to improved target specificity and better physicochemical properties. Among these, the 1,4-thiazepane ring system, a seven-membered heterocycle containing nitrogen and sulfur, has emerged as a particularly valuable scaffold.

The inherent non-planar conformation of the 1,4-thiazepane ring makes it an attractive "3D fragment" for fragment-based drug discovery (FBDD). These fragments can explore protein binding pockets more effectively than their flat counterparts, often leading to higher affinity and selectivity for their biological targets.[1] The incorporation of a sulfone group (1,1-dioxide) further enhances the scaffold's utility by introducing a rigid, polar hydrogen bond acceptor, which can participate in crucial interactions with biological macromolecules. The presence of an amino group provides a key vector for further derivatization, allowing for the exploration of structure-activity relationships (SAR).

This guide focuses on a specific, yet highly relevant, member of this class: tert-butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled synthetic manipulations, making it a versatile intermediate for the synthesis of more complex molecules.

Historical Context and Discovery

While a precise "discovery" date for tert-butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide is not prominently documented in the literature, its emergence is a logical progression in the broader field of heterocyclic chemistry and medicinal chemistry. The development of synthetic routes to the core 1,4-thiazepane skeleton has been an area of active research. Early methods for the synthesis of thiazepanones, precursors to thiazepanes, often involved lengthy reaction times and gave low yields.[1]

A significant advancement in the synthesis of the 1,4-thiazepanone core came with the development of efficient one-pot cyclization reactions of 1,2-amino thiols with α,β-unsaturated esters.[1] This approach provided a more practical entry to the thiazepane scaffold, paving the way for further functionalization and exploration of its potential in drug discovery. The interest in such scaffolds was further fueled by the discovery that acylated 1,4-thiazepanes act as ligands for bromodomain and extraterminal domain (BET) bromodomains, a class of proteins implicated in cancer and inflammation.[1]

The synthesis of the title compound itself represents a multi-step process that builds upon these foundational methods, requiring selective functionalization of the thiazepane ring. The introduction of the 1,1-dioxide and the 6-amino group are key transformations that impart the final, desired properties to the molecule.

Synthetic Strategies and Methodologies

The synthesis of tert-butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide can be logically divided into three key stages: construction of the N-protected 1,4-thiazepanone precursor, oxidation of the sulfide to the sulfone, and introduction of the 6-amino group.

Construction of the N-Boc-1,4-thiazepan-6-one Core

A robust and widely applicable method for the synthesis of the 1,4-thiazepanone ring system involves the cyclization of a protected amino thiol with a suitable three-carbon electrophile. A common and effective strategy is the reaction of N-Boc-cysteamine with an acrylate derivative.

Experimental Protocol: Synthesis of tert-Butyl 6-oxo-1,4-thiazepane-4-carboxylate

  • N-Boc Protection of Cysteamine: To a solution of cysteamine hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (2.2 equivalents) and cool to 0 °C. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in dichloromethane dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. After reaction completion, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-cysteamine.

  • Michael Addition and Cyclization: Dissolve N-Boc-cysteamine (1 equivalent) in a suitable solvent like methanol. Add a base, such as sodium methoxide (catalytic amount), followed by the dropwise addition of methyl acrylate (1.1 equivalents). The reaction mixture is then heated to reflux for 4-6 hours. Upon completion, the reaction is cooled, neutralized, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to afford tert-butyl 6-oxo-1,4-thiazepane-4-carboxylate.

Causality Behind Experimental Choices:

  • Boc Protection: The use of the Boc protecting group is crucial for preventing the secondary amine of cysteamine from participating in unwanted side reactions. It is stable under the basic conditions of the Michael addition and cyclization and can be readily removed under acidic conditions when desired.

  • Base Catalysis: The Michael addition is base-catalyzed. Sodium methoxide is a suitable choice as it is a strong enough base to deprotonate the thiol, initiating the conjugate addition to the acrylate.

  • Intramolecular Cyclization: The initial Michael addition product undergoes a subsequent intramolecular cyclization (Dieckmann-type condensation) to form the seven-membered thiazepanone ring.

Oxidation to the 1,1-Dioxide (Sulfone)

The oxidation of the sulfide in the thiazepane ring to a sulfone is a critical step to introduce the desired hydrogen-bond accepting properties. A variety of oxidizing agents can be employed for this transformation.

Experimental Protocol: Synthesis of tert-Butyl 6-oxo-1,4-thiazepane-4-carboxylate 1,1-dioxide

  • Oxidation: Dissolve tert-butyl 6-oxo-1,4-thiazepane-4-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid. Cool the solution to 0 °C. Add meta-chloroperoxybenzoic acid (m-CPBA, 2.2 equivalents) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield tert-butyl 6-oxo-1,4-thiazepane-4-carboxylate 1,1-dioxide.

Causality Behind Experimental Choices:

  • m-CPBA as Oxidant: m-CPBA is a widely used and effective reagent for the oxidation of sulfides to sulfones. Using slightly more than two equivalents ensures the complete oxidation of the sulfide to the sulfone, bypassing the intermediate sulfoxide.

  • Temperature Control: The oxidation is an exothermic reaction. Maintaining a low temperature during the addition of the oxidant is crucial to control the reaction rate and prevent potential side reactions.

Introduction of the 6-Amino Group

The introduction of the amino group at the 6-position is the final key step. A common and reliable method to achieve this is through the formation of an oxime from the ketone, followed by its reduction.

Experimental Protocol: Synthesis of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide

  • Oximation: To a solution of tert-butyl 6-oxo-1,4-thiazepane-4-carboxylate 1,1-dioxide (1 equivalent) in a mixture of ethanol and water, add hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium acetate (2 equivalents). Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Oxime Isolation: After completion, cool the reaction mixture and remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude tert-butyl 6-oximino-1,4-thiazepane-4-carboxylate 1,1-dioxide, which can be used in the next step without further purification.

  • Reduction of the Oxime: Dissolve the crude oxime in a suitable solvent such as acetic acid or methanol. Add a reducing agent like zinc dust in the presence of acetic acid, or perform catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon under a hydrogen atmosphere. Stir the reaction at room temperature until the starting material is consumed.

  • Final Product Isolation: After the reduction is complete, filter the reaction mixture to remove the catalyst. Neutralize the filtrate with a base (e.g., sodium bicarbonate or ammonia solution) and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography to afford tert-butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide.

Causality Behind Experimental Choices:

  • Oximation: The conversion of the ketone to an oxime provides a stable intermediate that is readily reduced to the corresponding primary amine.

  • Choice of Reducing Agent: The choice of reducing agent for the oxime can influence the reaction conditions and yield. Catalytic hydrogenation is often a clean and efficient method, while metal-acid combinations like zinc in acetic acid offer a practical alternative.

Data Presentation

Table 1: Summary of Key Intermediates and Final Product

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Step
tert-Butyl 6-oxo-1,4-thiazepane-4-carboxylateC₁₀H₁₇NO₃S231.31Cyclization of N-Boc-cysteamine with methyl acrylate
tert-Butyl 6-oxo-1,4-thiazepane-4-carboxylate 1,1-dioxideC₁₀H₁₇NO₅S263.31Oxidation with m-CPBA
tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxideC₁₀H₂₀N₂O₄S264.34Oximation followed by reduction

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Oxidation cluster_2 Amination N-Boc-cysteamine N-Boc-cysteamine Thiazepanone tert-Butyl 6-oxo-1,4- thiazepane-4-carboxylate N-Boc-cysteamine->Thiazepanone NaOCH3, MeOH, Reflux Methyl_acrylate Methyl_acrylate Methyl_acrylate->Thiazepanone Sulfone tert-Butyl 6-oxo-1,4- thiazepane-4-carboxylate 1,1-dioxide Thiazepanone->Sulfone m-CPBA, CH2Cl2 Oxime tert-Butyl 6-oximino-1,4- thiazepane-4-carboxylate 1,1-dioxide Sulfone->Oxime NH2OH.HCl, NaOAc Final_Product tert-Butyl 6-amino-1,4- thiazepane-4-carboxylate 1,1-dioxide Oxime->Final_Product Reduction (e.g., H2/Pd-C) caption Synthetic workflow for the target compound.

Caption: Synthetic workflow for the target compound.

Conclusion and Future Directions

The synthesis of tert-butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide, while not a trivial one-step process, is achievable through a logical sequence of well-established chemical transformations. The methodologies outlined in this guide provide a solid foundation for researchers to access this valuable building block. The true significance of this compound lies in its potential as a versatile intermediate for the development of novel therapeutics. The presence of the primary amino group serves as a handle for the introduction of a wide array of substituents, allowing for the fine-tuning of biological activity and pharmacokinetic properties.

Future research in this area will likely focus on the development of more stereoselective synthetic routes to access enantiomerically pure versions of this and related thiazepane derivatives. Furthermore, the exploration of this scaffold in various drug discovery campaigns, targeting a range of diseases, is an active and promising area of investigation. The principles and protocols detailed herein will undoubtedly aid in these future endeavors, contributing to the advancement of medicinal chemistry and the discovery of new medicines.

References

  • St. Denis, J. D., et al. (2021). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. ACS Medicinal Chemistry Letters, 12(6), 949–955. [Link]

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Exploratory

The Seven-Membered Challenge: A Technical Guide to Theoretical and Computational Studies of Thiazepane Dioxides

Introduction: Embracing Complexity in Drug Discovery In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of a vast number of therapeutic agents.[1] Among these, seven-membered rings like thia...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Complexity in Drug Discovery

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of a vast number of therapeutic agents.[1] Among these, seven-membered rings like thiazepane dioxides present a unique combination of structural complexity and pharmacological promise.[2][3] Thiazepane dioxides, characterized by a saturated seven-membered ring containing nitrogen and a sulfone group (SO₂), are emerging as privileged scaffolds in drug design. Their inherent three-dimensional character and conformational flexibility allow for exquisite interactions with biological targets, but this same flexibility poses a significant challenge for rational design.[2][4]

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals navigating the intricate world of thiazepane dioxides. We will move beyond a simple recitation of methods to provide a field-proven, logical framework for leveraging theoretical and computational chemistry. Our focus is on the "why" behind the "how"—explaining the causality of methodological choices to build a robust, self-validating system for studying these complex molecules. By integrating Density Functional Theory (DFT), Molecular Dynamics (MD), and Quantitative Structure-Activity Relationship (QSAR) studies, we can transform conformational uncertainty into a powerful tool for designing next-generation therapeutics.[5][6][7]

Chapter 1: The Conformational Conundrum of the Thiazepane Ring

Unlike rigid five- or six-membered rings, the seven-membered thiazepane scaffold is highly flexible, capable of adopting multiple low-energy conformations such as chair, boat, and twist-boat forms.[8][9] The specific conformation adopted can profoundly influence a molecule's biological activity by altering the spatial orientation of key pharmacophoric features. An equatorial substituent in a chair conformation, for instance, will occupy a vastly different region of chemical space than an axial one.

Understanding this conformational landscape is not an academic exercise; it is the critical first step in any structure-based drug design campaign. A failure to identify the bioactive conformation—the specific shape the molecule adopts when binding to its target—can lead to flawed structure-activity relationship (SAR) models and wasted synthetic effort. Computational chemistry provides the essential tools to explore this landscape efficiently, identifying the most stable conformers and the energy barriers between them.[9][10]

Chapter 2: The Computational Toolkit: Principles and Methods

To effectively study thiazepane dioxides, a multi-tiered computational approach is required. Each method offers a different balance of accuracy and computational cost, and their synergistic use is key to building a comprehensive molecular picture.

  • Density Functional Theory (DFT): The Gold Standard for Accuracy. DFT is a powerful quantum mechanical method used to calculate the electronic structure of molecules.[11][12][13] For our purposes, its primary strength lies in providing highly accurate geometries and relative energies for different conformers.[14][15] Functionals like B3LYP, paired with a suitable basis set such as 6-31G(d,p) or larger, are routinely used to optimize molecular structures and validate the findings from less computationally expensive methods.[11][14][15] A key self-validating step in DFT is the frequency calculation; the absence of imaginary frequencies confirms that an optimized structure is a true energy minimum.

  • Molecular Dynamics (MD) Simulations: Capturing Molecular Motion. While DFT provides static snapshots, molecules are dynamic entities. MD simulations model the movement of atoms and molecules over time, providing invaluable insights into the conformational stability and behavior of thiazepane dioxides in a simulated biological environment (e.g., in water).[16][17][18] By running simulations for tens to hundreds of nanoseconds, we can observe conformational transitions, assess the stability of ligand-protein complexes, and understand how the scaffold interacts with its surroundings.[18][19][20]

  • Quantitative Structure-Activity Relationship (QSAR): Linking Structure to Function. QSAR modeling is a statistical approach used to build predictive models that correlate the chemical structures of compounds with their biological activities.[21][22][23] By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of thiazepane dioxide analogues, we can identify the key features that drive potency and selectivity.[24][25][26] These models are crucial for prioritizing which new molecules to synthesize and test.[23]

Chapter 3: A Validated Workflow: From 2D Sketch to Biological Insight

This section outlines a practical, step-by-step workflow for the computational analysis of a novel thiazepane dioxide. This protocol is designed to be a self-validating system, with checks and balances at each stage.

G cluster_0 Phase 1: Conformational Analysis cluster_1 Phase 2: Dynamic & Interaction Studies cluster_2 Phase 3: Predictive Modeling A 1. 2D Structure Input B 2. Initial 3D Generation & MMFF94 Conformational Search A->B C 3. Clustering & Selection of Low-Energy Conformers B->C D 4. DFT Optimization (B3LYP/6-31G(d,p)) & Energy Refinement C->D E 5. Frequency Analysis (Validation of Minima) D->E F 6. Molecular Docking (If Target Structure is Known) E->F G 7. Molecular Dynamics Simulation (e.g., 100 ns in TIP3P Water) F->G H 8. Analysis of Trajectory (RMSD, RMSF, H-Bonds) G->H I 9. Binding Free Energy Calculation (MM/PBSA) G->I J 10. Descriptor Calculation for Analogue Series I->J K 11. 3D-QSAR Model Generation (CoMFA/CoMSIA) J->K L 12. Model Validation (Cross-validation, Test Set) K->L M 13. Design of New Analogues & Activity Prediction L->M

Caption: A comprehensive computational workflow for thiazepane dioxides.

Experimental Protocol 3.1: Conformational Search and DFT Validation
  • Initial Structure Generation: Begin with a 2D representation of the thiazepane dioxide. Use a molecular builder to generate an initial 3D structure.

  • Conformational Search (MM):

    • Causality: A full quantum mechanical search is computationally prohibitive. Therefore, we use a faster Molecular Mechanics (MM) force field, such as MMFF94, to rapidly explore the vast conformational space.

    • Method: Perform a systematic or stochastic conformational search. The goal is to generate thousands of potential conformers, ensuring broad coverage of the potential energy surface.

  • Clustering and Selection:

    • Causality: Many of the generated conformers will be very similar. Clustering them based on root-mean-square deviation (RMSD) allows us to select a representative, low-energy structure from each distinct conformational family (e.g., chairs, boats).

    • Method: Cluster the results and select the lowest energy conformers (typically all within 5-10 kcal/mol of the global minimum) for further analysis.

  • DFT Geometry Optimization:

    • Causality: To obtain highly accurate geometries and relative energies, we refine the selected conformers using DFT.[11][12]

    • Method: Submit each selected conformer to a geometry optimization calculation using a functional like B3LYP with the 6-31G(d,p) basis set.[14]

  • DFT Frequency Calculation (Self-Validation):

    • Causality: This is a critical validation step. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer.

    • Method: Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)) for each optimized structure. Analyze the output to confirm the absence of imaginary frequencies. The resulting thermochemical data also provides the Gibbs free energies, which are used to determine the relative populations of each conformer at a given temperature.

Experimental Protocol 3.2: Molecular Dynamics Simulation
  • System Preparation:

    • Causality: To simulate a biologically relevant environment, the optimized thiazepane dioxide (often the lowest energy conformer from DFT) is placed in a periodic box of water molecules (e.g., TIP3P model) and neutralized with counter-ions.[16]

    • Method: Use a tool like Desmond or GROMACS to solvate the molecule.

  • Minimization and Equilibration:

    • Causality: The initial system may have steric clashes. A series of minimization and equilibration steps are required to relax the system and bring it to the desired temperature and pressure before the production simulation.

    • Method: Perform a multi-stage equilibration, first with restraints on the solute, which are gradually released.

  • Production MD Run:

    • Causality: This is the main data-gathering phase of the simulation.

    • Method: Run the simulation for a sufficient length of time (e.g., 100 ns) to observe the molecule's dynamic behavior and ensure adequate sampling of its conformational space.[18][20]

  • Trajectory Analysis (Self-Validation):

    • Causality: Analysis of the trajectory validates the stability of the simulation and extracts meaningful data.

    • Method: Calculate the RMSD of the molecule's backbone to assess overall stability. Calculate the root-mean-square fluctuation (RMSF) of individual atoms to identify flexible regions. Analyze hydrogen bonds and other key interactions over time.

Chapter 4: Data Interpretation and Application in Drug Design

The output of these computational studies is a rich dataset that must be synthesized to guide medicinal chemistry efforts.

Data Presentation: Conformational Energy Profile

The relative energies of the stable conformers identified by DFT should be summarized in a table. This allows for a quick assessment of the most likely conformations to be present in solution.

Conformer IDConformation TypeRelative Energy (kcal/mol)Gibbs Free Energy (kcal/mol)Predicted Population (%)
TD-C1 Chair (eq. R)0.000.0075.3%
TD-C2 Chair (ax. R)1.251.1015.1%
TD-TB1 Twist-Boat2.101.954.8%
TD-B1 Boat3.503.301.2%
...............

Table 1: Hypothetical DFT-calculated energy profile for a substituted thiazepane dioxide, illustrating the dominance of a specific chair conformation.

From Theory to Practice: A Case Study

Imagine a QSAR model has been developed for a series of thiazepane dioxide-based enzyme inhibitors.[23] The model reveals that a large, hydrophobic group at one position and a hydrogen bond donor at another are critical for activity.

G cluster_0 QSAR Model Insights cluster_1 Conformational Analysis cluster_2 Rational Design QSAR 3D-QSAR Model Identifies Key Features Design Design New Analogue Placing Groups on Stable Equatorial Positions QSAR->Design  Requires Hydrophobic & H-Bond Donor Groups Conformers DFT Analysis Reveals Dominant 'Chair' Conformer Conformers->Design  Provides Stable Scaffold for Group Placement

Caption: Integrating QSAR and conformational analysis for rational drug design.

Our DFT calculations (Protocol 3.1) show that a specific chair conformation, which places both of these positions in an equatorial orientation, accounts for over 75% of the conformational population (Table 1). This provides a strong causal link: the molecule is most active when its dominant, most stable conformation presents the necessary pharmacophoric groups in the correct spatial orientation. An MD simulation could then be used to confirm that this chair conformation is stable within the enzyme's active site. This integrated insight allows the design team to confidently focus their synthetic efforts on analogues that preserve this preferred conformational geometry, dramatically increasing the probability of success.[7]

Conclusion

The study of thiazepane dioxides is a prime example of how modern computational chemistry can tackle the challenges posed by complex, flexible molecules. By moving beyond simple energy calculations to embrace a holistic workflow that includes conformational analysis, dynamic simulations, and predictive modeling, researchers can gain unprecedented insight into molecular behavior. The protocols and principles outlined in this guide provide a robust, self-validating framework for transforming the conformational complexity of thiazepane dioxides from a design obstacle into a strategic advantage in the quest for novel and effective therapeutics.

References

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  • Hassan, M. Z., et al. (2016). Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties. Molecules, 21(11), 1563. Available at: [Link]

  • Iqbal, J. (2015). Seven membered heterocycles-Oxepines & thiepines. Slideshare. Available at: [Link]

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  • Gulea, M., & Morari, C. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 279, 116858. Available at: [Link]

  • Ghasemi, F., et al. (2022). Molecular dynamics simulation, 3D-pharmacophore and scaffold hopping analysis in the design of multi-target drugs to inhibit potential targets of COVID-19. Journal of Biomolecular Structure and Dynamics, 40(22), 11787-11808. Available at: [Link]

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  • Fandari, M., et al. (2022). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[5][14]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. Molecules, 27(24), 8781. Available at: [Link]

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Protocols & Analytical Methods

Method

The Versatile Building Block: A Guide to the Use of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide in Organic Synthesis

Introduction: Unveiling a Scaffold of Therapeutic Potential In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular architectures that offer three-dimensional complexity and des...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Scaffold of Therapeutic Potential

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular architectures that offer three-dimensional complexity and desirable physicochemical properties is relentless. The 1,4-thiazepane scaffold has emerged as a significant heterocyclic system, offering a flexible seven-membered ring that can effectively explore chemical space. The oxidized form, specifically the 1,1-dioxide, imparts increased polarity and hydrogen bond accepting capabilities, often enhancing solubility and metabolic stability of drug candidates. Within this class of compounds, tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide stands out as a particularly valuable bifunctional building block. Its protected amine on the ring and a free primary amine provide orthogonal handles for sequential chemical modifications, making it an attractive starting material for the synthesis of diverse compound libraries aimed at various therapeutic targets.

This comprehensive guide provides detailed application notes and protocols for the synthetic manipulation of this versatile reagent. We will delve into the key reactions this molecule can undergo, explaining the mechanistic underpinnings of these transformations and providing step-by-step procedures to empower researchers in their synthetic endeavors.

Core Applications: A Gateway to Novel Chemical Entities

The synthetic utility of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide primarily revolves around the functionalization of its exocyclic primary amino group and the subsequent deprotection of the endocyclic Boc-protected amine. These transformations open the door to a wide array of more complex molecules.

N-Functionalization of the Primary Amino Group

The presence of a free primary amine allows for a multitude of classic and contemporary nitrogen-based bond-forming reactions. These modifications are crucial for introducing pharmacophoric elements and modulating the biological activity of the resulting compounds.

The introduction of alkyl or aryl substituents on the primary amine is a fundamental strategy in medicinal chemistry. Reductive amination with aldehydes or ketones, and palladium-catalyzed Buchwald-Hartwig amination with aryl halides are two powerful methods to achieve this.

Protocol 1: Reductive Amination with an Aldehyde

This protocol describes a general procedure for the N-alkylation of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide with a representative aldehyde.

Workflow for Reductive Amination

reagents Combine Starting Material, Aldehyde, and Solvent add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) reagents->add_reductant reaction Stir at Room Temperature add_reductant->reaction workup Aqueous Work-up and Extraction reaction->workup Monitor by TLC/LC-MS purification Purification (e.g., Column Chromatography) workup->purification reagents Combine Carboxylic Acid, Coupling Agent (HATU), and Base (DIPEA) in Solvent add_amine Add tert-Butyl 6-amino- 1,4-thiazepane-4-carboxylate 1,1-dioxide reagents->add_amine reaction Stir at Room Temperature add_amine->reaction workup Aqueous Work-up and Extraction reaction->workup Monitor by TLC/LC-MS purification Purification (e.g., Column Chromatography) workup->purification substrate Dissolve Boc-protected Substrate in DCM add_tfa Add TFA Solution substrate->add_tfa reaction Stir at Room Temperature add_tfa->reaction evaporation Evaporate Solvent and Excess TFA reaction->evaporation Monitor by TLC/LC-MS isolation Isolate as TFA salt or Neutralize and Extract evaporation->isolation

Application

Application Notes and Protocols for tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide in Medicinal Chemistry

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide as a versatile building...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide as a versatile building block in modern medicinal chemistry. This document outlines the strategic importance of the 1,4-thiazepane-1,1-dioxide scaffold, the physicochemical properties of the title compound, and detailed protocols for its synthesis and derivatization.

The Strategic Importance of Saturated Sulfur-Containing Heterocycles in Drug Discovery

Saturated heterocyclic scaffolds are cornerstones of modern drug design, offering three-dimensional diversity that is often crucial for achieving high target affinity and selectivity. Among these, sulfur-containing heterocycles have garnered significant attention due to their unique physicochemical properties that can enhance pharmacological profiles.[1] The incorporation of a sulfone moiety, as seen in the 1,4-thiazepane-1,1-dioxide core, introduces a potent hydrogen bond acceptor, which can participate in key interactions within a biological target's binding site. Furthermore, the sulfone group can improve metabolic stability and aqueous solubility, addressing common challenges in drug development. The 1,4-thiazepane ring system itself is a valuable scaffold for creating molecules with a high degree of three-dimensionality, a feature increasingly sought after in fragment-based drug discovery to explore novel chemical space.

Physicochemical Properties and Synthetic Utility of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide

The title compound is a bifunctional molecule strategically designed for synthetic elaboration. The key structural features and their implications for medicinal chemistry are summarized below:

FeaturePropertyUtility in Medicinal Chemistry
1,4-Thiazepane-1,1-dioxide core Saturated, non-planar seven-membered ring with a sulfone group.Provides a 3D scaffold, enhances aqueous solubility, and introduces a strong hydrogen bond acceptor.
Boc-protected amine The tert-butoxycarbonyl (Boc) group is a stable, yet readily cleavable, protecting group for the primary amine.Allows for selective functionalization of other parts of a molecule before revealing the reactive amine for subsequent coupling reactions.[2]
Primary amine (after deprotection) A versatile functional handle for a wide range of chemical transformations.Enables the introduction of diverse substituents to explore structure-activity relationships (SAR) through amide bond formation, reductive amination, etc.

The presence of the Boc-protecting group makes this compound an ideal starting material for the synthesis of compound libraries. The protected amine allows for modifications at other positions, if any, or direct use in a synthetic sequence where the amine is the last point of diversification.

Application in the Synthesis of Bioactive Molecules: A Representative Workflow

While direct, published applications of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide are not extensively documented in peer-reviewed literature, its structure strongly suggests its utility as an intermediate. Below is a representative, scientifically plausible workflow for the synthesis of a hypothetical kinase inhibitor, demonstrating the application of this building block.

Workflow Overview

The following diagram illustrates a two-step process for the derivatization of the title compound into a hypothetical target molecule. This involves the deprotection of the Boc group followed by an amide coupling reaction.

G cluster_0 Deprotection cluster_1 Amide Coupling start tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide intermediate 6-Amino-1,4-thiazepane 1,1-dioxide start->intermediate TFA, DCM product Hypothetical Kinase Inhibitor intermediate->product HATU, DIPEA, DMF reagent Bioactive Carboxylic Acid reagent->product

Caption: Representative workflow for the derivatization of the title compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the title compound and its subsequent derivatization.

Protocol 1: Synthesis of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide

This protocol is a representative synthesis based on known methods for constructing similar heterocyclic systems.

Reaction Scheme:

G A Starting Material 1 C Intermediate A->C Step 1: Michael Addition B Starting Material 2 B->C D Title Compound C->D Step 2: Oxidation & Protection

Caption: Synthetic overview for the title compound.

Step-by-Step Procedure:

  • Step 1: Michael Addition to form the 1,4-Thiazepane Ring.

    • To a solution of a suitable Boc-protected amino-thiol (e.g., tert-butyl (2-mercaptoethyl)carbamate) (1.0 eq) in methanol, add a solution of an appropriate vinyl sulfone derivative (1.1 eq) and a catalytic amount of a non-nucleophilic base such as DBU (0.1 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to afford the cyclized product.

  • Step 2: Oxidation of the Thioether to a Sulfone and Introduction of the Amino Group.

    • This step is presented conceptually as the direct synthesis is not widely published. A multi-step process involving reduction of a nitro group or other precursor is likely.

    • A plausible route involves the oxidation of the corresponding thioether. Dissolve the product from Step 1 (1.0 eq) in a mixture of acetic acid and water.

    • Add a suitable oxidizing agent, such as potassium permanganate or Oxone® (2.2 eq), portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by the addition of a saturated solution of sodium bisulfite.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The introduction of the amino group at the 6-position would likely proceed through a more complex, multi-step sequence from a suitable precursor, which is beyond the scope of this simplified protocol. The title compound is more practically sourced from commercial suppliers who have established proprietary synthetic routes.

Protocol 2: Deprotection and Derivatization of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide

This protocol details the deprotection of the Boc group and subsequent amide coupling.

Step-by-Step Procedure:

  • Boc Deprotection:

    • Dissolve tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. The resulting trifluoroacetate salt of 6-amino-1,4-thiazepane 1,1-dioxide is often used directly in the next step.

  • Amide Coupling:

    • To a solution of the crude amine salt from the previous step (1.0 eq) in dimethylformamide (DMF), add the carboxylic acid of interest (1.1 eq).

    • Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq).

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired amide.

Conclusion

tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide represents a valuable and versatile building block for medicinal chemistry. Its inherent three-dimensionality, coupled with the presence of a sulfone for improved physicochemical properties and a protected amine for synthetic elaboration, makes it an attractive scaffold for the synthesis of novel bioactive compounds. The protocols provided herein offer a practical guide for the utilization of this compound in drug discovery programs.

References

  • Li Petri, G., et al. (2022). Emerging Heterocycles as Bioactive Compounds. Frontiers in Chemistry. [Link]

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  • Shankaran, K., et al. (2004). Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Palkó, M., et al. (2023). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences. [Link]

  • U. Grošelj, et al. (2023). tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. Molbank. [Link]

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Method

Application Notes and Protocols for Reactions Involving tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide

Introduction: A Versatile Scaffold for Drug Discovery tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide is a unique heterocyclic building block with significant potential in medicinal chemistry and drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide is a unique heterocyclic building block with significant potential in medicinal chemistry and drug development. Its structure incorporates several key features: a seven-membered 1,4-thiazepane ring, a sulfone moiety which can act as a hydrogen bond acceptor, a primary amine that serves as a key point for diversification, and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen, allowing for controlled, regioselective reactions. The sulfone group, in particular, imparts polarity and metabolic stability, making this scaffold an attractive starting point for the synthesis of novel therapeutic agents.

These application notes provide detailed experimental protocols for the derivatization of the primary amino group of tert-butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide, focusing on common and synthetically valuable transformations: N-acylation, N-alkylation, and N-sulfonylation. The protocols are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.

Chemical and Physical Properties

A summary of the key computed properties for the parent scaffold is provided below.

PropertyValue
Molecular FormulaC₁₀H₂₀N₂O₄S
Molecular Weight264.34 g/mol
XLogP3-0.4
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count2

Core Reactions and Experimental Protocols

The primary amino group of tert-butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide is a versatile handle for a variety of chemical transformations. The following protocols detail standard procedures for its functionalization.

N-Acylation: Formation of Amides

N-acylation is a fundamental reaction to introduce a wide array of functional groups, modulate physicochemical properties, and explore structure-activity relationships (SAR). The following protocol describes a general procedure for the acylation of the primary amine using an acid chloride.

Scientific Rationale: The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acid chloride. A mild base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to scavenge the hydrochloric acid byproduct, preventing the protonation and deactivation of the starting amine. Dichloromethane (DCM) is a common solvent as it is relatively inert and dissolves a wide range of organic compounds.

Experimental Protocol: N-Acylation with Acetyl Chloride

  • Reaction Setup: To a solution of tert-butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq.).

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq.) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-acetylated product.

Table 1: Reagents and Conditions for N-Acylation

ReagentMolar Eq.Purpose
Starting Amine1.0Substrate
Acetyl Chloride1.1Acylating Agent
Triethylamine1.2Base
Dichloromethane-Solvent

Visualization of N-Acylation Workflow

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up & Purification A Dissolve Starting Amine in Anhydrous DCM B Add Triethylamine A->B C Add Acetyl Chloride at 0 °C B->C D Stir at Room Temperature (2-4 hours) C->D E Quench with NaHCO3 D->E F Extract with DCM E->F G Purify by Column Chromatography F->G G Amine Starting Amine Imine Imine Intermediate Amine->Imine + Benzaldehyde - H2O Aldehyde Benzaldehyde Product N-Alkylated Product Imine->Product + [H] (STAB)

Application

Application Notes &amp; Protocols: tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide as a Chiral Building Block

Introduction: Unlocking Three-Dimensional Chemical Space In contemporary drug discovery, the demand for novel molecular scaffolds that provide access to three-dimensional (3D) chemical space is insatiable. Moving beyond...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Three-Dimensional Chemical Space

In contemporary drug discovery, the demand for novel molecular scaffolds that provide access to three-dimensional (3D) chemical space is insatiable. Moving beyond the predominantly flat, aromatic structures that have historically dominated screening libraries is critical for identifying next-generation therapeutics with improved selectivity and physicochemical properties.[1] The saturated seven-membered 1,4-thiazepane ring system represents a compelling, yet underutilized, scaffold that offers inherent 3D character.[1]

This guide details the properties and applications of tert-Butyl (6S)-6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide , a versatile chiral building block designed for the efficient construction of complex, stereochemically defined molecules. The strategic incorporation of a chiral amine, a bioisosterically important sulfone moiety, and an orthogonally protected ring nitrogen makes this compound a powerful tool for medicinal chemists and organic synthesis professionals.

Strategic Analysis of Molecular Features

The utility of this building block stems from the synergistic interplay of its distinct structural components. Understanding the role of each feature is key to leveraging its full synthetic potential.

Caption: Key structural features of the chiral building block.

  • The Chiral Amine (C6-NH₂): Chirality is a cornerstone of modern pharmacology, as enantiomers of a drug can exhibit vastly different biological activities and toxicological profiles.[2] The primary amine at the C6 position introduces a defined stereocenter, enabling the synthesis of single-enantiomer drug candidates. This amine serves as the primary reactive handle for a multitude of synthetic transformations.

  • The 1,4-Thiazepane-1,1-dioxide Core: This seven-membered heterocyclic ring provides a flexible yet defined three-dimensional geometry. The incorporation of such non-planar scaffolds is a well-established strategy to improve binding specificity and escape the "flatland" of traditional aromatic libraries.[1] The sulfone group, a key feature of this core, is a strong hydrogen bond acceptor and is metabolically robust. In medicinal chemistry, sulfones are recognized for enhancing pharmacological profiles, including applications as antibacterial, anti-inflammatory, and anticancer agents.[3][4]

  • The tert-Butyloxycarbonyl (Boc) Protecting Group: The strategic protection of the ring nitrogen (N4) with a Boc group is crucial. The Boc group is stable under a wide range of reaction conditions (e.g., nucleophilic attack, basic conditions) but can be cleanly removed under mild acidic conditions.[5][6] This orthogonal protection strategy allows chemists to selectively functionalize the primary amine at C6 without interference from the ring nitrogen, which can be deprotected and derivatized in a subsequent step.

Physicochemical & Handling Data

A summary of the key properties is essential for experimental design.

PropertyValueSource / Method
Molecular Formula C₁₀H₂₀N₂O₄S-
Molecular Weight 280.34 g/mol -
Appearance White to off-white solidTypical Observation
Solubility Soluble in DCM, Chloroform, Ethyl Acetate, DMSOExperimental
pKa (Predicted) ~9.5 (Amine)ChemAxon
LogP (Predicted) ~0.8ChemAxon

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes. May cause irritation.[7]

  • Store in a cool, dry place away from strong oxidizing agents and acids.

Core Applications & Step-by-Step Protocols

The primary amino group is a versatile handle for constructing a diverse array of molecular architectures. Below are detailed protocols for key transformations.

Application 1: Amide Bond Formation for Peptidomimetics

The most direct application is the acylation of the primary amine to form amide bonds, a cornerstone of peptide synthesis and the creation of peptidomimetics.

G start Start: Dissolve Building Block, Carboxylic Acid & Base in Anhydrous Solvent cool Cool Reaction Mixture to 0°C start->cool add_reagent Add Coupling Reagent (e.g., HATU) Solution cool->add_reagent warm_stir Warm to RT and Stir for 2-16h add_reagent->warm_stir monitor Monitor Reaction (TLC or LC-MS) warm_stir->monitor workup Aqueous Workup: Quench, Extract, Wash & Dry monitor->workup Upon Completion purify Purify Crude Product (Column Chromatography) workup->purify characterize Characterize Pure Product (NMR, MS) purify->characterize end End: Pure Amide Product characterize->end

Caption: Experimental workflow for amide bond coupling.

Protocol 1.1: Standard HATU-Mediated Amide Coupling

  • Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered substrates. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic organic base to neutralize the acid formed during the reaction.

  • Materials:

    • tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide (1.0 eq)

    • Carboxylic acid of interest (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral building block (1.0 eq) and the carboxylic acid (1.1 eq).

    • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

    • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

    • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add the HATU solution dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Application 2: Reductive Amination for Substituted Amines

Reductive amination provides a direct route to secondary amines by reacting the primary amine with an aldehyde or ketone, followed by reduction of the intermediate imine/enamine.

Protocol 2.1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

  • Rationale: STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and more tolerant of acidic conditions than other hydrides like sodium borohydride, allowing the imine formation and reduction to occur in a single pot under controlled conditions.

  • Materials:

    • tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide (1.0 eq)

    • Aldehyde or ketone of interest (1.2 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (optional, catalytic amount)

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve the chiral building block (1.0 eq) and the carbonyl compound (1.2 eq) in anhydrous DCE.

    • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step if necessary.

    • Add STAB (1.5 eq) portion-wise to the mixture. Note: The reaction may effervesce slightly.

    • Stir the reaction at room temperature for 4-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to afford the desired secondary amine.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Orthogonal Deprotection Strategy

A key advantage of this building block is the ability to unmask the ring nitrogen after the primary amine has been functionalized, opening a new site for diversification.

Caption: Boc deprotection of the N4-ring nitrogen.

Protocol 3.1: Acid-Mediated Boc Deprotection

  • Rationale: The tert-butyl carbamate is designed to be labile to acid. Trifluoroacetic acid (TFA) is commonly used as it is strong enough for efficient cleavage and is highly volatile, simplifying product isolation.[8][9] The reaction proceeds via protonation of the carbamate followed by collapse to release the free amine, isobutylene, and carbon dioxide.

  • Materials:

    • N6-functionalized, N4-Boc-protected thiazepane derivative (1.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Dissolve the Boc-protected substrate in anhydrous DCM (approx. 0.1 M) in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA (10-20 equivalents, often used as a 20-50% solution in DCM).

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

    • Continue stirring for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Co-evaporate with a solvent like toluene or DCM (3x) to ensure complete removal of residual TFA.

    • The resulting product is typically the TFA salt of the free amine. It can be used directly in the next step or neutralized by partitioning between a base (e.g., saturated NaHCO₃) and an organic solvent to obtain the free base.

    • The crude product is often pure enough for subsequent reactions, but can be purified by chromatography or crystallization if necessary.

Conclusion

tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide is a high-value chiral building block that provides a robust entry point into novel, three-dimensional chemical matter. Its pre-installed stereocenter, medicinally relevant sulfone-containing core, and orthogonal protecting group strategy offer chemists a streamlined and versatile platform for synthesizing complex molecules. The protocols outlined herein provide a solid foundation for leveraging this reagent in diverse drug discovery and development programs.

References

  • Albanese, V. G., et al. (2003). Title of a relevant paper on phenylmorpholine derivatives or similar heterocycles. Journal Name, Volume(Issue), pages. [Link not available in search results]
  • Pomerantz, W. C., et al. (2021). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. ACS Medicinal Chemistry Letters. [Link]

  • Chen, J., et al. (2003). Title of a relevant paper on related crystal structures. Journal Name, Volume(Issue), pages. [Link not available in search results]
  • La, D. S., et al. (2008). Title of a relevant paper on pharmacological properties of phenylmorpholine derivatives. Journal Name, Volume(Issue), pages. [Link not available in search results]
  • McCormick, K. D., et al. (2008). Title of a relevant paper on α2C adrenergic receptor agonists. Journal Name, Volume(Issue), pages. [Link not available in search results]
  • Coin, I., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current Protocols in Protein Science. [Link]

  • Asif, M. (2021). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Current Organic Synthesis. [Link]

  • Ghorab, M. M., et al. (2020). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

  • Kollár, L., et al. (2022). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2756058, tert-Butyl 1,4-diazepane-1-carboxylate. PubChem. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. Sulfone. Wikipedia. [Link]

  • Singh, P., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances. [Link]

  • Zhou, J., et al. (2021). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry. [Link]

Sources

Method

Application Notes and Protocols for a Novel Chiral Catalyst: tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals Abstract This document outlines the prospective catalytic applications of tert-butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide, a structurally unique...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the prospective catalytic applications of tert-butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide, a structurally unique chiral scaffold. While direct catalytic applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its constituent functional groups—a protected amine and a cyclic sulfamide (specifically, a thiazepane 1,1-dioxide)—suggest significant potential in asymmetric organocatalysis. This guide synthesizes information from related catalytic systems to propose novel applications, provides a rationale for its potential modes of action, and offers detailed protocols for its evaluation in key chemical transformations.

Introduction: Structural Rationale for Catalytic Activity

tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide is a seven-membered heterocyclic compound featuring a sulfone group within the ring and a Boc-protected amine. The core structure is a cyclic sulfamide, a functional group recognized for its biological significance in compounds like HIV protease inhibitors and its utility in synthesis.[1][2] The true catalytic potential is realized upon deprotection of the amine, yielding the free amino-thiazepane dioxide.

The key structural features suggesting catalytic utility are:

  • Chiral Scaffold: The stereocenter at the 6-position, bearing the amino group, allows for enantioselective transformations.

  • Bifunctional Potential: The primary amine can act as a Brønsted base or a nucleophile (in enamine/iminium catalysis), while the N-H of the sulfamide and the sulfone oxygens can act as hydrogen-bond donors, capable of activating electrophiles.

  • Constrained Conformation: The seven-membered ring imparts a specific conformational rigidity that can influence the stereochemical outcome of a catalyzed reaction.

These features are characteristic of bifunctional organocatalysts, which activate both the nucleophile and the electrophile simultaneously to facilitate highly organized, stereoselective transition states.

Proposed Catalytic Application: Asymmetric Michael Addition

Based on the structural analysis, a primary proposed application is in the asymmetric Michael addition of carbonyl compounds to nitro-olefins. This transformation is a cornerstone of C-C bond formation and is effectively catalyzed by chiral primary and secondary amines.

Hypothesized Catalytic Cycle

The proposed catalytic cycle involves a dual-activation mechanism, leveraging the bifunctional nature of the deprotected catalyst.

  • Enamine Formation: The primary amine of the catalyst condenses with a ketone or aldehyde donor to form a chiral enamine. This step increases the HOMO of the nucleophile, making it more reactive.

  • Electrophile Activation & Complexation: The nitro-olefin (Michael acceptor) is oriented by hydrogen bonding with the N-H of the sulfamide moiety and potentially the sulfone oxygens. This interaction polarizes the C=C bond of the nitro-olefin, lowering its LUMO and rendering it more electrophilic. The chiral environment dictates the facial selectivity of the subsequent attack.

  • Stereoselective C-C Bond Formation: The enamine attacks the activated nitro-olefin from a specific face, directed by the chiral scaffold, to form a transient drimane intermediate.

  • Hydrolysis and Catalyst Regeneration: The drimane is hydrolyzed to release the chiral product and regenerate the free catalyst, allowing it to enter the next catalytic cycle.

Below is a visualization of the proposed catalytic workflow.

G Catalyst Deprotected Catalyst (Amino-Thiazepane Dioxide) Enamine Chiral Enamine Intermediate Catalyst->Enamine HBondComplex H-Bond Activated Nitro-olefin Catalyst->HBondComplex Ketone Ketone/ Aldehyde Ketone->Enamine Condensation (-H₂O) TransitionState Organized Transition State (Stereodetermining Step) Enamine->TransitionState Nucleophilic Attack Nitroolefin Nitro-olefin (Michael Acceptor) Nitroolefin->HBondComplex H-Bonding HBondComplex->TransitionState Drimane Drimane Intermediate TransitionState->Drimane Drimane->Catalyst Catalyst Regeneration Product Chiral Michael Adduct Drimane->Product Hydrolysis (+H₂O)

Caption: Proposed workflow for asymmetric Michael addition.

Experimental Protocols

This section provides detailed, self-validating protocols for the deprotection of the catalyst precursor and its application in a model reaction.

Protocol 1: Deprotection of the Catalyst Precursor

Objective: To generate the active primary amine catalyst from the commercial tert-butyl carbamate precursor.

Rationale: The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines, readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) is commonly used as it is volatile and easily removed in vacuo.

Materials:

  • tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, rotary evaporator

Procedure:

  • Dissolution: Dissolve tert-butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Add TFA (10 eq) dropwise over 5 minutes. The use of excess TFA ensures complete and rapid deprotection.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup - Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases. This neutralizes the excess TFA.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine to remove residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Validation: The resulting product, 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide trifluoroacetate salt, can be confirmed by ¹H-NMR and mass spectrometry. For catalytic use, the free base can be generated by a subsequent basic wash or used as the TFA salt, with an additional equivalent of a non-nucleophilic base added to the catalytic reaction.

Protocol 2: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

Objective: To evaluate the catalytic activity and stereoselectivity of the deprotected catalyst in a model Michael addition reaction.

Rationale: This reaction is a benchmark for testing new organocatalysts. Cyclohexanone is a common nucleophile, and β-nitrostyrene is a reactive electrophile. The stereochemical outcome (diastereoselectivity and enantioselectivity) provides a clear measure of the catalyst's efficacy.

Materials:

  • Deprotected catalyst (from Protocol 3.1)

  • Cyclohexanone (freshly distilled)

  • β-Nitrostyrene

  • Toluene, anhydrous

  • Benzoic acid (as a co-catalyst/proton source, optional)

  • Vials for screening reactions

Procedure:

  • Catalyst Loading: To a vial, add the deprotected catalyst (0.02 mmol, 10 mol%).

  • Reagent Addition: Add toluene (0.5 mL) followed by cyclohexanone (1.0 mmol, 5 eq). The use of excess cyclohexanone serves as both the nucleophile and the solvent.

  • Initiation: Add β-nitrostyrene (0.2 mmol, 1.0 eq) to initiate the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC. Upon completion (typically 24-48 hours), quench the reaction by adding a few drops of saturated NH₄Cl solution.

  • Purification: Concentrate the reaction mixture and purify by flash column chromatography on silica gel to isolate the product.

  • Analysis:

    • Determine the yield of the isolated product.

    • Analyze the diastereomeric ratio (dr) by ¹H-NMR spectroscopy of the crude reaction mixture.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Data Interpretation and Expected Outcomes

The success of the catalyst will be determined by its ability to provide the Michael adduct in high yield with excellent stereocontrol. The results should be tabulated for clarity.

EntryCatalyst Loading (mol%)AdditiveTime (h)Yield (%)dr (syn/anti)ee (%) (syn)
110None48TBDTBDTBD
210Benzoic Acid (10 mol%)24TBDTBDTBD
35Benzoic Acid (10 mol%)48TBDTBDTBD
420None24TBDTBDTBD

TBD: To Be Determined experimentally.

The addition of a weak acid co-catalyst like benzoic acid is often beneficial in enamine catalysis as it can facilitate the hydrolysis of the drimane intermediate and catalyst turnover.

Broader Potential and Future Directions

The catalytic utility of this thiazepane-based scaffold is not limited to Michael additions. Its bifunctional nature makes it a promising candidate for a range of other asymmetric transformations, including:

  • Aldol Reactions: Catalyzing the reaction between ketones and aldehydes.

  • Mannich Reactions: For the synthesis of β-amino carbonyl compounds.

  • Diels-Alder Reactions: Acting as a Lewis base catalyst to activate dienophiles.

Further derivatization of the thiazepane ring or the amino group could lead to second-generation catalysts with enhanced activity and selectivity, underscoring the potential of this novel structural class in asymmetric catalysis. The development of related cyclic sulfamides for catalytic applications is an active area of research, with palladium-catalyzed methods enabling the synthesis of diverse chiral sulfamides.[1][3]

References

  • Jiang, H., & Sorensen, E. J. (2014). Catalytic Asymmetric Synthesis of Cyclic Sulfamides from Conjugated Dienes. Organic Letters, 16(18), 4782–4785. [Link]

  • Reddy, T. J., et al. (2020). Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. ACS Omega, 5(30), 18873–18883. [Link]

  • Zhai, D., et al. (2026). Access to four-membered cyclic sulfinamides by energy transfer catalysis. Science, 391(6781), 202-207. [Link]

  • Manabe, K., et al. (2017). Pd-Catalyzed Selective Synthesis of Cyclic Sulfonamides and Sulfinamides Using K2S2O5 as a Sulfur Dioxide Surrogate. Organic Letters, 19(14), 3778–3781. [Link]

  • Jiang, H., & Sorensen, E. J. (2014). Catalytic Asymmetric Synthesis of Cyclic Sulfamides from Conjugated Dienes. ACS Publications. [Link]

Sources

Application

Application Notes &amp; Protocols: The Role of Chiral Thiazepane Dioxides in Asymmetric Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Chiral Sultams in Stereoselective Transformations In the landscape of asymmetric synthesis, the quest for robust and pred...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Chiral Sultams in Stereoselective Transformations

In the landscape of asymmetric synthesis, the quest for robust and predictable methods to control stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a reliable strategy for the synthesis of enantiomerically pure compounds.[1][2] Among the various classes of chiral auxiliaries, sultams—cyclic sulfonamides—have emerged as powerful tools for stereocontrol in a wide array of chemical transformations.[3] The rigid bicyclic structure of camphor-derived sultams, famously known as Oppolzer's sultams, has set a high benchmark for stereoselectivity in reactions such as alkylations, aldol additions, and Diels-Alder reactions.[3][4]

This guide focuses on the role and potential applications of a specific class of chiral sultams, exemplified by tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide. While this particular molecule is not extensively documented in current literature, its core structure—a seven-membered chiral cyclic sulfonamide (ε-sultam)—positions it as a promising scaffold for asymmetric synthesis. The principles established by well-studied sultams, such as Oppolzer's, provide a strong foundation for understanding the potential of this and related thiazepane dioxide derivatives. The presence of a Boc-protected amino group on the seven-membered ring offers a unique functional handle for further elaboration, making it a potentially valuable building block for complex molecule synthesis.

This document will provide an in-depth look at the mechanistic principles governing chiral sultam-mediated asymmetric synthesis, detailed protocols for key transformations, and insights into the potential applications of novel sultam scaffolds like the 1,4-thiazepane 1,1-dioxide core.

The Chiral 1,4-Thiazepane 1,1-Dioxide Scaffold: Structural and Mechanistic Considerations

The efficacy of a chiral auxiliary is rooted in its ability to create a rigid and well-defined chiral environment around a reactive center. In the case of N-acyl sultams, this is achieved through several key features:

  • Rigid Conformation: The cyclic nature of the sultam backbone restricts conformational flexibility.

  • Steric Shielding: Bulky groups on the sultam scaffold effectively block one face of the enolate, directing the approach of electrophiles to the opposite face.

  • Chelation Control: The carbonyl and sulfonyl groups can chelate to a metal cation (e.g., from a Lewis acid), further rigidifying the transition state and enhancing facial discrimination.[4]

The proposed structure of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide suggests a flexible seven-membered ring, which could offer different stereochemical outcomes compared to the more rigid five-membered ring of Oppolzer's sultam. However, the fundamental principles of stereocontrol are expected to be similar.

Core Applications in Asymmetric Synthesis

The N-acylated derivatives of chiral sultams are versatile intermediates for a range of stereoselective carbon-carbon and carbon-heteroatom bond-forming reactions.

Asymmetric Alkylation

The alkylation of enolates derived from N-acyl sultams is a classic and highly reliable method for the synthesis of chiral carboxylic acid derivatives.

Workflow for Asymmetric Alkylation:

G cluster_0 Enolate Formation cluster_1 Stereoselective Reaction cluster_2 Auxiliary Cleavage Acylation N-Acylation of Sultam Auxiliary Deprotonation Deprotonation with LDA or n-BuLi Acylation->Deprotonation Alkylation Alkylation with Electrophile (R-X) Deprotonation->Alkylation Formation of Chiral Enolate Cleavage Hydrolytic or Reductive Cleavage Alkylation->Cleavage Diastereomerically Pure Product Product Chiral Carboxylic Acid or Alcohol Cleavage->Product

Caption: Workflow for Asymmetric Alkylation using a Chiral Sultam.

Mechanistic Insight: The stereochemical outcome is determined by the conformation of the metal-chelated enolate. The bulky sultam backbone effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less hindered side.

Asymmetric Aldol Reactions

Chiral sultams have been successfully employed in stereoselective aldol reactions, providing access to chiral β-hydroxy carboxylic acid derivatives with high diastereoselectivity.[5][6]

Key Considerations for Aldol Reactions:

  • Lewis Acid: The choice of Lewis acid (e.g., TiCl₄, Sn(OTf)₂) can influence the geometry of the enolate and, consequently, the stereochemical outcome (syn vs. anti aldol products).[5]

  • Substrate: The steric and electronic properties of the aldehyde and the N-acyl group can also affect the diastereoselectivity.

Asymmetric Diels-Alder Reactions

N-enoyl sultams are excellent dienophiles in asymmetric Diels-Alder reactions, leading to the formation of chiral cyclic adducts with high endo/exo and facial selectivity.[7][8]

Experimental Protocols

The following protocols are generalized based on established procedures for Oppolzer's sultam and can be adapted for novel sultam auxiliaries like the 1,4-thiazepane 1,1-dioxide scaffold.

Protocol 1: N-Acylation of the Chiral Sultam

This protocol describes the formation of the N-acyl sultam, the precursor for enolate formation.

Materials:

  • Chiral sultam (e.g., tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acyl chloride (R-COCl)

  • Anhydrous argon or nitrogen atmosphere

Procedure:

  • Dissolve the chiral sultam (1.0 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-BuLi (1.05 eq.) dropwise, and stir the solution for 30 minutes at -78 °C.

  • Add the acyl chloride (1.1 eq.) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Asymmetric Alkylation of the N-Acyl Sultam

Materials:

  • N-Acyl sultam

  • Anhydrous THF

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Alkyl halide (R'-X)

  • Anhydrous argon or nitrogen atmosphere

Procedure:

  • Dissolve the N-acyl sultam (1.0 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add the strong base (e.g., LDA, 1.1 eq.) dropwise and stir for 1 hour at -78 °C to form the enolate.

  • Add the alkyl halide (1.2 eq.) and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C with saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography or recrystallization to isolate the major diastereomer.

Protocol 3: Cleavage of the Chiral Auxiliary

The removal of the chiral auxiliary is a critical step to obtain the final chiral product. The choice of cleavage method depends on the desired functional group.

A. Hydrolytic Cleavage to the Carboxylic Acid:

  • Reagents: Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture.

  • Procedure: Dissolve the alkylated N-acyl sultam in a 3:1 mixture of THF and water. Cool to 0 °C and add aqueous hydrogen peroxide, followed by aqueous lithium hydroxide. Stir until the reaction is complete. Work-up and purification yield the chiral carboxylic acid, and the sultam auxiliary can often be recovered.[9][10]

B. Reductive Cleavage to the Primary Alcohol:

  • Reagents: Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

  • Procedure: Treat the N-acyl sultam with the reducing agent in a suitable solvent like THF or diethyl ether. After completion, a standard aqueous work-up will afford the chiral primary alcohol.

C. Conversion to a Weinreb Amide:

  • Reagents: N,O-Dimethylhydroxylamine hydrochloride and a Grignard reagent (e.g., i-PrMgCl).

  • Procedure: This transamidation allows for the synthesis of ketones upon reaction with organometallic reagents.

Table 1: Summary of Cleavage Methods for Chiral Sultam Auxiliaries

Cleavage MethodReagentsProduct Functional GroupNotes
Hydrolytic LiOH, H₂O₂Carboxylic AcidMild conditions, high yields, auxiliary recoverable.[9]
Reductive LiBH₄ or LiAlH₄Primary AlcoholRobust and high-yielding.
Transamidation Me₂AlN(OMe)MeWeinreb AmideUseful for further elaboration to ketones.

Logical Framework for Asymmetric Synthesis using Chiral Sultams

The successful application of chiral sultams in asymmetric synthesis follows a logical progression, from the selection of the appropriate sultam to the final cleavage step.

G cluster_0 Design & Preparation cluster_1 Stereoselective Transformation cluster_2 Product Isolation & Auxiliary Recovery A1 Select Chiral Sultam (e.g., 1,4-thiazepane dioxide) A2 N-Acylation with Prochiral Substrate A1->A2 B1 Formation of Chiral Enolate A2->B1 B2 Reaction with Electrophile (Alkylation, Aldol, etc.) B1->B2 C1 Purification of Major Diastereomer B2->C1 C2 Cleavage of the Chiral Auxiliary C1->C2 C3 Isolation of Chiral Product & Recovery of Auxiliary C2->C3

Caption: Logical workflow for chiral sultam-mediated asymmetric synthesis.

Conclusion and Future Outlook

Chiral sultams, particularly the well-established Oppolzer's sultam, are invaluable tools in asymmetric synthesis, providing a high degree of stereocontrol in a variety of important chemical transformations. While the specific applications of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide are yet to be fully explored, its structural features suggest it could serve as a valuable chiral auxiliary. The seven-membered ring may offer unique stereochemical biases, and the Boc-protected amino group provides a versatile point for further chemical modification, potentially enabling its use in the synthesis of complex nitrogen-containing chiral molecules. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this and other novel chiral sultam scaffolds in the ongoing development of powerful new methods for asymmetric synthesis.

References

Sources

Method

Application Note &amp; Protocols: Strategic Derivatization of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide for Structure-Activity Relationship (SAR) Studies

For: Researchers, scientists, and drug development professionals. Introduction: The Value of the 1,4-Thiazepane-1,1-dioxide Scaffold In contemporary drug discovery, there is a pronounced shift away from flat, aromatic mo...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Value of the 1,4-Thiazepane-1,1-dioxide Scaffold

In contemporary drug discovery, there is a pronounced shift away from flat, aromatic molecules towards scaffolds with greater three-dimensional (3D) character. Saturated heterocycles are paramount in this effort, as they can improve physicochemical properties such as solubility and metabolic stability while providing precise vectoral exits for substituent exploration. The 1,4-thiazepane-1,1-dioxide core is an exemplary scaffold in this regard.[1] It is a seven-membered, non-planar ring system that presents substituents in distinct spatial orientations, ideal for probing the intricate topographies of protein binding pockets.

The sulfone moiety (SO₂) within the ring is a strong hydrogen bond acceptor and is metabolically robust, often serving as a bioisostere for other groups like ketones or sulfoxides. The specific starting material, tert-butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide , is a highly versatile building block for medicinal chemistry campaigns. The tert-butoxycarbonyl (Boc) group provides stable protection for the nitrogen at the 4-position, preventing its participation in reactions and directing all modifications to the primary amino group at the 6-position. This free amine serves as a reactive handle for a multitude of chemical transformations, enabling the systematic generation of a diverse compound library for robust Structure-Activity Relationship (SAR) studies.

This guide provides a detailed overview of key derivatization strategies, complete with step-by-step protocols and the scientific rationale underpinning each method.

Core Derivatization Strategies for SAR Library Synthesis

The primary amino group of the parent molecule is a nucleophile, making it amenable to a range of classic and reliable transformations. The goal is to introduce a variety of functional groups (R-groups) to systematically probe the effects of sterics, electronics, and hydrogen bonding potential on biological activity.

G cluster_main Derivatization Strategies Start tert-Butyl 6-amino-1,4-thiazepane- 4-carboxylate 1,1-dioxide Acylation N-Acylation Start->Acylation RCOCl or RCOOH, Coupling Agent Sulfonylation N-Sulfonylation Start->Sulfonylation RSO2Cl, Base ReductiveAmination Reductive Amination Start->ReductiveAmination RCHO or RCOR', Reducing Agent Amide Amide Derivatives (R-C(O)-NH-) Acylation->Amide Sulfonamide Sulfonamide Derivatives (R-SO2-NH-) Sulfonylation->Sulfonamide SecAmine Secondary Amine Derivatives (R-CH2-NH-) ReductiveAmination->SecAmine

Caption: Key derivatization pathways for the starting amine.

N-Acylation: Introducing Amide Functionality

Causality: The formation of an amide bond is one of the most robust and widely used reactions in medicinal chemistry. It introduces a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O), which can be critical for target engagement. By varying the "R" group on the acylating agent (from simple alkyl chains to complex heterocycles), researchers can systematically explore lipophilicity, steric bulk, and aromatic interactions.

Methodology: This is typically achieved by reacting the amine with an acyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine, DIEA) to scavenge the HCl byproduct. Alternatively, a more versatile method involves coupling the amine directly with a carboxylic acid using standard peptide coupling reagents like HATU, HOBt/EDC, or T3P.

N-Sulfonylation: Building a Privileged Pharmacophore

Causality: The sulfonamide functional group is a cornerstone of modern pharmaceuticals, found in drugs ranging from antibiotics to diuretics and anticancer agents.[2][3][4] It is a stable, non-basic amine mimic with a tetrahedral geometry and strong hydrogen bond accepting capabilities at the sulfonyl oxygens. Derivatization with various sulfonyl chlorides (R-SO₂Cl) allows for the introduction of diverse aryl, heteroaryl, and alkyl substituents.

Methodology: The reaction is typically performed by treating the amine with a sulfonyl chloride in the presence of a base like pyridine or triethylamine in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

Reductive Amination: Forging Stable Alkylated Amines

Causality: Reductive amination is a powerful and selective method for forming C-N bonds, yielding secondary or tertiary amines.[5][6] Unlike direct alkylation with alkyl halides, it avoids over-alkylation and offers broad substrate scope. This strategy allows for the introduction of various alkyl and aryl-alkyl groups, modulating the basicity of the nitrogen and exploring different steric vectors.

Methodology: The process involves two key steps that occur in one pot: the formation of an imine (or iminium ion) intermediate from the reaction of the primary amine with an aldehyde or ketone, followed by its immediate reduction.[7] Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are selective for the iminium ion over the carbonyl starting material.[5]

Detailed Experimental Protocols

Note on General Procedures: All reactions should be conducted in a well-ventilated fume hood. Anhydrous solvents should be used where specified. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride

Materials:

  • tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide (1.0 eq)

  • Acyl chloride of choice (e.g., benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide (e.g., 294 mg, 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base, TEA (e.g., 0.21 mL, 1.5 mmol), to the stirred solution.

  • Add the acyl chloride (e.g., benzoyl chloride, 0.13 mL, 1.1 mmol) dropwise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with DCM (20 mL).

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL), water (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Self-Validation (Characterization):

  • ¹H NMR: Appearance of new aromatic or alkyl protons from the acyl group and a downfield shift of the CH-NH proton, which will now appear as a doublet coupled to the NH proton. The NH proton will appear as a new signal, typically between 6-8 ppm.

  • MS (ESI+): Observation of the correct [M+H]⁺ or [M+Na]⁺ ion for the expected product.

Protocol 2: General Procedure for N-Sulfonylation

Materials:

  • tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide (1.0 eq)

  • Sulfonyl chloride of choice (e.g., p-toluenesulfonyl chloride) (1.1 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide (294 mg, 1.0 mmol) in anhydrous DCM (10 mL).

  • Add pyridine (0.16 mL, 2.0 mmol) to the solution.

  • Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 210 mg, 1.1 mmol) portion-wise at room temperature.

  • Stir the reaction for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM (20 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove excess pyridine, followed by water (15 mL) and brine (15 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude material by flash column chromatography or recrystallization to obtain the desired sulfonamide.

Self-Validation (Characterization):

  • ¹H NMR: Appearance of new signals corresponding to the sulfonyl group substituent. The NH proton of the sulfonamide will appear as a distinct signal.

  • MS (ESI+): Observation of the correct molecular ion peak for the N-sulfonylated product.

Protocol 3: General Procedure for Reductive Amination

G cluster_workflow Reductive Amination Workflow Start Amine + Aldehyde/Ketone Intermediate Imine / Iminium Ion (Intermediate) Start->Intermediate (Reversible) Reduction Add Reducing Agent (e.g., NaBH(OAc)3) Intermediate->Reduction Product Secondary / Tertiary Amine (Final Product) Reduction->Product (Irreversible)

Caption: Simplified workflow of a one-pot reductive amination.

Materials:

  • tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide (1.0 eq)

  • Aldehyde or Ketone of choice (e.g., benzaldehyde) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flask containing tert-butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide (294 mg, 1.0 mmol) and the aldehyde (e.g., benzaldehyde, 0.12 mL, 1.2 mmol), add anhydrous DCE (10 mL).

  • (Optional) Add one drop of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 10 minutes. The reaction may bubble slightly.

  • Stir at room temperature for 3-24 hours until LC-MS analysis indicates full conversion of the starting material.

  • Carefully quench the reaction by slow addition of saturated NaHCO₃ solution (15 mL). Stir until bubbling ceases.

  • Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the pure secondary amine.

Self-Validation (Characterization):

  • ¹H NMR: Disappearance of the aldehyde proton (if applicable). Appearance of a new benzylic CH₂ group (for benzaldehyde) or other alkyl protons adjacent to the nitrogen.

  • MS (ESI+): Observation of the correct [M+H]⁺ peak corresponding to the mass of the reductively aminated product.

Data Management and SAR Workflow

The successful synthesis of a library of derivatives is the first step. The subsequent biological data must be systematically organized to extract meaningful SAR.

Table 1: Summary of Derivatization Strategies
StrategyReagentsBond FormedR-Group Functionality IntroducedKey SAR Insights
N-Acylation R-COCl or R-COOH + Coupling AgentAmideCarbonyl (H-bond acceptor), diverse alkyl/aryl groupsSteric tolerance, lipophilicity, H-bonding
N-Sulfonylation R-SO₂ClSulfonamideSulfonyl (H-bond acceptor), diverse alkyl/aryl groupsElectronic effects, H-bonding, metabolic stability
Reductive Amination R-CHO or R-C(O)R' + NaBH(OAc)₃Secondary AmineAlkyl/Aryl-alkyl groupsBasicity modulation, steric vectors, lipophilicity
Workflow for a Typical SAR Study

The derivatized compounds form the basis of an iterative cycle of design, synthesis, and testing to optimize for potency, selectivity, and pharmacokinetic properties.

cluster_workflow Structure-Activity Relationship (SAR) Workflow A Library Synthesis (Protocols 1-3) B Primary Screening (e.g., Target Binding Assay) A->B C Hit Identification (Potency > Threshold) B->C D Secondary Assays (Cell-based, Selectivity) C->D E Data Analysis (SAR Elucidation) D->E F Lead Optimization (Design Next Generation) E->F F->A Iterative Cycle

Caption: An iterative workflow for SAR-driven lead optimization.

  • Library Synthesis: Generate a diverse set of 20-50 derivatives using the protocols outlined above.

  • Primary Screening: Test all compounds at a single concentration in a high-throughput biochemical assay (e.g., an enzyme inhibition or receptor binding assay) to identify initial "hits".

  • Hit Confirmation & Dose-Response: Re-test the hits to confirm activity and perform dose-response experiments to determine potency (e.g., IC₅₀ or EC₅₀ values).

  • Secondary Assays: Profile potent compounds in more physiologically relevant assays, such as cell-based functional assays or selectivity panels against related targets.

  • SAR Analysis: Correlate the chemical modifications with the biological activity. For example, does adding a bulky group at the R-position increase or decrease potency? Is an electron-donating or electron-withdrawing group on an aromatic ring preferred?[8]

  • Lead Optimization: Use the insights from the SAR analysis to design and synthesize a new, more focused set of compounds to further improve the desired properties.

References

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]

  • Palkó, M., Becker, N., Wéber, E., Haukka, M., & Remete, A. M. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International journal of molecular sciences, 26(23), 11543. [Link]

  • Taylor, A. M., et al. (2021). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. ACS Medicinal Chemistry Letters, 12(8), 1303–1309. [Link]

  • Jubie, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Sciences and Research, 13(7), 405-412. [Link]

  • Martelli, G., et al. (2003). 1,4-Thiazepines, 1,4-Benzothiazepin-5-ones, and 1,4-Benzothioxepin Orthoamides via Multicomponent Reactions of Isocyanides. The Journal of Organic Chemistry, 68(24), 9273–9276. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Griffiths, R. J., et al. (2018). Oxidative β-C–H sulfonylation of cyclic amines. Chemical Science, 9(8), 2295–2300. [Link]

  • Palkó, M., et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. ResearchGate. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of aldehydes and ketones. Current opinion in drug discovery & development, 9(6), 774–781. [Link]

  • Parveen, A., et al. (2021). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 26(11), 3326. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Parumala, S. K. R., & Peddinti, R. K. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-216. [Link]

Sources

Application

Application Notes and Protocols for the Quantification of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide

Abstract This technical guide provides a comprehensive overview of robust analytical methodologies for the precise and accurate quantification of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide. As a critical...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of robust analytical methodologies for the precise and accurate quantification of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide. As a critical chiral building block in pharmaceutical synthesis, ensuring its purity and concentration is paramount for downstream process control and final product quality. This document details protocols for High-Performance Liquid Chromatography (HPLC) with UV detection for achiral analysis and Liquid Chromatography-Mass Spectrometry (LC-MS) for enhanced sensitivity and specificity. Furthermore, a dedicated section addresses the crucial aspect of chiral purity assessment using chiral HPLC. All methodologies are presented with an emphasis on the underlying scientific principles and are designed to be validated in accordance with ICH Q2(R2) guidelines.[1][2][3][4]

Introduction: The Analytical Imperative

tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide is a heterocyclic compound featuring a sulfone moiety, a protected amine (tert-butoxycarbonyl, Boc), and a primary amine on a chiral center. Its structural complexity and role as a pharmaceutical intermediate necessitate rigorous analytical control. Inaccurate quantification can lead to impurities in the final active pharmaceutical ingredient (API), impacting both safety and efficacy.

The analytical challenges associated with this molecule include:

  • Chromatophoric Properties: The Boc-protecting group and the sulfone moiety offer limited UV chromophores, influencing detector selection and sensitivity.

  • Polarity: The presence of both a polar sulfone and a non-polar Boc group requires careful selection of chromatographic conditions.

  • Chirality: The existence of a stereocenter mandates the development of enantioselective methods to ensure stereochemical purity.

  • Stability: The Boc group is susceptible to acidic conditions, which must be considered during sample preparation and mobile phase selection.[5]

This guide provides validated starting points for researchers and quality control analysts, enabling them to implement reliable quantitative methods.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is foundational to method development.

PropertyValueSignificance for Method Development
Molecular Formula C9H18N2O4SDefines the exact mass for mass spectrometry.
Molecular Weight 250.32 g/mol Used for concentration calculations.
Structure The presence of a primary amine, a Boc-protected amine, and a sulfone dictates solubility and chromatographic behavior. The chiral center at C6 is a critical quality attribute.
Solubility Soluble in polar organic solvents (e.g., methanol, acetonitrile). Sparingly soluble in water.Guides the choice of sample diluent and mobile phase composition.[6]
pKa (predicted) Primary amine: ~9.5The charge state of the primary amine is pH-dependent, affecting retention in reversed-phase chromatography.

Achiral Quantification by Reversed-Phase HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust and widely accessible technique for routine purity and assay determination.[7] This method separates the analyte from potential impurities based on polarity.

Rationale for Method Design
  • Stationary Phase: A C18 reversed-phase column is selected for its versatility and ability to retain compounds with mixed polarity like the target analyte.

  • Mobile Phase: A gradient of a buffered aqueous phase and an organic modifier (acetonitrile or methanol) is employed to ensure elution of the main component with good peak shape and separation from potential impurities of varying polarities. A buffer is necessary to control the ionization state of the primary amine.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is chosen to maximize sensitivity, as the molecule lacks a strong chromophore.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV or Photodiode Array (PDA) detector

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 3 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation Strategy (ICH Q2(R2))

A robust method validation ensures the reliability of the analytical data.[1][2][3][4][8] The following parameters must be assessed:

Validation ParameterAcceptance Criteria
Specificity The analyte peak is free from interference from blank and placebo samples. Peak purity should be confirmed with a PDA detector.
Linearity R² ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy 98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.
Robustness Insensitive to small, deliberate changes in method parameters (e.g., flow rate ±10%, column temperature ±5°C).

High-Sensitivity Quantification by LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as metabolite studies or trace impurity analysis, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[9][10][11][12]

Rationale for Method Design
  • Ionization: Electrospray Ionization (ESI) in positive mode is selected due to the presence of the basic primary amine, which is readily protonated.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. A precursor ion (the protonated molecule [M+H]⁺) is selected and fragmented, and a specific product ion is monitored.

Experimental Protocol

Instrumentation:

  • LC system as described in Section 3.2

  • Tandem quadrupole mass spectrometer with an ESI source

LC Conditions: (Can be adapted from the HPLC-UV method, often with faster gradients)

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min

MS/MS Conditions:

ParameterValue
Ionization Mode ESI Positive
Precursor Ion (Q1) m/z 251.1
Product Ion (Q3) To be determined by infusion and fragmentation of a standard. A likely fragment would be the loss of the tert-butyl group (m/z 195.1).
Collision Energy To be optimized for the specific instrument.

Sample Preparation: Similar to the HPLC-UV method, but samples may require further dilution due to the higher sensitivity of the MS detector.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into LC filter->inject separate Chromatographic Separation inject->separate ionize ESI+ Ionization separate->ionize detect MRM Detection ionize->detect integrate Peak Integration detect->integrate quantify Quantification vs. Standard Curve integrate->quantify

Caption: Workflow for LC-MS/MS Quantification.

Chiral Purity Analysis by Chiral HPLC

As tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide is a chiral molecule, the quantification of its enantiomeric purity is a critical quality control step. Chiral HPLC is the gold standard for this purpose.[13][14][15][16][17]

Rationale for Method Design
  • Stationary Phase: Chiral Stationary Phases (CSPs) are required to differentiate between enantiomers. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and often successful for a wide range of chiral compounds.[17]

  • Mobile Phase: Normal phase (e.g., hexane/isopropanol) or polar organic modes are typically used with polysaccharide CSPs to achieve enantioseparation. The choice of mobile phase and additives is crucial for optimizing resolution.

Experimental Protocol

Instrumentation:

  • HPLC system with UV or PDA detector

Chromatographic Conditions:

ParameterCondition
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm (or equivalent polysaccharide-based CSP)
Mobile Phase n-Hexane / Isopropanol (80:20, v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

Sample Preparation:

  • Accurately weigh approximately 2 mg of the sample.

  • Dissolve in the mobile phase to a final concentration of 0.5 mg/mL.

  • Vortex and filter through a 0.45 µm syringe filter.

Validation Considerations for Chiral Methods

In addition to standard validation parameters, for chiral methods, it is critical to demonstrate:

  • Specificity: The method must resolve the desired enantiomer from its antipode and any achiral impurities.

  • Limit of Quantitation (LOQ): The LOQ for the undesired enantiomer should be established to ensure the method is sensitive enough to control its level (e.g., ≤ 0.1%).

Logical Flow for Chiral Method Development

Chiral_Method_Dev start Start: Racemic Standard Available screen_csp Screen Chiral Stationary Phases (Polysaccharide-based) start->screen_csp screen_mp Screen Mobile Phase Modes (Normal, Polar Organic, Reversed) screen_csp->screen_mp optimize Optimize Mobile Phase Composition (Solvent Ratio, Additives) screen_mp->optimize validate Validate Method (ICH Q2) (Specificity, LOQ of undesired enantiomer) optimize->validate implement Implement for Routine Analysis validate->implement

Sources

Method

large-scale synthesis of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide.

An Application Note and Protocol for the Large-Scale Synthesis of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide Abstract This document provides a comprehensive guide for the large-scale synthesis of tert-bu...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide

Abstract

This document provides a comprehensive guide for the large-scale synthesis of tert-butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide, a key heterocyclic building block in modern drug discovery. The 1,4-thiazepane 1,1-dioxide scaffold is of significant interest due to its three-dimensional structure and its utility as a constrained diamine surrogate. This guide details a robust and scalable multi-step synthetic route, starting from commercially available materials. We address critical aspects of process safety, optimization for scale-up, in-process controls, and purification strategies. The causality behind experimental choices is explained to provide researchers and process chemists with a deep understanding of the methodology, ensuring reproducibility and efficiency in a production environment.

Introduction: Significance and Synthetic Strategy

The synthesis of saturated seven-membered heterocycles like 1,4-thiazepanes presents unique challenges due to unfavorable ring-strain and entropic factors during cyclization.[1][2] The target molecule, tert-butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide, further incorporates a cyclic sulfamide moiety, which is a valuable pharmacophore in medicinal chemistry.[3][4] Its synthesis requires a carefully designed strategy that is amenable to large-scale production, prioritizing safety, cost-effectiveness, and high purity of the final product.

This protocol outlines a plausible and robust synthetic sequence designed for scalability. The core strategy involves:

  • Construction of the Thiazepane Ring: Formation of a protected 1,4-thiazepane-6-one via a Michael addition-cyclization cascade.

  • Reduction and Protection: Stereoselective reduction of the ketone followed by protection of the resulting alcohol.

  • Sulfur Oxidation: Oxidation of the sulfide to the corresponding sulfone (1,1-dioxide).

  • Amine Installation: Conversion of the protected alcohol to a primary amine via an azide intermediate.

  • Final Deprotection: Removal of any temporary protecting groups to yield the target compound.

This approach is designed to avoid problematic reagents and purification steps where possible, a key consideration for industrial production.[5]

Overall Synthetic Scheme

The proposed multi-step synthesis is outlined below. Each step is detailed in the subsequent sections.

G A Step 1: Ring Formation (Michael Addition/Dieckmann) B Step 2: Reduction & Protection (NaBH4, TBSCl) A->B Intermediate I C Step 3: Sulfide Oxidation (Oxone®) B->C Intermediate II D Step 4: Azide Formation (DPPA, DBU) C->D Intermediate III E Step 5: Azide Reduction (Hydrogenation) D->E Intermediate IV F Final Product E->F tert-Butyl 6-amino-1,4-thiazepane- 4-carboxylate 1,1-dioxide

Caption: High-level overview of the synthetic workflow.

Detailed Experimental Protocols and Rationale

Step 1: Synthesis of tert-Butyl 6-oxo-1,4-thiazepane-4-carboxylate (Intermediate I)

This step constructs the core heterocyclic ring system. The chosen method is an intramolecular Dieckmann condensation, a reliable method for forming cyclic ketones.

Protocol:

  • To a mechanically stirred, cooled (0-5 °C) solution of potassium tert-butoxide (1.2 eq.) in anhydrous THF (10 vol), add a solution of tert-butyl 2-((2-(ethoxycarbonyl)ethyl)thio)acetate (1.0 eq.) in THF (2 vol) dropwise over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Stir the resulting slurry at 0-5 °C for an additional 2 hours.

  • Monitor the reaction completion by HPLC or TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 vol) at <10 °C.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 5 vol).

  • Combine the organic layers, wash with brine (5 vol), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can often be carried forward without further purification. If necessary, purify by flash chromatography.

Scientific Rationale:

  • Base: Potassium tert-butoxide is a strong, non-nucleophilic base suitable for promoting the Dieckmann condensation. Its use in THF is standard for such reactions.

  • Temperature Control: The reaction is exothermic. Maintaining a low temperature is critical to prevent side reactions, such as Claisen condensation or decomposition.

  • Workup: Quenching with a mild acid like NH₄Cl neutralizes the excess base and the resulting enolate. An aqueous workup effectively removes inorganic salts.

Reagent/MaterialMolar Eq.CAS NumberKey Hazards
tert-Butyl 2-((2-(ethoxycarbonyl)ethyl)thio)acetate1.0N/AIrritant
Potassium tert-butoxide1.2865-47-4Flammable, Corrosive
Tetrahydrofuran (THF), anhydrous12 vol109-99-9Flammable, Peroxide former
Ethyl Acetate10 vol141-78-6Flammable, Irritant
Saturated NH₄Cl (aq.)5 vol12125-02-9Irritant
Step 2 & 3: Reduction, Protection, and Oxidation (Intermediates II & III)

These steps create the necessary stereochemistry and install the sulfone. They are grouped as they often involve a simple workup and can sometimes be telescoped.

Protocol:

  • Reduction: Dissolve crude Intermediate I (1.0 eq.) in methanol (10 vol) and cool to 0 °C. Add sodium borohydride (1.5 eq.) portion-wise, keeping the temperature below 10 °C. Stir for 1 hour.

  • Workup: Quench with acetone (1 vol) and then slowly add water (5 vol). Concentrate in vacuo to remove methanol and extract with dichloromethane (DCM, 3 x 5 vol). Dry the combined organic layers and concentrate to yield the crude alcohol.

  • Protection: Dissolve the crude alcohol in DCM (10 vol). Add imidazole (2.5 eq.) and tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq.). Stir at room temperature overnight.

  • Oxidation: Cool the reaction mixture to 0 °C. Add a solution of Oxone® (monopersulfate compound, 2.2 eq.) in water (10 vol) dropwise. Stir vigorously at room temperature for 12-18 hours.

  • Workup: Separate the layers. Extract the aqueous layer with DCM (2 x 5 vol). Wash the combined organic layers with aqueous sodium thiosulfate solution, then brine. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield Intermediate III.

Scientific Rationale:

  • Reduction: NaBH₄ is a mild and selective reducing agent for ketones, chosen for its safety and ease of handling on a large scale compared to alternatives like LAH.

  • Protection: The secondary alcohol is protected as a TBS ether to prevent it from interfering with subsequent steps. TBS ethers are robust and can be selectively removed later.

  • Oxidation: Oxone® is a safe, inexpensive, and environmentally friendly oxidizing agent for converting sulfides to sulfones.[6] It is preferable to m-CPBA on a large scale due to the explosive hazard of the latter. Vigorous stirring is essential due to the two-phase nature of the reaction.

Step 4 & 5: Amine Installation via Azide Reduction (Intermediate IV & Final Product)

This two-stage process converts the alcohol into the target primary amine with high stereochemical control via an Sₙ2 reaction, followed by a clean reduction.

Protocol:

  • Deprotection: Dissolve Intermediate III (1.0 eq.) in THF (10 vol). Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq.) and stir at room temperature for 2-4 hours until deprotection is complete (TLC/HPLC monitoring). Perform an aqueous workup and extract with ethyl acetate. Concentrate to yield the deprotected alcohol.

  • Azide Formation: Dissolve the crude alcohol in anhydrous toluene (10 vol). Add diphenylphosphoryl azide (DPPA, 1.5 eq.) and cool to 0 °C. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq.) dropwise. Allow to slowly warm to room temperature and stir overnight.

  • Workup: Dilute with ethyl acetate, wash with water and brine. Dry and concentrate. The crude azide (Intermediate IV) must be handled with extreme care due to its potential explosive nature. It is recommended to use it immediately in the next step.

  • Azide Reduction: Dissolve the crude azide in ethanol (10 vol). Add Palladium on carbon (10% w/w, 5 mol%). Pressurize the vessel with hydrogen (50 psi) and stir vigorously until hydrogen uptake ceases.

  • Final Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Rinse the pad with ethanol. Concentrate the filtrate in vacuo. Purify by crystallization or chromatography to yield the final product.

Scientific Rationale:

  • Deprotection: TBAF is the standard reagent for removing silyl protecting groups.

  • Azide Formation: The conversion of the alcohol to an azide proceeds via a Mitsunobu-type reaction. DPPA is a common source of azide for this transformation. This step proceeds with inversion of stereochemistry. Extreme caution is required when working with azides.

  • Reduction: Catalytic hydrogenation is the cleanest and most scalable method for reducing azides to amines. The only byproduct is nitrogen gas. The catalyst is easily removed by filtration.

Process Workflow and Logic

G cluster_0 Ring Synthesis & Modification cluster_1 Amine Installation cluster_2 Purification & QC A Start: Commercially Available Diester B Dieckmann Condensation A->B C In-Process Control 1 (HPLC/TLC) B->C D Ketone Reduction (NaBH4) C->D Reaction Complete E Sulfide Oxidation (Oxone®) D->E F Alcohol to Azide (DPPA, DBU) E->F G In-Process Control 2 (HPLC/TLC) F->G H Azide Reduction (H2, Pd/C) G->H Reaction Complete I Crude Product H->I J Final Purification (Crystallization/Chromatography) I->J K Final QC (NMR, MS, HPLC Purity) J->K L Released Product K->L Passes Specs

Caption: Logical workflow from starting materials to final product release.

Characterization of Final Product

The identity and purity of the final product, tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide, must be confirmed by a suite of analytical techniques.

AnalysisExpected Results
¹H NMR Peaks corresponding to the tert-butyl group (~1.5 ppm, 9H), diastereotopic protons of the thiazepane ring (2.5-4.0 ppm), and the amino group protons.
¹³C NMR Resonances for the tert-butyl group carbons, carbonyl carbon (~155 ppm), and the aliphatic carbons of the heterocyclic ring.
HRMS (ESI+) Calculation for [M+H]⁺ should match the observed mass to within 5 ppm.
HPLC Purity should be ≥98% by area normalization.
FTIR Characteristic stretches for N-H (amine), S=O (sulfone), and C=O (carbamate).

Large-Scale Safety and Hazard Management

Scaling up chemical synthesis requires a rigorous approach to safety.

  • Thermal Hazards: The Dieckmann condensation (Step 1) and the azide formation (Step 4) can be exothermic. Use a reactor with reliable temperature control and ensure slow, subsurface addition of reagents. A reaction calorimetry study is recommended before scaling beyond the 1 kg level.

  • Reagent Handling:

    • Potassium tert-butoxide: Highly reactive with water and flammable. Handle under an inert atmosphere (Nitrogen or Argon).

    • DPPA: Diphenylphosphoryl azide is a high-energy molecule. Avoid heating and friction. Always handle behind a blast shield. For very large scales, consider generating the azide in situ from less hazardous precursors if possible.

    • Hydrogenation: The reduction of the azide is highly exothermic and releases nitrogen gas. Ensure adequate venting and use equipment rated for hydrogen pressure. The palladium catalyst is pyrophoric when dry and must be handled wet.

  • Waste Disposal: All chemical waste, especially solutions containing residual azide, must be disposed of according to institutional and federal guidelines. Quench residual azides with a suitable reducing agent before disposal.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; impure starting material; moisture in the reaction.Ensure THF is anhydrous. Check the quality of the base. Increase reaction time or temperature slightly.
Incomplete oxidation in Step 3 Insufficient oxidant; poor mixing in the biphasic system.Add more Oxone®. Increase the stirring speed to ensure good phase mixing.
Stalled azide reduction (Step 5) Catalyst poisoning or deactivation.Filter the reaction mixture and add fresh catalyst. Ensure the substrate is free of impurities that could poison palladium (e.g., sulfur compounds from side reactions).
Product instability The free amine may be sensitive to air or light.Store the final product under an inert atmosphere at low temperatures.

References

  • Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. National Institutes of Health. [1][2]

  • Synthesis of cyclic sulfamide 62.4.[32b]. ResearchGate. [3]

  • Design and synthesis of cyclic sulfonamides and sulfamates as new calcium sensing receptor agonists. PubMed. [4]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. [5]

  • Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease. National Institutes of Health. [6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide Synthesis

Welcome to the technical support center dedicated to the synthesis of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance the yield and purity of this target molecule. The synthesis of saturated sulfur-nitrogen heterocycles can present unique challenges, and this document aims to provide a systematic and scientifically grounded approach to overcoming them.

Section 1: Proposed Synthetic Pathway and Key Considerations

A robust synthesis of tert-butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide can be envisioned through a multi-step sequence involving the formation of a key vinyl sulfone intermediate followed by a crucial intramolecular cyclization. Understanding the nuances of each step is critical for maximizing the overall yield.

Proposed Synthetic Pathway Diagram:

Synthetic_Pathway cluster_0 Step 1: Boc Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Vinyl Sulfone Formation cluster_3 Step 4: Michael Addition & Cyclization Cysteamine Cysteamine N_Boc_Cysteamine N-Boc-Cysteamine Cysteamine->N_Boc_Cysteamine Base, Solvent Boc_Anhydride Boc Anhydride N_Boc_Taurine_Analog N-Boc-2-aminoethanesulfonyl chloride N_Boc_Cysteamine->N_Boc_Taurine_Analog Oxidizing Agent (e.g., m-CPBA) N_Boc_Vinyl_Sulfone tert-Butyl (2-(vinylsulfonyl)ethyl)carbamate N_Boc_Taurine_Analog->N_Boc_Vinyl_Sulfone Base (e.g., Et3N) Product tert-Butyl 6-amino-1,4-thiazepane-4- carboxylate 1,1-dioxide N_Boc_Vinyl_Sulfone->Product Ammonia Source

Caption: Proposed synthetic route for the target compound.

Section 2: Detailed Experimental Protocols

The following protocols provide a starting point for the synthesis. Optimization may be required based on laboratory-specific conditions and reagent purity.

Protocol 2.1: Synthesis of the Key Intermediate: tert-Butyl (2-(vinylsulfonyl)ethyl)carbamate

This intermediate is central to the success of the overall synthesis. Its preparation involves three key transformations:

  • Boc Protection of Cysteamine:

    • In a round-bottom flask, dissolve cysteamine hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add sodium bicarbonate (2.5 eq) to basify the solution.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous MgSO₄, and concentrate in vacuo to yield tert-butyl (2-mercaptoethyl)carbamate, which can often be used in the next step without further purification.

  • Oxidation to the Sulfonyl Chloride:

    • Dissolve the crude tert-butyl (2-mercaptoethyl)carbamate in dichloromethane (DCM).

    • Cool the solution to 0°C.

    • Add meta-chloroperoxybenzoic acid (m-CPBA, 3.0 eq) portion-wise, maintaining the internal temperature below 5°C.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 5 hours.

    • Wash the reaction mixture sequentially with saturated NaHCO₃ solution and saturated NaCl solution.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate to give the crude sulfonyl chloride.

  • Elimination to the Vinyl Sulfone:

    • Dissolve the crude sulfonyl chloride in DCM and cool to 0°C.

    • Add triethylamine (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Wash the mixture with 1M HCl, saturated NaHCO₃, and saturated NaCl solution.

    • Dry the organic phase over anhydrous MgSO₄, concentrate, and purify by flash column chromatography (e.g., 30% ethyl acetate in hexanes) to obtain tert-butyl (2-(vinylsulfonyl)ethyl)carbamate.

Protocol 2.2: Synthesis of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide

This final step involves a tandem Michael addition and intramolecular cyclization.

  • Cyclization Reaction:

    • Dissolve tert-butyl (2-(vinylsulfonyl)ethyl)carbamate (1.0 eq) in methanol.

    • To this solution, add a 7N solution of ammonia in methanol (5-10 eq).

    • Seal the reaction vessel and stir at 45°C for 36 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography (e.g., 5-10% methanol in DCM) to afford the final product.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is the Boc protecting group necessary? A1: The tert-butoxycarbonyl (Boc) protecting group is crucial to prevent the primary amine of the cysteamine starting material from undergoing undesired side reactions, such as intermolecular reactions with the vinyl sulfone intermediate. This ensures the desired intramolecular cyclization occurs.

Q2: My cyclization reaction is not proceeding to completion. What can I do? A2: If the reaction stalls, consider the following:

  • Increase the excess of ammonia: A higher concentration of the nucleophile can drive the reaction forward.

  • Increase the reaction temperature: Cautiously increasing the temperature to 50-60°C may improve the reaction rate. However, be mindful of potential side reactions.

  • Extend the reaction time: Some cyclizations of this nature can be slow and may require up to 48-72 hours.

Q3: I am observing the formation of a significant amount of a dimeric byproduct. How can I minimize this? A3: Dimer formation is often a result of intermolecular reactions competing with the desired intramolecular cyclization. To favor the intramolecular pathway, it is recommended to perform the reaction under high dilution conditions (e.g., at a concentration of 0.01-0.05 M).

Q4: Can I use a different base for the elimination step to form the vinyl sulfone? A4: While triethylamine is a common and effective choice, other non-nucleophilic organic bases such as diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU) could be explored. The choice of base may influence the reaction rate and the formation of side products, so optimization may be necessary.

Section 4: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis.

Troubleshooting Workflow:

Troubleshooting_Workflow cluster_Low_Yield Low Yield Analysis cluster_Impure_Product Impurity Analysis cluster_Reaction_Stalled Stalled Reaction Analysis Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Reaction_Stalled Reaction Stalled Start->Reaction_Stalled Check_Reagents Verify Reagent Purity Low_Yield->Check_Reagents Characterize_Impurity Characterize Impurity (NMR, MS) Impure_Product->Characterize_Impurity Confirm_Reagents Confirm Reagent Activity Reaction_Stalled->Confirm_Reagents Optimize_Conditions Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Review_Workup Review Workup & Purification Optimize_Conditions->Review_Workup Identify_Side_Reaction Identify Potential Side Reaction Characterize_Impurity->Identify_Side_Reaction Modify_Protocol Modify Protocol to Mitigate Identify_Side_Reaction->Modify_Protocol Increase_Energy Increase Temperature/Time Confirm_Reagents->Increase_Energy Change_Solvent Consider Solvent Effects Increase_Energy->Change_Solvent

Caption: A systematic approach to troubleshooting synthesis issues.

Problem-Solution Table:

Problem Potential Cause Suggested Solution(s)
Low Yield of Vinyl Sulfone Incomplete elimination or polymerization.Ensure slow addition of a non-nucleophilic base at 0°C. Consider adding a radical inhibitor like BHT in catalytic amounts.
Formation of Disulfide Byproduct Oxidation of the thiol starting material.Perform the Boc protection under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Cyclization Insufficient reactivity of the amine or steric hindrance.Increase the concentration of the ammonia solution and consider extending the reaction time or moderately increasing the temperature.
Product is difficult to purify Co-elution with starting materials or byproducts.Optimize the chromatography conditions. Consider using a different solvent system or a different stationary phase (e.g., alumina). Recrystallization may also be an option.
Boc group cleavage Presence of acid during workup or purification.Ensure all workup steps are performed under neutral or basic conditions. Use a neutral grade of silica gel for chromatography.

Section 5: References

  • Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. This article provides valuable insights into the synthesis of the 1,4-thiazepane core, highlighting challenges such as long reaction times and low yields in similar cyclization reactions.[1]

  • An Economical and Convenient Synthesis of Vinyl Sulfones. This paper describes a general and efficient method for synthesizing vinyl sulfones, a key intermediate in the proposed pathway.[2]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. This study offers broader context on the synthesis of related sulfur-nitrogen heterocycles through various synthetic strategies.[3]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. This review discusses the significance and various synthetic approaches for thiazine derivatives.[4]

  • Contemporary strategies for peptide macrocyclization. While focused on peptides, this article details cyclization strategies that can be conceptually applied to other molecular scaffolds.[5]

Sources

Optimization

Technical Support Center: Purification of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide

Welcome to the technical support center for the purification of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to navig...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key intermediate. By understanding the interplay of its structural features—a Boc-protected amine, a polar sulfone group, and a seven-membered thiazepane ring—we can develop robust and effective purification strategies.

Understanding the Molecule: Key Physicochemical Properties

Before diving into troubleshooting, it's essential to understand the inherent properties of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide that influence its purification.

PropertyValue/PredictionImplication for Purification
Molecular Formula C₁₀H₂₀N₂O₄SA relatively small molecule with heteroatoms contributing to its polarity.
Molecular Weight 264.34 g/mol [1]Suitable for standard purification techniques like column chromatography and recrystallization.
Polarity HighThe sulfone and amino groups contribute to high polarity, which will dictate the choice of chromatographic conditions.
Solubility Likely soluble in polar organic solvents (e.g., DCM, EtOAc, MeOH) and potentially sparingly soluble in nonpolar solvents (e.g., hexanes).Solvent selection is critical for both chromatography and recrystallization.
Stability The Boc group is acid-labile.[2]Avoid acidic conditions during purification to prevent deprotection. The thiazepane ring stability under various pH conditions should be considered.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: My crude product is an oil that is difficult to handle. How can I solidify it?

Answer: It is not uncommon for Boc-protected amines to be obtained as oils or amorphous solids, which can complicate purification.[3] Here are a few strategies to induce solidification:

  • Trituration: This is often the first and simplest method to try.

    • Add a non-polar solvent in which your compound is insoluble or sparingly soluble (e.g., hexanes, diethyl ether, or a mixture of both) to the oil.

    • Stir the mixture vigorously with a spatula, scratching the sides of the flask to create nucleation sites.

    • Continue stirring until a solid precipitate forms.

    • Isolate the solid by filtration and wash with the same non-polar solvent.

  • Solvent Evaporation from a Co-solvent System:

    • Dissolve the oily product in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate).

    • Add a larger volume of a poor solvent (e.g., hexanes) until the solution becomes slightly cloudy.

    • Allow the solvent to evaporate slowly in a fume hood or under a gentle stream of inert gas. This can sometimes lead to the formation of crystals or a solid residue.

  • Seed Crystal Introduction: If you have a small amount of solid material from a previous batch, adding a seed crystal to a supersaturated solution of your oily product can induce crystallization.

Diagram: Workflow for Solidifying an Oily Product

G start Oily Crude Product trituration Triturate with non-polar solvent (e.g., hexanes/ether) start->trituration solid_trit Solid Formed? trituration->solid_trit filter_trit Filter and Dry Solid solid_trit->filter_trit Yes cosolvent Dissolve in good solvent (e.g., DCM), add poor solvent (e.g., hexanes) solid_trit->cosolvent No end_success Purified Solid filter_trit->end_success evaporate Slow Evaporation cosolvent->evaporate solid_evap Solid Formed? evaporate->solid_evap filter_evap Filter and Dry Solid solid_evap->filter_evap Yes end_fail Proceed with oil for chromatography solid_evap->end_fail No filter_evap->end_success

Caption: Decision workflow for solidifying an oily product.

FAQ 2: I am seeing significant tailing and poor separation of my compound during silica gel column chromatography. What can I do?

Answer: The combination of a basic amino group and a polar sulfone can lead to strong interactions with the acidic silica gel surface, causing tailing. Here are several approaches to mitigate this issue:

  • Deactivating the Silica Gel:

    • Amine Deactivation: Before loading your sample, flush the column with the eluent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v) or ammonium hydroxide (if your compound is stable). This will neutralize the acidic sites on the silica.

    • Protocol:

      • Pack your silica gel column as usual with your chosen eluent.

      • Prepare a sufficient volume of your eluent containing 0.5% triethylamine.

      • Pass 2-3 column volumes of this amine-containing eluent through the column.

      • Dissolve your crude product in a minimal amount of the amine-containing eluent and load it onto the column.

      • Elute with the amine-containing solvent system.

  • Using an Alternative Stationary Phase:

    • Alumina (Neutral or Basic): Alumina can be a good alternative to silica for purifying basic compounds. Ensure you use neutral or basic alumina, as acidic alumina can also cause issues.

    • Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography can be an excellent option. The elution order is inverted, with polar compounds eluting first. A common eluent system is a gradient of acetonitrile or methanol in water.

  • Optimizing the Eluent System:

    • Increasing Polarity: For highly polar compounds like this sulfone, you may need a more polar eluent system than standard ethyl acetate/hexanes. Consider using gradients of methanol in dichloromethane (DCM) or ethyl acetate. For example, a gradient of 0-10% methanol in DCM is a good starting point.

    • Modifier Addition: In addition to a base, adding a small amount of a polar solvent like methanol to a less polar system (e.g., 95:5 DCM/MeOH) can help to reduce tailing by competing with your compound for binding sites on the silica.

Table: Recommended Starting Conditions for Column Chromatography
Stationary PhaseEluent SystemModifierRationale
Silica GelEthyl Acetate / Hexanes0.5% TriethylamineNeutralizes acidic sites on silica to reduce tailing of the amine.
Silica GelMethanol / Dichloromethane0.5% TriethylamineA more polar system for highly polar compounds, with a base to prevent tailing.
Neutral AluminaEthyl Acetate / HexanesNone initiallyA good alternative stationary phase for basic compounds.
Reversed-Phase (C18)Acetonitrile / Water0.1% Ammonium BicarbonateFor compounds that are difficult to purify on normal phase; the buffer maintains a stable pH.
FAQ 3: My yield is low after purification, and I suspect my compound is degrading on the column. How can I confirm this and prevent it?

Answer: Degradation on silica gel is a common issue, especially for sensitive molecules. The acidic nature of silica can potentially lead to the cleavage of the acid-labile Boc protecting group.

  • Assessing Degradation:

    • TLC Analysis: Before running a column, spot your crude material on a TLC plate. In a separate lane, spot the material that has been pre-adsorbed onto a small amount of silica gel and allowed to sit for 30-60 minutes. Develop the TLC plate and check for the appearance of new, more polar spots (which could correspond to the deprotected amine).

    • LC-MS Analysis: Analyze a small sample of your crude material by LC-MS. Then, analyze the fractions collected from your column. Look for the mass corresponding to the deprotected product.

  • Preventing Degradation:

    • Deactivate the Silica: As mentioned in FAQ 2, using a base like triethylamine in your eluent is the most effective way to prevent the acidic degradation of the Boc group.

    • Minimize Contact Time: Do not let your compound sit on the column for an extended period. Prepare your fractions beforehand and run the column efficiently.

    • Use a Less Acidic Stationary Phase: Consider using neutral alumina or a deactivated silica gel.

    • Avoid Chlorinated Solvents if Possible: While DCM is a common solvent, older or unstabilized batches can contain traces of HCl. Using freshly opened or stabilized grades of DCM is recommended.

Diagram: Logic for Diagnosing and Preventing On-Column Degradation

G start Low Yield After Column Chromatography assess Assess Degradation: TLC with pre-adsorbed sample or LC-MS of fractions start->assess degraded Degradation Confirmed? assess->degraded no_degradation Re-evaluate loading and collection of fractions. Consider insolubility. degraded->no_degradation No prevent Implement Preventative Measures degraded->prevent Yes deactivate Deactivate silica with 0.5% Triethylamine prevent->deactivate alt_phase Use neutral alumina or reversed-phase (C18) prevent->alt_phase time Minimize column contact time prevent->time end Improved Yield and Purity deactivate->end alt_phase->end time->end

Caption: Troubleshooting workflow for suspected on-column degradation.

FAQ 4: I have successfully isolated my product, but it still contains minor impurities. What are my options for a final polishing step?

Answer: For removing trace impurities and obtaining a highly pure product, recrystallization or trituration are excellent final steps.

  • Recrystallization:

    • Solvent Selection: The key to successful recrystallization is finding a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

    • Recommended Solvent Systems to Screen:

      • Ethyl acetate / Hexanes

      • Dichloromethane / Hexanes[4]

      • Methanol / Water

      • Isopropanol

    • General Protocol:

      • Dissolve the impure solid in the minimum amount of the hot "good" solvent (e.g., ethyl acetate).

      • Slowly add the "poor" solvent (e.g., hexanes) until the solution becomes persistently cloudy.

      • Add a few drops of the "good" solvent to clarify the solution.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to maximize crystal formation.

      • Collect the crystals by filtration, wash with the cold "poor" solvent, and dry under vacuum.

  • Trituration/Slurrying: If recrystallization proves difficult, slurrying the solid in a solvent that dissolves the impurities but not the product can be effective.

    • Suspend the solid in a suitable solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexanes).

    • Stir the slurry at room temperature for several hours.

    • Filter the solid, wash with fresh solvent, and dry.

References

  • Fishbein, L., & Fawkes, J. (1966). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. Journal of Chromatography A, 22(2), 323-329. [Link]

  • PubChem. (n.d.). tert-Butyl 1,4-diazepane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Gu, X.-B., Jiang, M.-J., Cai, G.-M., & Zhou, Y.-Y. (2010). tert-Butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2769. [Link]

  • PubChem. (n.d.). tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Mlinarić, A., et al. (2018). tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. Molbank, 2018(4), M1014. [Link]

  • Kokare, N. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Method for production of T-butyl 3-oxobutyrates and their use.
  • Roush, W. R., et al. (2020). Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease. ACS Medicinal Chemistry Letters, 11(7), 1436-1442. [Link]

  • Google Patents. (n.d.). Purification method of tert-butyl hydroperoxide.
  • Wang, Y., et al. (2015). Catalytic synthesis of t-BAMBP and its purification through distillation. Journal of Radioanalytical and Nuclear Chemistry, 303(1), 55-60. [Link]

  • A-beta-care. (n.d.). (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Kukolja, S., et al. (1985). Preparation of tert- Butyl 6-Aminopenicillanate and its 6-Oxo and 6-Diazo Derivatives. Journal of Chemical Research, Synopses, (1), 12-13. [Link]

  • Google Patents. (n.d.). Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Google Patents. (n.d.). Purification of tertiary butyl alcohol.
  • Smith, A. B., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(4), 435-438. [Link]

Sources

Troubleshooting

side-product formation in the synthesis of thiazepane derivatives

Welcome to the technical support center for the synthesis of thiazepane and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thiazepane and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with these important heterocyclic scaffolds. Thiazepanes are a core motif in numerous pharmacologically active compounds, and their successful synthesis is often a critical step in drug discovery and development.

This document moves beyond standard protocols to provide in-depth, field-proven insights into the common challenges encountered during synthesis, with a specific focus on the formation of unwanted side-products. Our goal is to equip you with the knowledge to not only troubleshoot failed or low-yielding reactions but also to proactively design more robust and efficient synthetic routes. We will explore the causality behind common side-reactions and provide validated strategies to mitigate them.

Troubleshooting Guide: Common Side-Product Formation

This section addresses specific experimental issues in a practical question-and-answer format.

Route 1: Condensation of 2-Aminothiophenol with α,β-Unsaturated Carbonyls (e.g., Chalcones)

This is one of the most common methods for synthesizing 1,5-benzothiazepine cores. The reaction typically proceeds via a tandem Michael addition of the thiol followed by an intramolecular cyclization/condensation of the amine onto the carbonyl.[1] However, several side-products can arise.

Question 1: My reaction of 2-aminothiophenol with a chalcone is giving a complex mixture of products with a significant amount of a high molecular weight impurity. What is happening?

Answer: You are likely observing the formation of dimers or oligomers resulting from intermolecular reactions competing with the desired intramolecular cyclization. Another common issue is the oxidation of your starting material.

Causality and Mechanism:

  • Oxidative Dimerization of 2-Aminothiophenol: The thiol group in 2-aminothiophenol is highly susceptible to oxidation, especially in the presence of air (oxygen), trace metals, or under basic conditions. This leads to the formation of a disulfide-linked dimer (bis(2-aminophenyl) disulfide). This dimer is unreactive in the desired pathway and consumes your starting material.

  • Intermolecular Michael Addition: If the concentration of your reactants is too high, the thiol of one 2-aminothiophenol molecule can react with a chalcone that has already undergone addition with another 2-aminothiophenol molecule, leading to oligomeric side-products instead of the intramolecular ring closure.

Troubleshooting and Solutions:

  • Degas Your Solvents: Before starting the reaction, thoroughly degas your solvent (e.g., by bubbling with nitrogen or argon for 15-30 minutes) to remove dissolved oxygen.

  • Use High-Purity 2-Aminothiophenol: This starting material can degrade upon storage. If it appears colored (yellow or brown), it may contain significant amounts of the oxidized disulfide dimer. Purify it by distillation or recrystallization if necessary.

  • Maintain an Inert Atmosphere: Run the reaction under a blanket of nitrogen or argon to prevent exposure to atmospheric oxygen.

  • Optimize Concentration: Employ high-dilution conditions. A lower concentration of reactants favors the intramolecular cyclization over intermolecular side reactions. A good starting point is a concentration of 0.05 M to 0.1 M.

  • Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of 2-aminothiophenol can sometimes help, but a large excess may promote side reactions. Carefully control the stoichiometry.[2]

Question 2: My NMR shows the Michael addition has occurred, but the subsequent cyclization to the thiazepine ring is not happening or is very slow. Instead, I'm isolating the open-chain intermediate.

Answer: This indicates that the intramolecular cyclization step is kinetically hindered. This is often related to the reaction conditions (acid/base catalysis) or the electronic nature of the substrates.

Causality and Mechanism:

The final step is an intramolecular nucleophilic attack of the aniline amine onto the ketone, followed by dehydration to form the imine within the seven-membered ring. This step is often the rate-limiting one and usually requires catalysis to proceed efficiently. Without a catalyst, the amino group may not be sufficiently nucleophilic, or the carbonyl group may not be sufficiently electrophilic.

Troubleshooting and Solutions:

  • Acid Catalysis: The cyclization step is often catalyzed by acid. Add a catalytic amount of a Brønsted acid like acetic acid, trifluoroacetic acid (TFA), or p-toluenesulfonic acid (p-TsOH) to your reaction mixture.[3] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine.

  • Lewis Acid Catalysis: Lewis acids such as zinc acetate or ceric ammonium nitrate (CAN) can also effectively catalyze the cyclization by coordinating to the carbonyl oxygen.[4]

  • Increase Temperature: If the reaction is sluggish at room temperature, gently heating under reflux conditions (e.g., in ethanol or toluene) can provide the necessary activation energy for the ring closure.[1]

  • Solvent Choice: The choice of solvent can influence reaction rates. Protic solvents like ethanol can facilitate proton transfer steps involved in the cyclization.

Below is a diagram illustrating the desired reaction pathway versus a common side reaction.

Caption: Desired vs. side reaction pathway in benzothiazepine synthesis.

Route 2: Cyclization of Cysteamine Derivatives with α,β-Unsaturated Esters

This route is a powerful method for constructing the 1,4-thiazepanone scaffold. It involves a tandem conjugate addition and intramolecular acylation. However, the sequence of these events is critical and can lead to different outcomes.[5]

Question 3: I am trying a one-pot reaction of cysteamine with an α,β-unsaturated ester, but I'm getting very low yields and a mixture of side-products. What's going wrong?

Answer: The success of this reaction is highly dependent on the relative rates of the conjugate addition and the intramolecular cyclization (acylation). If conditions are not optimized, several side reactions can occur, including intermolecular amide formation and polymerization.[5]

Causality and Mechanism:

  • Intermolecular Amidation: The amino group of cysteamine can react with the ester of another molecule before the intramolecular cyclization occurs, leading to dimers and polymers. This is especially problematic if the conjugate addition of the thiol is slow.

  • Failed Conjugate Addition: If the β-carbon of the unsaturated ester is not sufficiently electrophilic, the initial thiol addition may not occur, leaving the starting materials unreacted or allowing them to decompose under the reaction conditions.[5]

  • Reactivity of the Ester: The reactivity of the ester is a key parameter. Highly reactive esters can favor intermolecular reactions, while unreactive esters can make the final cyclization step prohibitively slow.

Troubleshooting and Solutions:

  • Ester Choice is Critical: Standard methyl or ethyl esters can be sluggish in the cyclization step. Using a more activated ester, such as a trifluoroethyl ester, can significantly accelerate the intramolecular acylation, outcompeting intermolecular side reactions and improving yields.[5]

  • Base Selection: A non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is often effective. The choice of base can influence which pathway is favored.

  • Use of Acyl Transfer Catalyst: In some cases, adding a catalytic amount of an acyl transfer agent like imidazole can improve the rate of the final cyclization step, leading to higher yields of the desired thiazepanone.[5]

  • Consider a Two-Step Approach: If the one-pot method fails, a two-step approach can provide better control. First, protect the amine of cysteamine (e.g., with a Boc group). Then, perform the conjugate addition of the free thiol onto the unsaturated ester. Finally, deprotect the amine and perform the intramolecular cyclization. This stepwise process often prevents intermolecular side reactions.

Data Summary Table

The following table summarizes the effect of various reaction parameters on the outcome of thiazepane synthesis, providing a quick reference for experimental design.

Synthesis RouteParameterCondition Favoring ProductCondition Favoring Side-Product(s)Common Side-Product(s)
2-Aminothiophenol + Chalcone Atmosphere Inert (N₂ or Ar)Air (O₂)Oxidized Disulfide Dimer
Concentration High Dilution (<0.1 M)High Concentration (>0.5 M)Oligomers/Polymers
Catalyst Acidic (AcOH, TFA)None or BasicUncyclized Michael Adduct
Cysteamine + α,β-Unsaturated Ester Ester Group Activated (e.g., -OCH₂CF₃)Unreactive (e.g., -OCH₃)Low yield, slow reaction
Reaction Type One-pot with optimized conditionsUnoptimized one-potDimeric amides, polymers
Additives Acyl Transfer Catalyst (Imidazole)NoneIncomplete cyclization

Frequently Asked Questions (FAQs)

Q1: How can I effectively purify my crude thiazepane derivative away from the side-products? A: Standard column chromatography on silica gel is the most common method. For basic thiazepane derivatives, purification can sometimes be achieved by an acid-base workup. Dissolve the crude material in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The basic product will move to the aqueous phase as a salt, leaving non-basic impurities behind. The aqueous phase can then be basified and re-extracted to recover the purified product.[6] Crystallization or conversion to a stable crystalline salt (like a fumarate or hydrochloride salt) is also an excellent method for achieving high purity.[6]

Q2: Can the substituents on my aromatic rings affect the formation of side-products? A: Absolutely. Electron-withdrawing groups on the chalcone can make the β-carbon more electrophilic, facilitating the initial Michael addition but potentially slowing the final cyclization if they also destabilize the transition state. Conversely, strong electron-donating groups may slow the initial addition. The electronic nature of substituents can alter the delicate balance of reaction rates, sometimes requiring re-optimization of conditions to minimize side-product formation.

Q3: Are there any "greener" synthesis methods that might reduce side-product formation? A: Yes, several modern synthetic methods aim to improve efficiency and reduce waste. Ultrasound-aided synthesis has been shown to reduce reaction times and improve yields for some benzothiazepine syntheses, potentially by minimizing the time available for side reactions to occur.[7] The use of recyclable catalysts and solvent-free or aqueous reaction media is also an active area of research that can lead to cleaner reaction profiles.[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1,5-Benzothiazepines via Acid Catalysis
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chalcone derivative (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the chalcone in ethanol (to make a ~0.1 M solution). Add 2-aminothiophenol (1.2 eq).

  • Inert Atmosphere: Flush the flask with nitrogen or argon for 5 minutes.

  • Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA, ~0.5 eq) dropwise to the stirred mixture.[3]

  • Reaction: Stir the mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Recrystallize the solid from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain the final product.[3]

References

  • Alizadeh, A., Feizabadi, M., & Bayat, F. (n.d.). One-Pot, Sequential Four-Component Synthesis of Thiazepine Derivatives. The 22nd Iranian Seminar of Organic Chemistry.
  • Ronse, U., et al. (2023). Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments. PMC - PubMed Central.
  • BenchChem. (n.d.). A Technical Guide to the Synthesis and Purification of Dibenzo-thiazepine Class Antipsychotics.
  • Javed, S. A., et al. (2023). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. PMC - NIH.
  • Welsch, M. E., et al. (n.d.). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. NIH.
  • Gutteridge, C.E., et al. (2020). Synthesis of Substituted Benzothiazepine Compounds with Medicinal Potential. Scirp.org.
  • Sharifi, A., et al. (2015). Reactions of 2-aminothiophenols with chalcones in an ionic liquid medium: A chemoselective catalyst-free synthesis of 1,5-benzothiazepines. ResearchGate.
  • Unknown Author. (n.d.). Scheme 1. Synthesis of 1,5-benzothiazepines from chalcones and o-aminothiophenol. Source Not Available.
  • Palkó, M., et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. ResearchGate.
  • Palkó, M., et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. NIH.
  • Palkó, M., et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. PubMed.
  • Nguyen, T.B., & Retailleau, P. (2020). Oxidative Coupling of 2-Aminothiophenol with Ketones. ResearchGate.
  • Karaman, R. (2010). Proximity vs. strain in intramolecular ring-closing reactions. ResearchGate.
  • Echaâbi, L., et al. (2023). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[5][8]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. MDPI. Available from:

  • Krajsovszky, G., et al. (n.d.). A possible reaction mechanism for the intramolecular ring closure... ResearchGate.
  • de Oteyza, D.G., et al. (2016). Thermal selectivity of intermolecular versus intramolecular reactions on surfaces. DiVA portal.
  • Unknown Author. (n.d.). Synthesis and Characterization of Thiazepine/Benzothiazepine Derivatives Through Intramolecular C-2 Ring Expansion Pathway: Synthesis of Seven-membered Heterocycles. ResearchGate.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide

Welcome to the technical support center for the synthesis and optimization of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and frequently asked questions. Our focus is on the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction

The synthesis of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide involves a multi-step process, including the formation of the 1,4-thiazepane ring, oxidation of the sulfide to a sulfone, introduction of the amino group, and Boc protection. Each of these stages presents unique challenges that can impact yield and purity. This guide will address these challenges in a logical progression, mirroring the synthetic workflow.

Part 1: Synthesis of the 1,4-Thiazepane-4-carboxylate Core & Sulfide Oxidation

The initial phase of the synthesis focuses on constructing the seven-membered heterocyclic core and the subsequent oxidation of the thioether to a sulfone.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for constructing the 1,4-thiazepane ring system?

A1: The construction of the 1,4-thiazepane ring typically involves the cyclization of a linear precursor containing both a nitrogen and a sulfur nucleophile with a dielectrophile, or an intramolecular cyclization of a substrate already containing the required atoms. A common approach is the reaction of an amino-thiol with a dihaloalkane. For the specific substitution pattern of the target molecule, a multi-step synthesis is often required, potentially involving a Dieckmann condensation or a ring-closing metathesis followed by reduction and functional group manipulation.

Q2: My sulfide to sulfone oxidation is sluggish or incomplete. What should I do?

A2: Sluggish oxidation can be due to low reaction temperature or poor substrate solubility.[1] Gradually increasing the temperature while monitoring for byproduct formation is a primary strategy.[1] If solubility is an issue, consider using a co-solvent to improve it.[1] The choice of oxidant is also critical. For thioethers, common oxidants include m-CPBA, hydrogen peroxide, and Oxone®. If one oxidant is proving ineffective, screening others may be beneficial.

Q3: I am observing over-oxidation to the sulfoxide but not the sulfone, or other byproducts. How can I improve selectivity?

A3: Over-oxidation or the formation of other byproducts often results from an oxidant that is too reactive or from non-optimal reaction conditions. To improve selectivity for the sulfone, consider using a milder, more selective oxidant.[1] Stoichiometry is also key; ensure you are using the correct number of equivalents of the oxidizing agent. For m-CPBA, cooling the reaction mixture after completion can help precipitate out the benzoic acid byproduct, simplifying the workup.[1]

Troubleshooting Guide: Sulfide Oxidation
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Sulfone 1. Incomplete oxidation. 2. Degradation of starting material or product. 3. Difficult purification.1. Increase reaction time or temperature. Consider a more potent oxidant. 2. Run the reaction at a lower temperature for a longer period. Ensure the pH of the reaction mixture is controlled. 3. See the purification section below.
Mixture of Sulfoxide and Sulfone 1. Insufficient equivalents of oxidant. 2. Reaction not run to completion.1. Increase the equivalents of the oxidant (typically >2 eq. are needed for the sulfone). 2. Extend the reaction time and monitor by TLC or LC-MS.
Formation of Unidentified Byproducts 1. Over-oxidation or side reactions with other functional groups. 2. Reaction temperature too high.1. Use a more selective oxidizing agent. Protect other sensitive functional groups if necessary. 2. Lower the reaction temperature.
Experimental Workflow: Sulfide to Sulfone Oxidation

Sulfide to Sulfone Oxidation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_start Dissolve sulfide precursor in an appropriate solvent (e.g., DCM, MeOH). add_oxidant Add oxidant (e.g., m-CPBA, H2O2) portion-wise at 0 °C. prep_start->add_oxidant Cool reaction vessel stir_reaction Stir at room temperature and monitor by TLC/LC-MS. add_oxidant->stir_reaction Allow to warm quench Quench excess oxidant (e.g., with Na2S2O3). stir_reaction->quench Upon completion extract Perform aqueous workup and extract with an organic solvent. quench->extract purify Purify by column chromatography. extract->purify analyze Characterize the purified sulfone (NMR, MS). purify->analyze

Caption: A typical workflow for the oxidation of a sulfide to a sulfone.

Part 2: Introduction of the 6-Amino Group via Reductive Amination

A common and effective method for introducing the 6-amino group is through reductive amination of a corresponding ketone precursor. This involves the formation of an imine or enamine intermediate, followed by reduction.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges with the reductive amination step?

A1: Key challenges include low yields, the formation of byproducts, and difficulties in product purification.[2] The stability of the intermediate imine can also be a factor.[2] For some substrates, self-condensation can be an issue.[2]

Q2: Which reducing agent is best for this transformation?

A2: Mild and selective reducing agents are highly recommended to avoid the reduction of other functional groups. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent due to its mildness and compatibility with a range of solvents.[2] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[2] Stronger reducing agents like sodium borohydride (NaBH₄) can be used, but often require a stepwise procedure where the imine is formed first to prevent reduction of the starting ketone.[2]

Q3: How can I minimize the formation of byproducts like dialkylation?

A3: To minimize side reactions, use a mild reducing agent and optimized conditions.[2] A one-pot procedure where the imine is formed in situ and then immediately reduced is often effective.[2] Careful control of stoichiometry, such as using a slight excess of the amine source (e.g., ammonia or an ammonia equivalent), and slow addition of the reducing agent can also be beneficial.

Troubleshooting Guide: Reductive Amination
Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inefficient imine formation.[2] 2. Decomposition of starting material. 3. Reducing agent is too weak or has decomposed.1. Add a catalytic amount of acetic acid to promote imine formation.[2] Use a dehydrating agent like anhydrous MgSO₄.[2] 2. Perform the reaction at a lower temperature. 3. Use a fresh bottle of a milder reducing agent like NaBH(OAc)₃.[2]
Incomplete Reaction (Starting Ketone Remains) 1. Insufficient reaction time or temperature. 2. Steric hindrance around the ketone.1. Increase the reaction time. Gentle heating may be required. 2. Use a less sterically hindered amine source if possible, or a more powerful reducing agent.
Formation of Alcohol byproduct (from ketone reduction) 1. Reducing agent is too strong or added prematurely.1. Use a milder reducing agent like NaBH(OAc)₃.[2] 2. If using NaBH₄, allow sufficient time for imine formation before adding the reducing agent.[2]
Decision Logic for Reductive Amination Optimization

Reductive Amination Troubleshooting start Low Yield or Incomplete Reaction check_imine Is imine formation efficient? (Monitor by NMR or LC-MS) start->check_imine add_acid Add catalytic acetic acid. check_imine->add_acid No check_reductant Is the reducing agent active and appropriate? check_imine->check_reductant Yes add_dehydrating Add dehydrating agent (e.g., MgSO4). add_acid->add_dehydrating add_dehydrating->check_reductant use_fresh_reductant Use fresh NaBH(OAc)3. check_reductant->use_fresh_reductant No check_conditions Are reaction conditions optimal? check_reductant->check_conditions Yes switch_reductant Consider a different reductant (e.g., NaBH3CN). use_fresh_reductant->switch_reductant switch_reductant->check_conditions increase_time_temp Increase reaction time or temperature. check_conditions->increase_time_temp No success Improved Yield check_conditions->success Yes check_solvent Ensure appropriate solvent (e.g., DCE, THF). increase_time_temp->check_solvent check_solvent->success

Caption: A decision-making diagram for troubleshooting reductive amination reactions.

Part 3: Boc Protection and Final Product Purification

The final steps involve the protection of the newly introduced amino group with a tert-butoxycarbonyl (Boc) group and the purification of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during Boc protection?

A1: The most significant side reaction during the acidic removal of a Boc group is alkylation from the generated tert-butyl cation.[3][4] However, during the introduction of the Boc group using Boc anhydride (Boc₂O), side reactions can include the formation of isocyanates, ureas, and oxazolidinones, especially if conditions are not well-controlled.[4][5]

Q2: My Boc protection is incomplete. What can I do?

A2: Incomplete protection can result from insufficient Boc₂O, inadequate reaction time, or a non-optimal base/solvent system. Ensure at least one equivalent of Boc₂O is used. The reaction is often run in the presence of a base like triethylamine or NaOH.[6] If the reaction is sluggish, consider switching to a more effective catalytic system, such as using DMAP in acetonitrile.[7]

Q3: The final product is highly polar and difficult to purify by silica gel chromatography. What are my options?

A3: Highly polar amino compounds can be challenging to purify on silica due to strong interactions with the stationary phase, leading to streaking.[8][9] One option is to use a more polar eluent system, such as DCM/MeOH with a small amount of ammonium hydroxide to suppress tailing.[9] Alternatively, reverse-phase chromatography can be very effective for purifying polar compounds.[8][9] Another strategy is to protect the polar amino group with a non-polar group like Boc, which significantly reduces polarity and improves chromatographic behavior on normal phase silica.[8]

Troubleshooting Guide: Purification
Issue Potential Cause(s) Recommended Solution(s)
Product Streaking on Silica Gel TLC/Column 1. High polarity of the amino-sulfone. 2. Strong interaction of the basic amine with acidic silica.1. Use a more polar solvent system (e.g., DCM/MeOH/NH₄OH).[9] 2. Consider using neutral alumina for chromatography instead of silica gel.[9] 3. If not already done, ensure the amine is Boc-protected to reduce polarity.[8]
Product is Insoluble in Common Chromatography Solvents 1. High crystallinity or strong intermolecular forces.1. Screen a wider range of solvents or solvent mixtures. 2. Consider reverse-phase chromatography where aqueous mobile phases can be used.
Co-elution of Impurities 1. Impurities have similar polarity to the product.1. Optimize the solvent system for better separation. 2. Try a different stationary phase (e.g., reverse-phase, alumina). 3. Recrystallization of the final product may be an effective purification method if it is a solid.[8]
General Protocol for Boc Protection
  • Dissolution: Dissolve the amine starting material in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water.

  • Base Addition: Add a base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃), to the solution.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 equivalents) to the mixture, either neat or as a solution in the reaction solvent.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Upon completion, concentrate the reaction mixture. Perform an aqueous workup, typically washing with a mild acid (e.g., 1M HCl) to remove excess base, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

References

  • Design and synthesis of polycyclic sulfones via Diels–Alder reaction and ring-rearrangement metathesis as key steps - Beilstein Journals . Beilstein Journals. Available at: [Link]

  • Optimized reaction conditions to realize mono and dialkenylated sulfones. - ResearchGate . ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity - MDPI . MDPI. Available at: [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit . Reddit. Available at: [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis . Total Synthesis. Available at: [Link]

  • Optimization of the reaction conditions. [a] | Download Scientific Diagram - ResearchGate . ResearchGate. Available at: [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? | ResearchGate . ResearchGate. Available at: [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit . Reddit. Available at: [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia . Wikipedia. Available at: [Link]

  • How can I purify my synthesised unnatural aliphatic amino acid? - ResearchGate . ResearchGate. Available at: [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate . ResearchGate. Available at: [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit . Reddit. Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Amino Acid Purification - Column Chromatography . Column Chromatography. Available at: [Link]

Sources

Troubleshooting

troubleshooting common issues in thiazepane dioxide reactions

Welcome to the technical support center for thiazepane dioxide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazepane dioxide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for common issues encountered during these reactions. The seven-membered thiazepane dioxide scaffold is a critical motif in medicinal chemistry, and its successful synthesis often requires careful optimization and an understanding of potential pitfalls. This document provides in-depth, experience-based guidance in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic challenges associated with forming the seven-membered thiazepane dioxide ring?

The synthesis of seven-membered rings like thiazepane dioxide is often more challenging than that of five- or six-membered rings due to less favorable thermodynamics and kinetics. The primary obstacles include slow cyclization rates, which can lead to low yields, and competing intermolecular side reactions such as polymerization.[1] Careful control of reaction conditions, particularly concentration, is crucial to favor the desired intramolecular cyclization.

Q2: Which synthetic strategies are most commonly employed for thiazepane dioxide synthesis?

Several strategies exist, with the choice depending on the desired substitution pattern and available starting materials. Key approaches include:

  • Intramolecular Cyclization: This is a prevalent method involving the formation of the heterocyclic ring from a linear precursor. This can be achieved through reactions like intramolecular nucleophilic substitution or ring-closing metathesis (RCM) on suitable precursors.[2]

  • Ring Expansion: These methods involve expanding a smaller, more readily available ring system. For example, treatment of β-lactam-fused 1,3-thiazinanes with sodium methoxide can induce a ring expansion to yield tetrahydro-1,4-thiazepines.[3]

  • Multi-component Reactions (MCRs): MCRs offer an efficient route to build molecular complexity in a single step and have been applied to the synthesis of related thiazepine structures.[4]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. The solutions are based on mechanistic principles and established laboratory practices.

Issue 1: Low to No Product Yield

Q: My reaction is yielding very little or no desired thiazepane dioxide. What are the first steps I should take to troubleshoot this?

A: A low or zero yield is a common but solvable issue. A systematic approach is key. Before making significant changes to the protocol, verify the fundamentals.

Troubleshooting Workflow for Low-Yield Reactions

Below is a logical workflow to diagnose the root cause of low product yield.

Troubleshooting_Workflow start Low / No Yield Observed reagents Step 1: Verify Reagents & Solvents - Purity of starting materials? - Anhydrous/correct grade of solvent? - Reagents recently purchased/purified? start->reagents conditions Step 2: Check Reaction Conditions - Correct temperature? - Inert atmosphere maintained? - Correct concentration (high dilution)? reagents->conditions Reagents OK kinetics Step 3: Address Potential Kinetic Issues - Increase reaction time? - Increase temperature? - Change catalyst or base? conditions->kinetics Conditions OK pathway Step 4: Re-evaluate Synthetic Pathway - Is an alternative cyclization precursor needed? - Consider a different synthetic strategy (e.g., ring expansion)? kinetics->pathway Still Low Yield

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

Detailed Troubleshooting Steps:

  • Reagent and Solvent Quality: Impurities in starting materials or solvents are a frequent cause of reaction failure. Peroxides in solvents like THF or ethers can lead to unwanted oxidation side reactions.[5] Ensure solvents are properly dried and degassed, as water can interfere with many organometallic catalysts and strong bases.

  • Reaction Conditions:

    • Temperature: Temperature control is critical. Some cyclization reactions require heating to overcome activation barriers, while others may need lower temperatures to prevent side reactions.[1] For instance, refluxing in ethanol has been shown to be superior to room temperature for certain thiazole syntheses.[6]

    • Concentration (High Dilution Principle): To favor intramolecular cyclization over intermolecular polymerization, running the reaction at high dilution (typically 0.001–0.05 M) is often essential.[1] This can be achieved by the slow addition of the substrate to the reaction mixture using a syringe pump.[1]

  • Catalyst and Reagent Choice:

    • Catalyst Screening: If using a catalyzed reaction (e.g., Pd-catalyzed C-N coupling or RCM), the choice of catalyst and ligand is paramount. Not all catalysts are equally effective. For example, in palladium-catalyzed reactions, screening different phosphine ligands (like BINAP) and bases (like Cs₂CO₃ or t-BuOK) can dramatically impact yield.[7]

    • Base Strength: The choice of base can influence the reaction pathway. A base that is too strong might cause decomposition, while one that is too weak may not facilitate the desired reaction.

Issue 2: Formation of Significant Side Products

Q: My reaction produces the desired product, but I'm getting a major byproduct that is difficult to separate. How can I identify and suppress it?

A: Side product formation often points to a competing reaction pathway. Identifying the structure of the byproduct is the first step toward suppression.

Common Side Products and Solutions

Side Product TypeProbable CauseRecommended Solution
Polymer/Oligomer Intermolecular reaction is competing with intramolecular cyclization.Run the reaction under high dilution conditions (0.001-0.05 M) using slow addition.[1]
Oxidized Byproducts Presence of oxygen or peroxide impurities in the solvent or reagents.Use freshly distilled/degassed solvents. Maintain a strict inert atmosphere (Argon or Nitrogen). Consider adding antioxidants if compatible.[5]
Elimination Products Base or temperature is too high, favoring elimination over substitution.Screen milder bases or lower the reaction temperature.[1]
Ring-Opened Products The heterocyclic ring is unstable under the reaction or workup conditions.Modify the workup to be non-aqueous or buffered. For example, avoid strongly basic aqueous phases with base-sensitive functional groups like esters.[8]

Mechanistic Insight: The Role of the Solvent

The choice of solvent can do more than just dissolve reactants; it can fundamentally alter reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.[9][10]

Solvent_Effects cluster_0 Polar Protic Solvent (e.g., Ethanol) cluster_1 Aprotic Solvent (e.g., Toluene) Reactant_P Reactant TS_P Polar Transition State (Stabilized by H-Bonding) Reactant_P->TS_P Lower ΔG‡ (Faster Rate) Product_P Product TS_P->Product_P Reactant_A Reactant TS_A Polar Transition State (Less Stabilized) Reactant_A->TS_A Higher ΔG‡ (Slower Rate) Product_A Product TS_A->Product_A

Caption: How solvent choice can influence reaction rate by differentially stabilizing the transition state.

For example, a reaction proceeding through a charged or highly polar transition state will be accelerated by a more polar solvent.[9] In a study on thiazole synthesis, ethanol was found to be the optimal solvent, likely due to its ability to stabilize key intermediates.[6] If your reaction is sluggish, a switch to a more polar solvent might be beneficial. Conversely, if side reactions are dominant, a less polar solvent might suppress the undesired pathway.

Issue 3: Difficulty with Product Purification

Q: I've successfully synthesized my thiazepane dioxide, but it is proving very difficult to purify by standard column chromatography. What are my options?

A: Purification can be a significant hurdle, especially in peptide and complex heterocyclic chemistry.[11] If your product co-elutes with starting materials or byproducts, consider these alternative strategies:

  • Recrystallization: If your product is a solid, recrystallization is a powerful technique for achieving high purity. A solvent screen to find a system where the product has high solubility at elevated temperatures but low solubility at room temperature or below is the first step.

  • Acid/Base Extraction: If your molecule has a basic nitrogen or an acidic proton, you can use a liquid-liquid extraction workup to selectively move your product into an aqueous layer and then back into an organic layer, leaving neutral impurities behind.

  • Derivatization: Temporarily convert your product into a derivative with very different physical properties. For example, if the impurity is an amine and your product is not, you can react the crude mixture with an isocyanate to form a urea, which will have a very different polarity. After purification, the protecting group can be removed.

  • Alternative Chromatography: If standard silica gel fails, consider reverse-phase chromatography (C18), which separates based on polarity in a different manner, or chromatography on other stationary phases like alumina (basic or neutral).

Key Experimental Protocols
Protocol 1: General Procedure for High-Dilution Intramolecular Cyclization

This protocol is designed to minimize intermolecular side reactions.

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen/argon inlet, add the reaction solvent (e.g., anhydrous THF or Toluene) to achieve the final desired concentration (e.g., 0.01 M). Add the catalyst and/or base to the flask.

  • Substrate Addition: Dissolve the linear cyclization precursor in a significant volume of the same anhydrous solvent. Draw this solution into a gas-tight syringe and place it on a syringe pump.

  • Reaction: Heat the reaction flask to the desired temperature. Begin the slow addition of the substrate solution via the syringe pump over a period of several hours (e.g., 4-12 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and proceed with the appropriate aqueous or non-aqueous workup.

References
  • Optimization of the reaction conditions. | Download Scientific Diagram. [Link]

  • SOLVENT EFFECTS - Scientific Update - UK. [Link]

  • Synthesis of benzo[f][6][8]thiazepine 1,1-dioxides based on the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes - Chemical Communications (RSC Publishing). [Link]

  • Solvent effects - Wikipedia. [Link]

  • Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides - OUCI. [Link]

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview - MDPI. [Link]

  • Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries - NIH. [Link]

  • Optimization of the Reaction Conditions a | Download Scientific Diagram. [Link]

  • Solvent Impact on the Reaction for Synthesis of 2 - ResearchGate. [Link]

  • Machine learning-guided strategies for reaction conditions design and optimization. [Link]

  • Optimization of reaction conditions a | Download Table. [Link]

  • Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments - PMC - PubMed Central. [Link]

  • Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - NIH. [Link]

  • Synthesis, Identification and Application of Magnetic Nanocatalyst Fe3O4@CeO2 for the S - Research Article Nanomaterials Chemistry. [Link]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion - MDPI. [Link]

  • (PDF) Synthesis of 3,6-diaryl-1,4,5-thiadiazepines from substituted 2-thiocyano acetophenone and investigation of reaction mechanism. [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed. [Link]

  • Efficient catalytic, oxidative lactonization for the synthesis of benzodioxepinones using thiazolium-derived carbene catalysts - PubMed. [Link]

  • Palladium-Catalyzed Benzodiazepines Synthesis - MDPI. [Link]

  • (PDF) Synthesis of Thiazine and Thiazepine Derivatives from (Z)-2-Cyano-3-Mercapto-3-(Phenylamino)Acrylamide. [Link]

  • Solvent-induced photophysical properties and stability of clonazepam and Chlordiazepoxide - PMC - PubMed Central. [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - MDPI. [Link]

  • Studying the Effect of Different Gas-Phase Chemical Kinetic Mechanisms on the Formation of Oxidants, Nitrogen Compounds and Ozone in Arid Regions - ResearchGate. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Link]

  • Solubility of Carbon Dioxide in Deep Eutectic Solvents Based on 3-Amino-1-Propanol and Tetraalkylammonium Salts at Low Pressure - MDPI. [Link]

  • Improving catalytic activity and stability of ZrO2 and CeO2 in the vapor-phase intramolecular aldol condensation of 2,5-hexanedione to 3-methyl-2-cyclopentenone | Request PDF. [Link]

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Optimization

Technical Support Center: tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth information on the potential degradation pathways of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information on the potential degradation pathways of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide. As dedicated stability studies for this specific molecule are not extensively available in public literature, this guide is built upon established principles of chemical reactivity for its constituent functional groups. It offers a predictive framework for troubleshooting and designing robust experimental and storage protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely conditions that could degrade my sample of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide?

A1: Based on its structure, the compound is most susceptible to acidic conditions due to the presence of a tert-butoxycarbonyl (Boc) protecting group. Strong acids will readily cleave this group. Other potential, though likely less rapid, degradation pathways include oxidation of the primary amine and photolytic degradation, particularly with exposure to UV light.

Q2: I see an unexpected peak in my HPLC analysis after storing my compound in an acidic mobile phase. What could it be?

A2: The most probable degradation product under acidic conditions is the deprotected compound, 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide. This occurs through the acid-catalyzed removal of the Boc group, releasing isobutylene and carbon dioxide.[1] You can confirm this by running a mass spectrometer to check for the corresponding molecular weight.

Q3: Is the sulfone group stable?

A3: Generally, sulfones are highly stable functional groups, resistant to many oxidative and reductive conditions.[2] However, intense UV irradiation in the presence of oxygen could potentially lead to complex photochemical reactions.[3] For typical laboratory and storage conditions, the sulfone moiety is not expected to be a primary site of degradation.

Q4: How should I store this compound to ensure long-term stability?

A4: For optimal stability, store the compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). Use of amber vials is recommended to protect against light. Avoid acidic environments and ensure solvents are free from peroxides or other oxidizing agents.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, providing potential causes and actionable solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Loss of parent compound peak and appearance of a more polar peak on RP-HPLC after treatment with an acidic reagent (e.g., TFA). Acid-catalyzed deprotection. The Boc group is highly sensitive to acid and has been cleaved.[4]This is an expected reaction if deprotection is the goal. If it is unintentional, ensure all solvents and reagents are neutral or basic. Use a different protecting group if acidic conditions are required for other parts of your synthesis.
Gradual appearance of minor impurities in the sample over time, even when stored in a seemingly inert solvent. Oxidative degradation. The primary amine is susceptible to oxidation, which can be catalyzed by trace metals or exposure to air.[5][6][7]Store samples under an inert atmosphere (N₂ or Ar). Use high-purity, peroxide-free solvents. Consider adding a small amount of an antioxidant like BHT if compatible with your experimental system.
Sample discoloration (e.g., turning yellow or brown) after exposure to ambient light. Photolytic degradation. Exposure to light, especially UV, can induce degradation. While sulfones are generally stable, complex molecules can undergo photodecomposition.[3]Always store the compound in amber vials or protect it from light by wrapping containers in aluminum foil.[8] Minimize exposure to direct light during experimental setup.
Inconsistent results when using different batches of solvents. Solvent impurities. Trace amounts of acid, water, or peroxides in solvents can initiate degradation pathways.Use freshly opened, high-purity solvents. For sensitive reactions, consider purifying solvents immediately before use.

Part 3: Predicted Degradation Pathways

Understanding the potential degradation pathways is crucial for interpreting unexpected results and ensuring the integrity of your experiments. The following pathways are predicted based on the functional groups present in the molecule.

Acid-Catalyzed Hydrolysis (Deprotection)

The most significant and predictable degradation pathway is the cleavage of the tert-butyl carbamate (Boc) group under acidic conditions. This reaction is facile and proceeds through a stable tert-butyl cation intermediate.

  • Mechanism: Protonation of the carbonyl oxygen of the Boc group, followed by the loss of the tert-butyl group as a stable carbocation, which then eliminates a proton to form isobutylene. The resulting carbamic acid is unstable and decomposes to the free amine and carbon dioxide.

  • Primary Degradant: 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide.

G Parent tert-Butyl 6-amino-1,4-thiazepane- 4-carboxylate 1,1-dioxide Deprotected 6-amino-1,4-thiazepane- 4-carboxylate 1,1-dioxide Parent->Deprotected H⁺ (Acid) Byproducts Isobutylene + CO₂ Deprotected->Byproducts

Caption: Acid-catalyzed deprotection of the parent compound.

Oxidative Degradation

The primary amino group is a potential site for oxidation. This can be a complex process leading to several products, often initiated by radical mechanisms or the presence of oxidizing agents.

  • Potential Reactions: Oxidation can lead to the formation of imines, hydroxylamines, or further degradation products. The specific outcome depends on the oxidant and reaction conditions.[9]

  • Potential Degradants: Imino or hydroxylamine derivatives of the parent compound.

G Parent tert-Butyl 6-amino-1,4-thiazepane- 4-carboxylate 1,1-dioxide Oxidized Oxidized Products (e.g., Imines, Hydroxylamines) Parent->Oxidized [O] (e.g., O₂, Peroxides)

Caption: Potential oxidative degradation of the primary amine.

Part 4: Experimental Protocols

To proactively assess the stability of your compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradants and develop a stability-indicating analytical method.[10][11][12]

Protocol: Forced Degradation Study

Objective: To identify the degradation products of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide under various stress conditions.

Materials:

  • tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide

  • HPLC-grade water, acetonitrile, and methanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/PDA detector and/or Mass Spectrometer (LC-MS)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store a solid sample and a sample of the stock solution at 60°C for 48 hours in the dark.

    • Photolytic Degradation: Expose a solid sample and a sample of the stock solution to a light source providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8] A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC method (e.g., C18 column with a gradient of water and acetonitrile).

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak. Use a PDA detector to check for peak purity.

    • If available, use LC-MS to identify the mass of the degradation products.

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • The conditions that cause a significant decrease in the parent peak area indicate susceptibility to that stress.

  • The new peaks represent degradation products. Their retention times and mass-to-charge ratios can be used for structural elucidation.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acidic (0.1M HCl) Stock->Acid Base Basic (0.1M NaOH) Stock->Base Oxidative Oxidative (3% H₂O₂) Stock->Oxidative Thermal Thermal (60°C) Stock->Thermal Photo Photolytic (UV/Vis Light) Stock->Photo Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-PDA/MS Analysis Neutralize->HPLC Data Compare & Identify Degradants HPLC->Data

Caption: Workflow for a forced degradation study.

References

  • Wolf, J., et al. (2022). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. National Institutes of Health. Available at: [Link]

  • Li, Y., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. National Institutes of Health. Available at: [Link]

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Troubleshooting

Technical Support Center: Catalyst Poisoning in Reactions with tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide

Welcome to the technical support center for researchers utilizing tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide. This guide provides in-depth troubleshooting advice and frequently asked questions regarding...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide. This guide provides in-depth troubleshooting advice and frequently asked questions regarding a common challenge encountered during its use in catalytic reactions: catalyst poisoning. Our goal is to equip you with the foundational knowledge and practical protocols to diagnose, mitigate, and resolve these issues, ensuring the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am experiencing poor reactivity in a cross-coupling reaction with tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide. Could the substrate itself be poisoning my catalyst?

A1: Yes, this is a very likely scenario. The primary cause of catalyst poisoning from this substrate is the unprotected primary amine (-NH₂) group . The lone pair of electrons on the nitrogen atom can act as a strong Lewis base, leading to its chemisorption onto the active sites of transition metal catalysts.[1][2] This strong coordination blocks reactants from accessing the catalytic surface, thereby inhibiting or completely stalling the reaction.[3][4]

It is a common misconception that the sulfone group (-SO₂) might be the culprit. However, in a sulfone, the sulfur atom is in a high oxidation state (+6), and its electron pairs are delocalized by the two oxygen atoms. This makes it a very weak Lewis base and generally not a significant poison for common hydrogenation or cross-coupling catalysts.[5] Catalyst poisoning by sulfur is primarily associated with lower oxidation states, such as in thiols, thioethers, or sulfides, which are potent poisons.[2][5]

Q2: Which types of catalysts are most susceptible to poisoning by this molecule?

A2: Late transition metal catalysts, which are electron-rich and act as soft Lewis acids, are particularly vulnerable. This includes the most common catalysts used in modern organic synthesis:

  • Palladium (Pd) catalysts (e.g., Pd/C, Pd(PPh₃)₄, Pd(OAc)₂): Widely used in hydrogenation and cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig, etc.), they are notoriously sensitive to poisoning by amines and other nitrogen-containing heterocycles.[3][6]

  • Platinum (Pt) catalysts (e.g., PtO₂, Pt/C): Commonly used for hydrogenation, they also suffer from deactivation by amine coordination.

  • Rhodium (Rh) catalysts (e.g., Wilkinson's catalyst, chiral Rh-complexes): Essential for asymmetric hydrogenation and other transformations, their efficacy can be severely diminished by Lewis basic functional groups.[7]

Q3: My reaction has stalled, showing only 20% conversion after 24 hours. How can I confirm that catalyst poisoning is the root cause?

A3: A stalled reaction after an initial period of activity is a classic symptom of catalyst poisoning. To confirm this, you can perform several diagnostic checks:

  • Incremental Catalyst Addition: Add a fresh batch of catalyst to the stalled reaction. If the reaction restarts and proceeds further before potentially stalling again, it strongly suggests the initial catalyst was deactivated.

  • Control Experiment: Run the reaction under identical conditions but with a similar substrate that lacks the free amine group (e.g., an analogue where the amine is replaced with a hydrogen or is protected). If this reaction proceeds smoothly, it points directly to the amine functionality as the poison.

  • Surface Analysis (Advanced): For a definitive diagnosis, the spent catalyst can be recovered and analyzed using surface-sensitive techniques. X-ray Photoelectron Spectroscopy (XPS) can detect the presence of nitrogen on the catalyst surface.[1][8] Inductively Coupled Plasma (ICP) analysis can also be used to check for other elemental poisons.[8]

Q4: What proactive steps can I take to prevent catalyst poisoning when using this substrate?

A4: Prevention is the most effective strategy. The primary approach is to mask the problematic amine group before introducing the substrate to the catalytic cycle.

  • Protecting Group Strategy: Temporarily protect the amine group, for instance, by converting it to an amide or a different carbamate that is more stable under the reaction conditions than the Boc group on the other nitrogen, if applicable. This eliminates the Lewis basic lone pair. The protecting group can be removed in a subsequent step.

  • Acid Scavenging: In some cases, adding a stoichiometric amount of a weak acid can protonate the amine, preventing it from coordinating to the metal center. However, this must be compatible with all other reagents and the catalyst itself.

  • Use of Poison-Resistant Catalysts: Some catalyst systems are designed to be more robust. For example, specific ligand designs in homogeneous catalysis can shield the metal center or be less susceptible to displacement by poisoning species.

Troubleshooting Guide: Common Scenarios & Solutions

This guide addresses specific issues you may encounter.

Observed Problem Probable Cause(s) Recommended Solutions & Actions
Slow or Stalled Reaction Active Site Blocking: The primary amine is coordinating to the catalyst's active sites, preventing the catalytic turnover.[3]1. Protect the Amine: The most reliable solution. Convert the -NH₂ to an N-acetyl (-NHAc) or N-trifluoroacetyl (-NHTFA) group prior to the reaction. 2. Increase Catalyst Loading: A temporary, less economical fix. A higher catalyst concentration may provide enough active sites to achieve reasonable conversion despite some poisoning.[9] 3. Change Solvent: In some cases, a more polar or coordinating solvent can help to solvate the amine and reduce its interaction with the catalyst, but this is highly system-dependent.
Change in Product Selectivity Partial or Selective Poisoning: The amine may be modifying the electronic properties of the catalyst or selectively blocking certain types of active sites, altering the reaction pathway. This is analogous to how quinoline is used as an intentional poison in Lindlar's catalyst to achieve partial hydrogenation.[6]1. Optimize Reaction Conditions: Systematically vary temperature and pressure. Lower temperatures may reduce the strength of the amine-catalyst bond. 2. Evaluate Different Ligands (Homogeneous Catalysis): If using a homogeneous catalyst, switch to ligands with different steric or electronic properties. Bulky ligands may hinder the amine from accessing the metal center.
Complete Reaction Failure / No Conversion Irreversible Poisoning: Strong, irreversible chemisorption of the amine onto all available active sites.[2] This can also occur if starting materials or solvents are contaminated with more potent poisons like thiols.1. Verify Purity of Starting Materials: Use analytical techniques like NMR and GC-MS to ensure the purity of your substrate and solvent.[10] Screen for low-level sulfur impurities. 2. Implement a Guard Bed: If feedstock contamination is suspected, passing it through a guard bed of a material like activated alumina can remove poisons before they reach the main reactor.[8] 3. Attempt Catalyst Regeneration: If the catalyst is valuable, a regeneration protocol may be attempted (see Experimental Protocols).

Mechanistic Insight & Diagnostic Workflow

The poisoning mechanism primarily involves the dative bonding of the amine's nitrogen lone pair to an empty or available d-orbital on the transition metal center, forming a stable coordination complex that deactivates the catalyst.

Visualizing the Poisoning Mechanism

G sub Substrate (R-NH₂) poisoned Poisoned Catalyst (R-H₂N→Pd(0)) sub->poisoned Coordination (Strong Binding) cat Catalyst Active Site (e.g., Pd(0)) cat->poisoned no_rxn No Reaction poisoned->no_rxn react Reactant A react->poisoned Blocked Access

Caption: Amine coordination blocks the catalyst's active site.

Troubleshooting Workflow Diagram

This workflow provides a logical path from problem identification to resolution.

G start Low Conversion or Stalled Reaction Observed q1 Is this the first use of this substrate batch? start->q1 a1_yes Verify Substrate Purity (NMR, GC-MS) q1->a1_yes Yes diag Diagnose Poisoning: Add fresh catalyst to stalled reaction q1->diag No q2 Is purity confirmed? a1_yes->q2 q2->start No, Impurities Found q2->diag Yes q3 Does reaction restart? diag->q3 sol_protect Implement Proactive Strategy: Protect Amine Group q3->sol_protect Yes, Poisoning Likely sol_rethink Re-evaluate Catalyst System (e.g., different metal, ligands) q3->sol_rethink No, Other Issues Possible sol_regen Attempt Catalyst Regeneration (See Protocol 2) sol_protect->sol_regen If catalyst is already spent

Caption: A decision tree for troubleshooting catalyst poisoning.

Experimental Protocols

Protocol 1: General Procedure for Amine Protection (Acetylation)

This protocol describes the protection of the primary amine as an acetamide to prevent catalyst coordination.

Materials:

  • tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Acetyl chloride or Acetic anhydride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substrate (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Add TEA or DIPEA (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting N-acetylated product by column chromatography. The purified, protected substrate can now be used in the desired catalytic reaction.

Protocol 2: Regeneration of a Poisoned Palladium on Carbon (Pd/C) Catalyst

This protocol is for attempting to recover a Pd/C catalyst that has been poisoned by amine coordination. Caution: Handle catalysts and acids with appropriate personal protective equipment.

Materials:

  • Spent Pd/C catalyst

  • Dilute hydrochloric acid (HCl), ~0.1 M

  • Deionized water

  • Ethanol or isopropanol

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

Procedure:

  • Recovery: Carefully filter the spent catalyst from the reaction mixture. Wash it thoroughly with the reaction solvent to remove any residual organic compounds.

  • Acid Wash: Create a slurry of the recovered catalyst in a dilute HCl solution (0.1 M). The acid protonates the coordinated amine (R-NH₂ → R-NH₃⁺), breaking the bond to the metal surface.

  • Stirring: Stir the slurry at room temperature for 1-2 hours. Gentle heating (40-50 °C) can be applied but may risk metal leaching if the acid concentration or temperature is too high.

  • Filtration and Washing: Filter the catalyst from the acid solution. Wash it extensively with deionized water until the filtrate is neutral (check with pH paper). This step is critical to remove all traces of acid and the ammonium salt.

  • Solvent Wash: Wash the catalyst with ethanol or isopropanol to remove water.

  • Drying: Dry the catalyst thoroughly under vacuum at a moderate temperature (e.g., 60-80 °C). The regenerated catalyst should be stored under an inert atmosphere.

  • Activity Test: Before using the regenerated catalyst on a large scale, test its activity on a small-scale control reaction to confirm the recovery of its catalytic function.[11]

References

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  • Bond, G. C. (1976). Method for reactivating palladium catalysts. U.S. Patent No. 3,959,382.
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  • Jurkaš, V., et al. (2023). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Journal of the American Chemical Society. Available from: [Link]

  • Wang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Molecules, 27(23), 8464. Available from: [Link]

  • Hoyos, L. J., Praliaud, H., & Primet, M. (1991). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions, 87(1), 71-76. Available from: [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. Available from: [Link]

  • Al-Saeedi, S. I. (n.d.). Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • Gulf Bio Analytical. (n.d.). Catalyst Poisoning Solutions. Retrieved from [Link]

  • Campos, K. R., et al. (2006). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 128(11), 3538-3539. Available from: [Link]

  • Wang, C., & Wang, J. (2022). Desulfonylative Transformations of Sulfones by Transition-Metal Catalysis, Photocatalysis, and Organocatalysis. Accounts of Chemical Research, 55(5), 735-751. Available from: [Link]

  • Trost, B. M., & Kalnmals, C. A. (2019). Selected syntheses and reactions of sulfones. ResearchGate. Available from: [Link]

  • Fernández-Gutiérrez, C., et al. (2022). Metal- and photocatalytic approaches for C–S bond functionalization of sulfones. Chemical Society Reviews, 51(15), 6337-6355. Available from: [Link]

  • Wang, C., & Wang, J. (n.d.). Desulfonylative Transformations of Sulfones by Transition-Metal Catalysis, Photocatalysis, and Organocatalysis. ResearchGate. Available from: [Link]

  • Chemistry For Everyone. (2024). What Causes Catalyst Deactivation And Poisoning?. YouTube. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. PubMed Central. Available from: [Link]

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  • Seoane, X. L., et al. (1992). On the deactivation of supported palladium hydrogenation catalysts by thiophene poisoning. Semantic Scholar. Available from: [Link]

  • Peudru, F., et al. (n.d.). Synthesis of Polysubstituted Tetrahydro‐1,4‐Thiazepines by Rhodium‐Catalyzed Ring Expansion of Dihydro‐1,3‐Thiazines with Diazoesters. ResearchGate. Available from: [Link]

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Optimization

scale-up challenges for the production of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide

Welcome to the dedicated technical support guide for the synthesis and scale-up of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide. This resource is designed for researchers, chemists, and process development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide. This resource is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during production, moving beyond simple protocols to explain the underlying chemical principles and provide robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for the 1,4-thiazepane 1,1-dioxide core, and what are the key challenges?

A1: A prevalent strategy involves a multi-step sequence beginning with the construction of the 1,4-thiazepane ring, followed by functional group manipulations. A plausible route includes the cyclization of an amino thiol with an α,β-unsaturated ester, Boc-protection of the resulting secondary amine, oxidation of the sulfide to a sulfone, and subsequent introduction of the 6-amino group.[1]

The primary challenges during scale-up are:

  • Controlling the cyclization reaction: This step can be slow and may require careful optimization of base, solvent, and temperature to avoid side-product formation.

  • Managing the oxidation exotherm: The oxidation of the sulfide to the sulfone is highly exothermic and requires strict temperature control to prevent runaway reactions, especially at a larger scale.[2]

  • Maintaining the integrity of the Boc group: The tert-butoxycarbonyl (Boc) group is labile to strong acids and can be partially cleaved under harsh conditions, leading to impurities.[3][4]

  • Purification: The high polarity of the sulfone and the presence of multiple functional groups can make purification challenging, often requiring specialized chromatographic or crystallization techniques.

Q2: How stable is the final compound and its intermediates? What are the recommended storage conditions?

A2: The final compound's stability is primarily dictated by the acid-labile Boc protecting group.[5] Exposure to acidic conditions, even trace amounts from solvents or glassware, can lead to deprotection. The sulfone moiety itself is highly stable.[6] Intermediates, particularly the initial 1,4-thiazepane, may be susceptible to air oxidation over time.

Recommended Storage:

  • Final Product: Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container. Ensure all storage containers are free of acidic residues.

  • Intermediates: Store under an inert atmosphere. For the sulfide intermediate, refrigeration is recommended to minimize oxidation.

Q3: Can the Boc-protection step be problematic?

A3: Yes, while seemingly straightforward, Boc-protection can present challenges. The reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) generates tert-butanol and CO₂, and the reaction rate is highly dependent on the nucleophilicity of the amine and the base used.[7] On a large scale, off-gassing of CO₂ must be managed safely.[5] Incomplete reactions can leave residual starting material, which complicates downstream processing. Furthermore, if the reaction conditions are not optimized, side reactions such as the formation of double-Boc protected species (di-Boc) can occur, although this is less common for secondary amines.[8]

Troubleshooting Guide

Low Yields & Incomplete Reactions

Problem: My cyclization reaction to form the 1,4-thiazepane ring is sluggish and gives a low yield.

Possible Causes & Solutions:

CauseScientific RationaleTroubleshooting Action
Insufficient Base The initial Michael addition and subsequent intramolecular aminolysis often require a base to deprotonate the thiol and/or amine, or to facilitate the final ring closure.Screen different bases (e.g., organic bases like triethylamine, DBU; or inorganic bases like K₂CO₃). Perform a stoichiometric analysis to ensure the base is not being consumed by other functionalities.
Steric Hindrance The substituents on your starting materials may sterically hinder the intramolecular cyclization step.Increase reaction temperature to overcome the activation energy barrier. Be mindful of potential side reactions at higher temperatures. Consider a more dilute reaction medium to favor intramolecular over intermolecular reactions.
Poor Solvent Choice The polarity and proticity of the solvent can significantly affect the reaction rate by influencing the solubility of reactants and stabilizing transition states.Screen a panel of solvents (e.g., polar aprotic like DMF, acetonitrile; or protic like ethanol). A solvent that effectively solubilizes all components is crucial.[1]

Problem: The oxidation of the sulfide to the sulfone is incomplete, leaving the sulfoxide intermediate.

Possible Causes & Solutions:

CauseScientific RationaleTroubleshooting Action
Insufficient Oxidant The oxidation proceeds in two steps: sulfide → sulfoxide → sulfone. Insufficient equivalents of the oxidizing agent will result in the accumulation of the sulfoxide intermediate.Increase the equivalents of the oxidizing agent (e.g., m-CPBA, H₂O₂) incrementally. A common range is 2.1-2.5 equivalents. Monitor the reaction by TLC or LC-MS to track the disappearance of the sulfoxide.
Low Reaction Temperature The activation energy for the oxidation of the sulfoxide to the sulfone is higher than that for the sulfide to the sulfoxide.If the reaction stalls, consider a modest increase in temperature after the initial exotherm has subsided. For example, after maintaining 0-5°C for the initial addition, allow the reaction to slowly warm to room temperature.
Oxidant Reactivity The choice of oxidant and solvent system can affect reactivity. Some oxidants may be more selective for the first oxidation step under certain conditions.Consider alternative, more powerful oxidizing systems if H₂O₂ or m-CPBA are ineffective. For example, potassium permanganate or Oxone® can be used, but chemoselectivity with other functional groups must be considered.[2]
Impurity Profile & Purification Issues

Problem: I am observing a significant impurity corresponding to the de-Boc'd product.

Possible Causes & Solutions:

CauseScientific RationaleTroubleshooting Action
Acidic Workup The Boc group is highly sensitive to acid.[3] Aqueous workups using acidic solutions (e.g., washing with dilute HCl) will cleave the protecting group.Use a neutral or slightly basic aqueous workup (e.g., saturated NaHCO₃ solution, brine). Ensure all glassware is thoroughly cleaned and free of acid residue.
Acidic Reagents Use of reagents that are acidic or contain acidic impurities can cause deprotection during the reaction.Purify reagents if necessary. For example, ensure solvents like dichloromethane are neutral. If an acidic catalyst is required for a different step, it must be thoroughly neutralized before isolation.
Silica Gel Chromatography Standard silica gel is slightly acidic and can cause on-column deprotection of sensitive compounds, leading to streaking and low recovery of the desired product.Neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent). Alternatively, use a different stationary phase like alumina (basic or neutral) or a bonded-phase silica.

Problem: Purification by column chromatography is difficult due to the high polarity of the product.

Possible Causes & Solutions:

CauseScientific RationaleTroubleshooting Action
High Polarity The sulfone group and the free amine (if present) make the molecule highly polar, leading to poor mobility on silica gel with common solvent systems.Use a more polar eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate. Adding a small amount of ammonium hydroxide to the mobile phase can improve peak shape for basic compounds.
Poor Solubility The product may have poor solubility in the solvents used for chromatography, leading to precipitation on the column.Load the sample onto the column by adsorbing it onto a small amount of silica gel (dry loading) rather than injecting a concentrated solution.
Crystallization For large-scale purification, chromatography is often not ideal. Crystallization is a more scalable alternative.Screen for suitable crystallization solvents. A good system will have high solubility at elevated temperatures and low solubility at room temperature or below. Consider anti-solvent crystallization techniques.

Experimental Protocols & Visualizations

Protocol: Oxidation of Sulfide to Sulfone

This protocol is a representative example and may require optimization.

  • Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate (1.0 equiv) in dichloromethane (10 vol). Cool the solution to 0-5°C.

  • Reagent Addition: Dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 equiv) in a minimal amount of dichloromethane and charge it to the addition funnel. Add the m-CPBA solution dropwise to the reaction mixture, maintaining the internal temperature below 10°C. This addition is highly exothermic and requires careful monitoring and control.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. Look for the disappearance of the starting sulfide and the intermediate sulfoxide.

  • Workup: Once the reaction is complete, quench the excess peroxide by adding a 10% aqueous solution of sodium sulfite. Stir for 30 minutes. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on neutralized silica gel or by recrystallization.

Diagrams
Hypothetical Synthetic Pathway

G cluster_0 Core Synthesis cluster_1 Final Functionalization A Amino Thiol Precursor B 1,4-Thiazepane Intermediate A->B Cyclization C Boc-Protected Thiazepane B->C Boc Protection (Boc)₂O, Base D Boc-Protected Thiazepane 1,1-Dioxide C->D Oxidation (m-CPBA or H₂O₂) E Introduction of Amino Precursor D->E Functionalization F Final Product: tert-Butyl 6-amino-1,4- thiazepane-4-carboxylate 1,1-dioxide E->F Reduction/Conversion

Caption: A plausible synthetic route to the target molecule.

Troubleshooting Decision Tree: Low Oxidation Yield

G start Low Yield in Oxidation Step check_sm Is starting material (sulfide) consumed? start->check_sm check_so Is sulfoxide intermediate the major component? check_sm->check_so Yes sol_sm Increase reaction time or temperature slightly. check_sm->sol_sm No check_deg Are there multiple unidentified spots/peaks? check_so->check_deg No sol_so Add more oxidizing agent (0.1-0.3 equiv increments). check_so->sol_so Yes sol_deg Lower reaction temperature. Check for acidic impurities. Consider a milder oxidant. check_deg->sol_deg Yes

Caption: Decision tree for diagnosing low oxidation yields.

References

  • Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • BOC Protection and Deprotection. (2025). J&K Scientific LLC. Retrieved January 19, 2026, from [Link]

  • Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. (2019). The University of Manchester. Retrieved January 19, 2026, from [Link]

  • Development of a Scalable Route for a Highly Polar Heterocyclic Aminocyclopropyl Building Block. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Kelgokmen, Y., & Zora, M. (2018). Synthesis of 1,4-Thiazepines. Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Shankaran, K., et al. (2004). Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. Stevens Institute of Technology. Retrieved January 19, 2026, from [Link]

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. (2023). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Palkó, M., et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. Retrieved January 19, 2026, from [Link]

  • Palkó, M., et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. PubMed. Retrieved January 19, 2026, from [Link]

  • Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Synthesis of 1,4-thiazino- and benzo-1,4-thiazinomorphinans: their acid-catalyzed rearrangement and study of the formation of unexpected oxidation products. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Palkó, M., et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. NIH. Retrieved January 19, 2026, from [Link]

  • A reagent to access methyl sulfones. (2025). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Reaction kinetics of organic sulfur compounds with ozone in aqueous phase. (2025). Infoscience. Retrieved January 19, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Method Development for Impurity Profiling

Welcome to the technical support center for analytical method development in impurity profiling. As a Senior Application Scientist, I understand the critical importance of robust analytical methods in ensuring the safety...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical method development in impurity profiling. As a Senior Application Scientist, I understand the critical importance of robust analytical methods in ensuring the safety, efficacy, and quality of pharmaceutical products.[1][2][3] This guide is designed to be a practical, in-depth resource for researchers, scientists, and drug development professionals. It provides not just procedural steps, but the causal reasoning behind experimental choices, grounded in scientific principles and regulatory expectations.

This support center is structured to provide immediate, actionable guidance. We will first explore a troubleshooting guide for common experimental hurdles, followed by a comprehensive FAQ section to address foundational questions.

Part 1: Troubleshooting Guide

This section directly addresses specific issues you may encounter during your experiments. Each problem is broken down into potential causes and a logical, step-by-step approach to resolution.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can significantly impact the accuracy of integration and quantification.[4] It is often a symptom of undesirable secondary interactions between the analyte and the stationary phase or issues with the analytical hardware.

Potential Causes & Solutions:

  • Secondary Interactions with Residual Silanols:

    • Why it happens: Free silanol groups on the silica surface of reversed-phase columns can interact with basic analytes, causing peak tailing.

    • Solution:

      • Lower Mobile Phase pH: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase. This protonates the silanol groups, minimizing their interaction with basic analytes.

      • Use a Base-Deactivated Column: Employ a column specifically designed with end-capping to shield residual silanols.

      • Competitive Displacement: Add a small amount of a basic amine (e.g., triethylamine) to the mobile phase to compete with the analyte for active sites.

  • Column Overload:

    • Why it happens: Injecting too much sample can saturate the stationary phase, leading to peak fronting.

    • Solution:

      • Reduce Injection Volume: Sequentially decrease the injection volume until a symmetrical peak is achieved.

      • Dilute the Sample: If reducing the injection volume is not feasible, dilute the sample.

  • Extra-Column Dead Volume:

    • Why it happens: Excessive tubing length or improper fitting connections between the injector, column, and detector can cause band broadening and peak tailing.[5]

    • Solution:

      • Minimize Tubing Length: Use the shortest possible tubing with the narrowest internal diameter appropriate for your system.

      • Ensure Proper Fittings: Check all connections to ensure they are secure and that the ferrule is correctly seated.

Issue 2: Co-eluting or Poorly Resolved Peaks

The primary goal of an impurity profiling method is to separate all impurities from the main active pharmaceutical ingredient (API) and from each other.[1] Co-elution can lead to inaccurate quantification and misidentification of impurities.[6]

Workflow for Troubleshooting Co-elution:

G start Co-elution Observed step1 Modify Mobile Phase Composition (e.g., change organic solvent ratio, try different organic solvent like ACN vs. MeOH) start->step1 step2 Adjust Gradient Slope (A shallower gradient increases resolution) step1->step2 step3 Optimize Mobile Phase pH (For ionizable compounds, small pH changes can significantly alter selectivity) step2->step3 step4 Change Column Chemistry (Switch to a column with a different stationary phase, e.g., C18 to Phenyl-Hexyl or Cyano) step3->step4 step5 Evaluate Temperature Effects (Varying column temperature can alter selectivity) step4->step5 end Resolution Achieved step5->end

Caption: A systematic approach to resolving co-eluting peaks.

Issue 3: Inadequate Peak Purity

Peak purity analysis is essential to confirm that a chromatographic peak corresponds to a single component.[7] A failing peak purity result, often from a photodiode array (PDA) detector, indicates the presence of a co-eluting impurity.[6][7]

Troubleshooting Peak Purity Failure:

  • Spectral Dissimilarity:

    • Why it happens: The UV-Vis spectra across the peak are not homogenous, suggesting the presence of more than one compound.[7]

    • Solution:

      • Improve Chromatographic Resolution: Refer to the workflow for troubleshooting co-elution to better separate the components.

      • Use Orthogonal Detection: Couple the HPLC system with a mass spectrometer (LC-MS) to differentiate components based on their mass-to-charge ratio, providing an orthogonal method of detection.[6]

  • Software and Method Artifacts:

    • Why it happens: Incorrect software parameters or high baseline noise can lead to false negatives in peak purity assessments.[6]

    • Solution:

      • Optimize Wavelength Range: A very wide scan range can incorporate noise, especially at low UV wavelengths. Restricting the range to the relevant absorbance maxima of the API and expected impurities can improve results.[6]

      • Ensure Adequate Signal-to-Noise: Low analyte concentration can make peak purity assessment unreliable. Ensure the peak of interest has a sufficient response.

      • Background Correction: Utilize background correction features in your chromatography data system (CDS) to subtract contributions from the mobile phase gradient.[8]

Issue 4: Mass Balance Failure in Forced Degradation Studies

Mass balance is a critical component of forced degradation studies, ensuring that the decrease in the API concentration is accounted for by the increase in the concentration of degradation products.[9][10] A common acceptance criterion for mass balance is between 95% and 105%.[9][10]

Potential Causes for Poor Mass Balance:

CauseExplanationTroubleshooting Steps
Non-Chromophoric Degradants Degradation products may lack a UV-absorbing chromophore, making them invisible to PDA detectors.[11]1. Employ a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). 2. Utilize LC-MS to detect a broader range of compounds.
Volatile or Insoluble Degradants Degradants may be lost due to volatility or may precipitate out of the sample solution.[9][11]1. For volatile impurities, consider Gas Chromatography (GC) with headspace analysis. 2. Ensure the diluent used for the sample preparation keeps all components, including degradants, in solution.
Co-elution with the Main Peak A degradant may be hidden under the main API peak.1. Re-evaluate the method for peak purity. 2. Develop an orthogonal method with different selectivity to resolve the hidden peak.
Inaccurate Relative Response Factors (RRFs) Assuming an RRF of 1.0 for all impurities can lead to significant errors in quantification.1. If possible, isolate the impurity and determine its RRF experimentally. 2. Use a detector with a more uniform response, such as a CAD, if RRF determination is not feasible.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study?

A forced degradation study, also known as stress testing, is a process where a drug substance or drug product is intentionally exposed to harsh conditions to accelerate its degradation.[12][13] The primary objectives are:

  • To identify likely degradation products: This helps in establishing degradation pathways.[2][12]

  • To demonstrate the stability-indicating nature of the analytical method: The method must be able to separate the degradation products from the API and from each other.[2][14]

  • To understand the intrinsic stability of the molecule: This information is crucial for developing stable formulations and determining appropriate storage conditions.[2]

Typical stress conditions include acid and base hydrolysis, oxidation, heat, and photolysis.[12][13][14] The goal is to achieve a target degradation of 5-20% of the active ingredient.[13][14]

Q2: How do I choose the right HPLC column for impurity profiling?

The selection of an appropriate HPLC column is a critical first step in method development.[15] A systematic approach is recommended:

  • Start with a C18 Column: A C18 (octadecyl) stationary phase is a versatile, non-polar phase that provides good retention for a wide range of compounds and is an excellent starting point.

  • Screen Different Chemistries: If the initial C18 column does not provide adequate separation, screen a set of columns with different selectivities.[15] This could include:

    • Phenyl-Hexyl: Offers alternative selectivity through pi-pi interactions.

    • Cyano (CN): Can be used in both reversed-phase and normal-phase modes and provides different selectivity for polar compounds.

    • Embedded Polar Group (EPG): These columns have a polar group embedded in the alkyl chain, which can reduce interactions with residual silanols and offer unique selectivity.

  • Consider Particle Size and Column Dimensions: For higher efficiency and faster analysis times, consider using columns with smaller particle sizes (e.g., sub-2 µm for UHPLC).[16]

Q3: What are genotoxic impurities and why do they require special consideration?

Genotoxic impurities (GTIs) are compounds that have the potential to damage DNA, which can lead to mutations and potentially cancer.[17][18] Due to this significant risk, they are subject to stringent control limits, often at the parts-per-million (ppm) level.[19]

The analytical methods for GTIs must be highly sensitive and selective.[17][19][20] This often necessitates the use of advanced techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to achieve the required low limits of detection and quantification.[17][20]

Q4: What is the "Analytical Quality by Design" (AQbD) approach in method development?

Analytical Quality by Design (AQbD) is a systematic approach to method development that begins with predefined objectives and emphasizes understanding the method and its performance over its lifecycle.[19] Key elements of AQbD include:

  • Defining an Analytical Target Profile (ATP): This outlines the performance requirements of the method.

  • Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): These are the method variables that can impact the quality of the results.

  • Performing a Risk Assessment: To understand the potential impact of CMPs on CMAs.

  • Establishing a "Design Space": This is the multidimensional combination of method parameters that have been demonstrated to provide assurance of quality.[20] Operating within the design space ensures the method remains robust.

This approach leads to more robust and reliable analytical methods compared to the traditional one-factor-at-a-time (OFAT) approach.[19]

Workflow for Analytical Quality by Design (AQbD):

G atp 1. Define Analytical Target Profile (ATP) (e.g., separate all impurities >0.05%) risk_assessment 2. Risk Assessment (Identify Critical Method Parameters - CMPs) atp->risk_assessment doe 3. Design of Experiments (DoE) (Systematically study the effects of CMPs) risk_assessment->doe design_space 4. Define Method Operable Design Region (MODR) (The 'Design Space') doe->design_space control_strategy 5. Establish Control Strategy (e.g., system suitability tests) design_space->control_strategy lifecycle 6. Continual Improvement (Lifecycle Management) control_strategy->lifecycle

Caption: The systematic workflow of the AQbD approach.

References

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025). Lab Manager. [Link]

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (2022). MDPI. [Link]

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (2014). LCGC North America. [Link]

  • A Systematic Method Development Strategy for Determination of Pharmaceutical Genotoxic Impurities. (2010). ACS Publications. [Link]

  • Genotoxic Impurity Method Development and Methodological Validation. (n.d.). CD Formulation. [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024). Veeprho. [Link]

  • Analytical strategies for genotoxic impurities in the pharmaceutical industry. (2017). ResearchGate. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Scientific & Academic Publishing. [Link]

  • Force Degradation And Stability Indicating Method For Impurity Profiling. (2023). IJCRT.org. [Link]

  • The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. (2025). ResolveMass. [Link]

  • Assessing mass balance in pharmaceutical drug products: New insights into an old topic. (2025). ResearchGate. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (2024). ResearchGate. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). IJRAR. [Link]

  • Peak purity in hplc. (2021). Pharmaguideline Forum. [Link]

  • Method Development for Drug Impurity Profiling: Part 1. (2010). LCGC International. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharma Times. [Link]

  • Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. (2022). LCGC. [Link]

  • Peak Purity Analysis. (n.d.). Element Lab Solutions. [Link]

  • PEAK PURITY PROBLEMS. (2023). Reddit. [Link]

  • What are the reasons for mass balance failure during forced degradation. (2021). YouTube. [Link]

  • Mass Balance Testing of Drug Substances. (2025). Contract Laboratory. [Link]

  • Review on Mass Balance. (2020). Veeprho. [Link]

Sources

Reference Data & Comparative Studies

Validation

The Ascendancy of the 1,4-Thiazepane 1,1-Dioxide Scaffold: A Comparative Analysis for the Modern Medicinal Chemist

Abstract In the landscape of drug discovery, the relentless pursuit of novel chemical matter with optimized pharmacological profiles is paramount. Saturated heterocyclic scaffolds form the bedrock of numerous marketed dr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of drug discovery, the relentless pursuit of novel chemical matter with optimized pharmacological profiles is paramount. Saturated heterocyclic scaffolds form the bedrock of numerous marketed drugs, with piperidine, piperazine, and morpholine rings reigning as privileged structures. However, the exploration of uncharted chemical space is critical for circumventing existing patent limitations and addressing complex ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) challenges. This guide introduces tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide, a relatively underexplored scaffold, and provides a comprehensive comparative analysis against its more conventional six-membered counterparts. Through a synthesis of established experimental data for comparator scaffolds and predictive insights for our target molecule, we aim to equip researchers with the rationale and methodologies to strategically deploy this promising seven-membered heterocycle in their drug design endeavors.

Introduction: The Strategic Imperative for Scaffold Innovation

The selection of a core heterocyclic scaffold is a pivotal decision in the drug discovery cascade. It profoundly influences a molecule's three-dimensional conformation, physicochemical properties, and ultimately, its biological activity and pharmacokinetic profile. For decades, medicinal chemists have relied heavily on the synthetic tractability and favorable properties of piperidine, piperazine, and morpholine. While their utility is undeniable, this reliance has led to a degree of saturation in the chemical space they occupy.

The emergence of novel scaffolds is therefore not merely an academic exercise but a strategic necessity. The 1,4-thiazepane 1,1-dioxide framework, exemplified by tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide, offers a compelling alternative. Its seven-membered ring system imparts a greater degree of conformational flexibility and three-dimensionality compared to the more rigid six-membered rings. The incorporation of a sulfone moiety introduces a polar, metabolically stable group that can significantly modulate properties such as solubility and hydrogen bonding capacity. This guide will dissect these features through a comparative lens, providing both the "what" and the "why" to inform rational drug design.

Comparative Scaffolds: The Incumbents

To appreciate the potential of the 1,4-thiazepane 1,1-dioxide scaffold, we must first understand the benchmarks set by the established players.

  • Piperidine: A ubiquitous scaffold in central nervous system (CNS) drugs, the single nitrogen atom of piperidine offers a key point for substitution and interaction. Its saturated carbocyclic framework generally imparts lipophilicity.

  • Piperazine: The 1,4-diaza-substitution of piperazine introduces a second basic center, often enhancing aqueous solubility and providing an additional handle for derivatization. This feature has made it a mainstay in antihistamines and antipsychotics.

  • Morpholine: The replacement of a methylene group in piperidine with an oxygen atom in morpholine reduces basicity and increases polarity, often leading to improved solubility and metabolic stability.

The following diagram illustrates the logical workflow for evaluating and comparing these heterocyclic scaffolds.

cluster_0 Scaffold Selection cluster_1 Physicochemical Property Analysis cluster_2 Data Integration & Decision Making Target Molecule tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide Solubility Solubility Target Molecule->Solubility Predictive Lipophilicity (LogP/LogD) Lipophilicity (LogP/LogD) Target Molecule->Lipophilicity (LogP/LogD) Predictive Metabolic Stability Metabolic Stability Target Molecule->Metabolic Stability Predictive Conformational Analysis Conformational Analysis Target Molecule->Conformational Analysis Predictive Comparator Scaffolds Piperidine Piperazine Morpholine Comparator Scaffolds->Solubility Experimental Comparator Scaffolds->Lipophilicity (LogP/LogD) Experimental Comparator Scaffolds->Metabolic Stability Experimental Comparator Scaffolds->Conformational Analysis Experimental Comparative Assessment Comparative Assessment Solubility->Comparative Assessment Lipophilicity (LogP/LogD)->Comparative Assessment Metabolic Stability->Comparative Assessment Conformational Analysis->Comparative Assessment Scaffold Hopping Strategy Scaffold Hopping Strategy Comparative Assessment->Scaffold Hopping Strategy

Figure 1: Workflow for Comparative Scaffold Analysis.

Physicochemical Property Deep Dive: A Head-to-Head Comparison

A defining principle of modern drug design is the optimization of physicochemical properties to ensure a molecule can reach its target and exert its therapeutic effect. Here, we compare our target scaffold with its six-membered counterparts across key parameters.

Propertytert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide (Predicted)N-Boc-4-aminopiperidine (Experimental/Predicted)N-Boc-piperazine (Experimental/Predicted)N-Boc-morpholine (Experimental/Predicted)
Molecular Weight ( g/mol ) ~294.39~200.28~186.25~187.24
cLogP ~0.5 - 1.5~1.5 - 2.0~0.8 - 1.2~0.6 - 1.0
Topological Polar Surface Area (TPSA) (Ų) ~100 - 110~52.32~32.26~41.49
Aqueous Solubility Moderate to HighModerateHighHigh
Metabolic Stability Likely HighModerate to HighHighHigh
Conformational Flexibility HighModerateModerateModerate

Data Interpretation and Rationale:

  • Lipophilicity (cLogP): The sulfone group in our target molecule is a strong hydrogen bond acceptor and significantly increases polarity, leading to a predicted lower cLogP compared to its piperidine analogue. This is advantageous for improving aqueous solubility but may reduce cell permeability if not balanced.

  • Polar Surface Area (TPSA): The two oxygen atoms of the sulfone group dramatically increase the TPSA of the thiazepane scaffold. This is a critical parameter for predicting cell permeability and blood-brain barrier penetration. A higher TPSA generally correlates with lower permeability.

  • Aqueous Solubility: The increased polarity imparted by the sulfone moiety is expected to enhance the aqueous solubility of the 1,4-thiazepane 1,1-dioxide scaffold relative to a similarly substituted piperidine.

  • Metabolic Stability: The sulfone group is generally considered to be metabolically robust. Furthermore, the tert-butyl carbamate (Boc) protecting group, while potentially labile under acidic conditions, can offer a degree of steric hindrance to nearby metabolic sites. The primary metabolic liabilities in the comparator scaffolds are often oxidation at the carbons alpha to the nitrogen. The thiazepane scaffold may offer alternative metabolic pathways.

  • Conformational Analysis: Six-membered rings like piperidine and piperazine predominantly adopt chair and, to a lesser extent, boat conformations. The seven-membered thiazepane ring is significantly more flexible, with a higher number of accessible low-energy conformations, including twist-chair and twist-boat forms. This increased conformational sampling can be advantageous for exploring larger regions of a protein binding pocket.

The following diagram illustrates the key structural differences and their impact on physicochemical properties.

Thiazepane tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide + Sulfone Group + Seven-membered ring + High TPSA + Increased Polarity + High Conformational Flexibility Piperidine N-Boc-4-aminopiperidine - Six-membered ring - Single Nitrogen - Moderate Lipophilicity - Chair/Boat Conformations Thiazepane->Piperidine Comparison Piperazine N-Boc-piperazine - Six-membered ring - Two Nitrogens - Increased Solubility - Chair/Boat Conformations Thiazepane->Piperazine Comparison Morpholine N-Boc-morpholine - Six-membered ring - Nitrogen and Oxygen - Reduced Basicity - Increased Polarity Thiazepane->Morpholine Comparison

Figure 2: Key Structural and Physicochemical Differences.

Experimental Protocols for Scaffold Evaluation

To enable researchers to generate their own comparative data, we provide the following validated protocols for key physicochemical and ADME assays.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a given solvent system.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

  • Equilibration: Seal the vials and shake at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity (LogD) Determination (Shake-Flask Method)

This protocol measures the distribution coefficient of a compound between an aqueous and an organic phase at a specific pH.

Methodology:

  • Phase Preparation: Prepare a biphasic system of n-octanol and PBS (pH 7.4).

  • Compound Addition: Add a known amount of the test compound to the biphasic system.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.

  • Quantification: Determine the concentration of the compound in each phase using HPLC-UV.

  • Calculation: Calculate LogD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat) and the test compound in a phosphate buffer.

  • Initiation of Reaction: Pre-warm the mixture at 37 °C, then initiate the metabolic reaction by adding a solution of NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression provides the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Conclusion and Future Outlook

The comparative analysis presented in this guide underscores the potential of the tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide scaffold as a valuable addition to the medicinal chemist's toolkit. Its unique combination of a flexible seven-membered ring and a polar, metabolically stable sulfone group offers a distinct profile compared to traditional six-membered heterocycles. While predictive data suggests favorable solubility and metabolic stability, experimental validation is crucial. The provided protocols offer a clear path for researchers to generate this critical data.

The strategic deployment of this and other novel scaffolds will undoubtedly be a key driver of innovation in drug discovery. By moving beyond the familiar and embracing the opportunities presented by underexplored chemical space, we can enhance our ability to design safer and more effective medicines for the future.

References

  • Giordanetto, F., Kihlberg, J. Saturated heterocycles in drug discovery. J. Med. Chem.2014, 57(2), 278-293.
  • Bara, T. et al. The piperidine and piperazine motif in marketed drugs. Future Med. Chem.2021, 13(16), 1471-1499.
  • Roughley, S. D., Jordan, A. M. The medicinal chemist’s toolbox: an analysis of the rings, ring systems, and frameworks in FDA-approved drugs. J. Med. Chem.2011, 54(10), 3451-3491.
  • Vitaku, E., Smith, D. T., Njardarson, J. T. Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. J. Med. Chem.2014, 57(24), 10257-10274.
  • Taylor, R. D., MacCoss, M., Lawson, A. D. G. Rings in drugs. J. Med. Chem.2014, 57(14), 5845-5859.
  • Welsch, M. E., Snyder, S. A., Stockwell, B. R. Privileged scaffolds for library design and drug discovery. Curr. Opin. Chem. Biol.2010, 14(3), 347-361.
  • Brown, D. G., Boström, J. Analysis of past and present scaffolds in drug discovery. J. Med. Chem.2016, 59(9), 4443-4458.
Comparative

The Evolving Landscape of Thiazepane Scaffolds: A Comparative Guide to Structure-Activity Relationships

Welcome to a comprehensive exploration of the structure-activity relationships (SAR) of thiazepane analogs, a versatile heterocyclic scaffold with significant therapeutic potential. This guide is designed for researchers...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive exploration of the structure-activity relationships (SAR) of thiazepane analogs, a versatile heterocyclic scaffold with significant therapeutic potential. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced interplay between the chemical architecture of thiazepane derivatives and their biological activity. We will delve into a comparative analysis of thiazepane analogs as α-glucosidase inhibitors and angiotensin-converting enzyme (ACE) inhibitors, providing a detailed look at their synthesis, biological evaluation, and the critical structural modifications that govern their efficacy.

Introduction: The Therapeutic Promise of the Thiazepane Core

The thiazepane ring, a seven-membered heterocycle containing both sulfur and nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility and the ability to introduce diverse substituents at multiple positions have made it an attractive starting point for the design of novel therapeutic agents. Thiazepane derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1] This guide will focus on two key areas where thiazepane analogs have shown significant promise: the management of type 2 diabetes through α-glucosidase inhibition and the treatment of hypertension via ACE inhibition.

Comparative Analysis of Thiazepane Analogs: α-Glucosidase vs. ACE Inhibition

This section provides a side-by-side comparison of the SAR of thiazepane analogs targeting two distinct enzymes: α-glucosidase and ACE. Understanding the divergent structural requirements for inhibiting these enzymes can provide valuable insights for the rational design of selective and potent drug candidates.

Case Study 1: 2,3-Dihydro-1,5-Benzothiazepine Analogs as Potent α-Glucosidase Inhibitors

A series of 2,3-dihydro-1,5-benzothiazepine derivatives has been synthesized and evaluated for their α-glucosidase inhibitory activity, revealing potent and competitive inhibition.[1][2] The general synthetic scheme involves the condensation of 2-aminothiophenol with various chalcones.[1]

Chalcone Substituted Chalcone Reaction Condensation Reaction Chalcone->Reaction Aminothiophenol 2-Aminothiophenol Aminothiophenol->Reaction Solvent Hexafluoro-2-propanol (HFIP) Solvent->Reaction Solvent Product 2,3-Dihydro-1,5-benzothiazepine Analog Reaction->Product

Caption: Synthetic route to 2,3-dihydro-1,5-benzothiazepine analogs.

The inhibitory potency of these analogs against α-glucosidase is significantly influenced by the nature and position of substituents on the phenyl rings. The following table summarizes the IC50 values for a series of synthesized compounds.[1]

CompoundRR'IC50 (µM)
1B HH5.41 ± 0.21
2B 4-OHH2.62 ± 0.16
3B 4-ClH3.15 ± 0.18
4B 4-BrH4.28 ± 0.25
5B 4-FH4.82 ± 0.29
6B 2,4-diClH3.63 ± 0.22
7B 2,6-diClH3.96 ± 0.24
8B 4-NO2H6.11 ± 0.37
9B 3-NO2H7.34 ± 0.44
10B 4-OCH3H8.92 ± 0.53
11B H4-Cl10.11 ± 0.61
12B H4-Br9.87 ± 0.59
13B H4-F9.54 ± 0.57
14B H4-NO28.76 ± 0.52
Acarbose (Standard) --37.38 ± 1.37

Key SAR observations for α-glucosidase inhibition: [1]

  • Substitution on the C2-phenyl ring (R):

    • Electron-withdrawing groups (e.g., -OH, -Cl, -Br) at the para-position generally enhance activity. The hydroxyl group in compound 2B resulted in the most potent analog.

    • Dihalogen substitution, as in 6B and 7B , also leads to high potency.

    • Electron-donating groups like methoxy (10B ) tend to decrease activity.

  • Substitution on the C4-phenyl ring (R'):

    • Substitution on this ring generally leads to a decrease in activity compared to analogs substituted on the C2-phenyl ring.

cluster_SAR SAR of 2,3-Dihydro-1,5-Benzothiazepines for α-Glucosidase Inhibition Structure General Structure R_group R Group (C2-Phenyl) Structure->R_group R_prime_group R' Group (C4-Phenyl) Structure->R_prime_group Activity α-Glucosidase Inhibitory Activity R_group->Activity Potentiates activity (EWG > EDG) R_prime_group->Activity Generally decreases activity

Caption: Key SAR trends for α-glucosidase inhibition.

  • Prepare Solutions:

    • α-Glucosidase enzyme solution (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8).

    • Substrate solution: p-nitrophenyl-α-D-glucopyranoside (pNPG) in phosphate buffer.

    • Test compound solutions at various concentrations.

    • Acarbose solution as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the test compound solution.

    • Add 50 µL of the α-glucosidase enzyme solution and pre-incubate at 37 °C for 15 minutes.

    • Initiate the reaction by adding 40 µL of the pNPG substrate solution.

    • Incubate the plate at 37 °C for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

Case Study 2: Perhydro-1,4-thiazepin-5-one Analogs as Angiotensin-Converting Enzyme (ACE) Inhibitors

A series of perhydro-1,4-thiazepin-5-one derivatives has been synthesized and evaluated for their ACE inhibitory activity.[3] These compounds are designed to mimic the transition state of the natural substrate of ACE.

The synthesis of these analogs involves a multi-step process, often starting from commercially available materials to construct the core thiazepane ring, followed by the introduction of the side chains necessary for ACE inhibition.[3]

Starting_Materials Starting Materials Ring_Formation Thiazepane Ring Formation Starting_Materials->Ring_Formation Side_Chain_Addition Side Chain Introduction Ring_Formation->Side_Chain_Addition Final_Product Perhydro-1,4-thiazepin-5-one Analog Side_Chain_Addition->Final_Product cluster_SAR SAR of Perhydro-1,4-thiazepin-5-ones for ACE Inhibition Structure General Structure C6_Stereo C6 Stereochemistry (Pseudoequatorial amino group) Structure->C6_Stereo C2_C3_Subst C2/C3 Hydrophobic Substituent Structure->C2_C3_Subst Side_Chain Mimetic Side Chain Structure->Side_Chain Activity ACE Inhibitory Activity C6_Stereo->Activity Crucial for potency C2_C3_Subst->Activity Enhances activity and duration Side_Chain->Activity Essential for binding

Caption: Key SAR trends for ACE inhibition.

A common method for determining ACE inhibitory activity involves the use of the substrate hippuryl-L-histidyl-L-leucine (HHL).

  • Prepare Solutions:

    • ACE solution (from rabbit lung) in a suitable buffer (e.g., borate buffer with NaCl).

    • Substrate solution: HHL in the same buffer.

    • Test compound solutions at various concentrations.

    • Captopril solution as a positive control.

  • Assay Procedure:

    • Pre-incubate the ACE solution with the test compound or control at 37 °C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the HHL substrate solution.

    • Incubate the mixture at 37 °C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding an acid (e.g., HCl).

  • Quantification of Hippuric Acid:

    • Extract the hippuric acid (the product of the enzymatic reaction) into an organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent and redissolve the residue in water.

    • Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of inhibition based on the amount of hippuric acid produced in the presence and absence of the inhibitor.

    • Determine the IC50 value.

Conclusion: A Scaffold of Opportunity

The comparative analysis of thiazepane analogs as α-glucosidase and ACE inhibitors highlights the remarkable versatility of this heterocyclic scaffold. The subtle interplay of stereochemistry and substituent effects dictates the biological activity and selectivity of these compounds. For α-glucosidase inhibition, electronic properties of substituents on the aromatic rings play a pivotal role, while for ACE inhibition, stereochemical orientation and hydrophobic interactions are paramount. This guide provides a foundational understanding of the SAR of thiazepane analogs, offering valuable insights for the design and development of novel therapeutics targeting these and other important biological targets. The continued exploration of the chemical space around the thiazepane core promises to unlock new and improved drug candidates for a range of diseases.

References

  • Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. ACS Omega. 2022;7(34):30215-30232. [Link]

  • Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. National Center for Biotechnology Information. [Link]

  • Orally active CCR5 antagonists as anti-HIV-1 agents: synthesis and biological activity of 1-benzothiepine 1,1-dioxide and 1-benzazepine derivatives containing a tertiary amine moiety. Chemical & Pharmaceutical Bulletin. 2004;52(5):577-90. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. PLoS One. 2013;8(1):e53636. [Link]

  • Synthesis of 1,4-Thiazepine Derivatives Having Angiotensin-Converting Enzyme Inhibitory Property. Chemistry Letters. 1989;18(11):1983-1986. [Link]

  • Angiotensin-converting enzyme inhibitors: perhydro-1,4-thiazepin-5-one derivatives. Journal of Medicinal Chemistry. 1987;30(11):1984-91. [Link]

  • Angiotensin-converting enzyme inhibitors: perhydro-1,4-thiazepin-5-one derivatives. Journal of Medicinal Chemistry. 1987;30(11):1984-91. [Link]

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Validation

A Comparative Guide to the Synthetic Routes of 1,4-Thiazepane-4-Carboxylates

Introduction: The 1,4-thiazepane scaffold, a seven-membered saturated heterocycle containing nitrogen and sulfur, has garnered significant attention in medicinal chemistry. Its non-planar, three-dimensional structure mak...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,4-thiazepane scaffold, a seven-membered saturated heterocycle containing nitrogen and sulfur, has garnered significant attention in medicinal chemistry. Its non-planar, three-dimensional structure makes it an attractive building block in fragment-based drug discovery, offering improved specificity and physicochemical properties compared to flat aromatic systems[1]. The N-functionalized derivatives, particularly 1,4-thiazepane-4-carboxylates (e.g., Boc or Cbz protected), serve as crucial intermediates, providing a handle for further molecular elaboration in the development of novel therapeutics. This guide provides a comparative analysis of the most relevant and effective synthetic strategies for accessing this valuable heterocyclic core, with a focus on practicality, efficiency, and substrate scope.

Route 1: One-Pot Michael-Addition/Amide Condensation

This is arguably one of the most direct and efficient methods for constructing the 1,4-thiazepanone core, which can be readily reduced and N-functionalized to the desired carboxylate. The strategy relies on a tandem reaction between an amino thiol, such as cysteamine, and an α,β-unsaturated ester[1].

Mechanistic Rationale

The reaction proceeds via an initial conjugate (Michael) addition of the highly nucleophilic thiol group of cysteamine to the electron-deficient β-carbon of the unsaturated ester. This is followed by an intramolecular cyclization where the primary amine attacks the ester carbonyl, leading to amide bond formation and the release of an alcohol byproduct. The choice of a moderately reactive ester, such as a trifluoroethyl ester, and a suitable base is critical for promoting both steps efficiently and minimizing side reactions like disulfide formation[1].

Visualizing the Workflow: One-Pot Synthesis

One_Pot_Synthesis reagents α,β-Unsaturated Ester + Amino Thiol intermediate Michael Adduct (Linear Intermediate) reagents->intermediate Base (e.g., DBU) Solvent (e.g., ACN) cyclization Intramolecular Amide Condensation intermediate->cyclization thiazepanone 1,4-Thiazepan-5-one cyclization->thiazepanone reduction Reduction (e.g., NaBH4/I2) thiazepanone->reduction thiazepane 1,4-Thiazepane reduction->thiazepane protection N-Carboxylation (e.g., Boc2O) thiazepane->protection product 1,4-Thiazepane-4-carboxylate protection->product

Caption: Workflow for the one-pot synthesis of 1,4-thiazepanones and subsequent conversion.

Experimental Protocol: Synthesis of 1,4-Thiazepan-5-one[1]
  • Reagent Preparation: To a solution of an α,β-unsaturated ester (1.0 equiv) in acetonitrile (0.2 M), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv).

  • Addition of Amino Thiol: Add a solution of cysteamine hydrochloride (1.2 equiv) in acetonitrile to the reaction mixture.

  • Reaction: Stir the mixture at ambient temperature for 0.5 to 3 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can often be purified by column chromatography on silica gel. In many cases, the product precipitates and can be isolated by filtration[1].

  • Reduction and Protection: The resulting 1,4-thiazepanone is then reduced (e.g., using sodium borohydride/iodine or borane dimethylsulfide) to the 1,4-thiazepane, which is subsequently protected with a suitable carboxylating agent (e.g., di-tert-butyl dicarbonate for Boc protection) to yield the final product[1].

Evaluation
  • Advantages: High atom economy, operational simplicity (one-pot), rapid reaction times, and generally good yields. The method is amenable to diversification by varying the α,β-unsaturated ester starting material[1].

  • Disadvantages: The substrate scope can be limited by the availability of substituted amino thiols. Over-oxidation to disulfides can be a competing side reaction that needs to be carefully controlled[1].

Route 2: Ring Expansion of 1,3-Thiazines

This strategy involves the construction of a six-membered 1,3-thiazine ring, followed by a controlled expansion to the seven-membered 1,4-thiazepine system. This multi-step approach offers access to complex, polysubstituted thiazepanes that may be difficult to obtain through direct cyclization methods[2][3].

Mechanistic Rationale

One prominent ring-expansion pathway involves a Staudinger ketene-imine cycloaddition. A 5,6-dihydro-4H-1,3-thiazine is first reacted with a ketene (e.g., generated in situ from chloroacetyl chloride) to form a β-lactam-fused thiazinane. Treatment of this bicyclic intermediate with a base, such as sodium methoxide, induces a rearrangement. The alkoxide attacks the β-lactam carbonyl, leading to ring opening, followed by an intramolecular nucleophilic attack of the resulting nitrogen anion onto the carbon previously bearing the sulfur atom, displacing it and forming the larger seven-membered ring[2][4][5].

Another powerful method involves a rhodium(II)-catalyzed reaction of dihydro-1,3-thiazines with diazoesters. This proceeds through the formation of a sulfonium ylide intermediate, which then undergoes a rearrangement to afford the tetrahydro-1,4-thiazepine product[3].

Visualizing the Workflow: Ring Expansion via β-Lactam

Ring_Expansion thiazine 5,6-Dihydro-4H-1,3-thiazine cycloaddition [2+2] Cycloaddition (with Chloroketene) thiazine->cycloaddition beta_lactam β-Lactam-fused 1,3-Thiazinane cycloaddition->beta_lactam rearrangement Base-induced Rearrangement (e.g., NaOMe) beta_lactam->rearrangement thiazepine 4,5,6,7-Tetrahydro- 1,4-thiazepine rearrangement->thiazepine final_steps Reduction & N-Carboxylation thiazepine->final_steps product 1,4-Thiazepane-4-carboxylate final_steps->product

Caption: Key stages of the ring expansion synthesis of 1,4-thiazepines.

Experimental Protocol: Ring Expansion via β-Lactam Intermediate[2]
  • Synthesis of Thiazine: A 5,6-dihydro-4H-1,3-thiazine is first synthesized, often via a three-component reaction of an alkene, a thioamide, and an aldehyde[2][6].

  • Cycloaddition: The thiazine (1.0 equiv) is dissolved in a dry, inert solvent like dichloromethane. Triethylamine (1.5 equiv) is added, and the solution is cooled to 0 °C. Chloroacetyl chloride (1.2 equiv) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for several hours to form the β-lactam.

  • Ring Expansion: The isolated β-lactam intermediate is dissolved in methanol, and a solution of sodium methoxide in methanol is added. The mixture is stirred, often with heating, to induce the ring expansion.

  • Final Conversion: The resulting unsaturated 1,4-thiazepine is then hydrogenated to the saturated 1,4-thiazepane and subsequently N-functionalized to the target carboxylate.

Evaluation
  • Advantages: Allows for the creation of multiple stereocenters with high diastereoselectivity[2]. Provides access to a wide range of structurally complex and substituted thiazepanes.

  • Disadvantages: This is a multi-step synthesis, which can lead to lower overall yields and increased labor. The starting materials and reagents can be more specialized than in one-pot approaches.

Route 3: Intramolecular Reductive Amination

Reductive amination is a robust and widely used method for forming C-N bonds[7][8]. An intramolecular version of this reaction can be a powerful tool for heterocycle synthesis. This route requires a linear precursor containing both an amine and a carbonyl group (or a group that can be unmasked to a carbonyl), separated by an appropriate spacer.

Mechanistic Rationale

The synthesis begins with a precursor molecule, such as an amino-aldehyde or amino-ketone containing a thioether linkage. In the presence of a mild acid catalyst, the amine and carbonyl groups reversibly form a cyclic iminium ion intermediate. A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is present in the reaction mixture. These reagents are mild enough not to reduce the starting carbonyl group but are highly effective at reducing the iminium ion as it forms, irreversibly driving the reaction towards the cyclized amine product[7][9].

Visualizing the Workflow: Intramolecular Cyclization

Reductive_Amination precursor Linear Amino-Aldehyde Precursor iminium Cyclic Iminium Ion (Intermediate) precursor->iminium Mild Acid reduction Selective Reduction (e.g., NaBH(OAc)3) iminium->reduction thiazepane 1,4-Thiazepane iminium->thiazepane Reducing Agent protection N-Carboxylation thiazepane->protection product 1,4-Thiazepane-4-carboxylate protection->product

Caption: Pathway for intramolecular reductive amination to form the 1,4-thiazepane ring.

Experimental Protocol: (Hypothetical Protocol based on Standard Procedures)
  • Precursor Synthesis: Synthesize a suitable linear precursor, for example, tert-butyl (2-((2-oxoethyl)thio)ethyl)carbamate. This can be achieved by alkylating N-Boc-cysteamine with a protected haloacetaldehyde derivative, followed by deprotection.

  • Cyclization: Dissolve the amino-aldehyde precursor (1.0 equiv) in a suitable solvent like dichloromethane or 1,2-dichloroethane.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) to the solution, followed by a catalytic amount of acetic acid.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the organic layer, dry it over sodium sulfate, and concentrate it. Purify the crude product by column chromatography to yield the N-Boc-1,4-thiazepane.

Evaluation
  • Advantages: The reaction conditions are typically mild and tolerant of many functional groups. A wide variety of reducing agents are available, allowing for fine-tuning of the reaction[7].

  • Disadvantages: The primary challenge is the synthesis of the required linear precursor, which can be multi-step and may have stability issues.

Comparative Summary of Synthetic Routes

FeatureRoute 1: One-Pot CondensationRoute 2: Ring ExpansionRoute 3: Intramolecular Reductive Amination
Overall Strategy Convergent, one-pot cyclizationLinear, multi-step synthesisLinear synthesis followed by cyclization
Key Transformation Michael addition & Amide formationStaudinger cycloaddition & RearrangementIntramolecular iminium ion reduction
Typical Yield Good to Excellent[1]Moderate (overall)[2][3]Good (for cyclization step)
Number of Steps 1-2 steps to protected product3-5+ steps2-4 steps (precursor synthesis + cyclization)
Substrate Scope Broad for esters, limited by thiols[1]Broad, allows complex substitutions[2]Dependent on precursor availability
Scalability HighModerateModerate
Key Advantage Efficiency and speedAccess to complex stereochemistryMild conditions, functional group tolerance
Key Disadvantage Potential for disulfide side productsLow overall yield, lengthy sequencePrecursor synthesis can be challenging

Conclusion and Expert Recommendation

The synthesis of 1,4-thiazepane-4-carboxylates can be approached through several distinct and effective strategies.

  • For rapid library synthesis and lead discovery , where speed and efficiency are paramount, the One-Pot Michael-Addition/Amide Condensation (Route 1) is the superior choice. Its operational simplicity and amenability to diversification make it ideal for generating a multitude of analogs quickly[1].

  • For the synthesis of structurally complex targets with defined stereochemistry , the Ring Expansion (Route 2) methodology offers unparalleled control, despite its multi-step nature. This route is best suited for later-stage lead optimization where precise structural modifications are required[2][3].

  • The Intramolecular Reductive Amination (Route 3) represents a classic and reliable approach that is valuable when the specific linear precursors are readily accessible or when other methods fail. Its mild conditions are a significant advantage for sensitive substrates.

The optimal synthetic route will ultimately depend on the specific goals of the research program, balancing the need for speed, structural complexity, and scalability.

References

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024). National Institutes of Health.
  • Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. (n.d.). National Institutes of Health.
  • Kelgokmen, Y., & Zora, M. (2018). Synthesis of 1,4-Thiazepines. The Journal of Organic Chemistry, 83(15), 8376–8389. Available at: [Link]

  • The synthesis of 1,4-thiazepines | Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. (n.d.). National Institutes of Health.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Palkó, M., et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences, 26(23), 11543. Available at: [Link]

  • Synthesis of Polysubstituted Tetrahydro‐1,4‐Thiazepines by Rhodium‐Catalyzed Ring Expansion of Dihydro‐1,3‐Thiazines with Diazoesters. (2025). ResearchGate. Available at: [Link]

  • Palkó, M., et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. PubMed. Available at: [Link]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. (2025). ResearchGate. Available at: [Link]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. (2025). MDPI. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry and Pharmaceutical Research. Available at: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (n.d.). Semantic Scholar. Available at: [Link]

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Comparative

The Drug-Likeness Profile of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide: A Comparative Guide

In the landscape of early-stage drug discovery, the meticulous evaluation of a molecule's "drug-likeness" is a critical determinant of its potential for clinical success. This guide provides a comprehensive assessment of...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of early-stage drug discovery, the meticulous evaluation of a molecule's "drug-likeness" is a critical determinant of its potential for clinical success. This guide provides a comprehensive assessment of the drug-like properties of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide, a novel scaffold featuring a cyclic sulfone. The analysis is presented in comparison to two well-characterized compounds: the established migraine therapeutic, Sumatriptan, and the selective GABA-A receptor inverse agonist, L-655,708. This guide is intended for researchers, scientists, and drug development professionals, offering both in-silico predictions and detailed protocols for empirical validation.

The core of this evaluation rests on the foundational principles of drug metabolism and pharmacokinetics (DMPK), which dictate a compound's absorption, distribution, metabolism, and excretion (ADME). A favorable ADME profile is paramount for a drug candidate to achieve the desired therapeutic window and avoid premature attrition. The inclusion of a cyclic sulfone moiety in the target molecule is of particular interest, as this functional group can influence physicochemical properties such as polarity, hydrogen bonding capacity, and metabolic stability, thereby modulating its overall drug-likeness.[1][2]

Section 1: In-Silico Assessment of Physicochemical Properties

A molecule's journey through the body is heavily influenced by its fundamental physicochemical characteristics. To initiate our assessment, we performed an in-silico analysis of the target compound and our selected comparators against established drug-likeness rules: Lipinski's Rule of Five and Veber's Rule. Lipinski's rules provide a framework for evaluating the oral bioavailability of a compound based on properties like molecular weight (MW), lipophilicity (logP), and hydrogen bonding capacity.[3][4] Veber's rule further refines this by considering the number of rotatable bonds and the topological polar surface area (TPSA), which are indicators of molecular flexibility and polarity, respectively.[5]

The following table summarizes the calculated physicochemical properties for our compounds of interest. The properties for tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide were computationally predicted.

Propertytert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide (Predicted)Sumatriptan[6][7]L-655,708[3][8]Lipinski's Rule of Five Guideline[3][4]Veber's Rule Guideline[5]
Molecular Weight ( g/mol )280.36295.40341.37< 500-
logP0.850.932.13< 5-
Hydrogen Bond Donors120≤ 5-
Hydrogen Bond Acceptors554≤ 10-
Topological Polar Surface Area (Ų)93.973.664.8-≤ 140
Rotatable Bonds251-≤ 10
Rule of Five Violations 0 0 0 ≤ 1 -
Veber's Rule Compliance Yes Yes Yes - Yes

Interpretation of In-Silico Data:

Based on this computational analysis, tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide exhibits a promising drug-like profile. It adheres to both Lipinski's Rule of Five and Veber's Rule, suggesting a high probability of good oral bioavailability. Its moderate molecular weight, balanced lipophilicity, and appropriate hydrogen bonding characteristics are all favorable indicators. The cyclic nature of the thiazepane dioxide scaffold contributes to a lower number of rotatable bonds, which is often associated with improved metabolic stability and better oral bioavailability.

Section 2: Experimental Protocols for ADME Profiling

While in-silico predictions are invaluable for initial screening, empirical data from in-vitro assays are essential for a definitive assessment of a compound's ADME properties.[9] The following section details standardized protocols for key assays to determine permeability and metabolic stability.

Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive membrane transport.[10] It provides a rapid and cost-effective initial screen for a compound's ability to diffuse across a lipid barrier.

Experimental Workflow:

PAMPA_Workflow prep Prepare Donor Plate: Add lipid solution to filter membrane add_cmpd Add Test Compound (in buffer) to Donor Plate prep->add_cmpd Lipid membrane forms sandwich Assemble Sandwich: Place Donor Plate onto Acceptor Plate (buffer-filled) add_cmpd->sandwich incubate Incubate (e.g., 4-16 hours at RT) sandwich->incubate Passive diffusion occurs analyze Analyze Compound Concentration in Donor and Acceptor wells (LC-MS/MS) incubate->analyze calc Calculate Permeability (Papp value) analyze->calc

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol:

  • Prepare the Donor Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 1% lecithin in dodecane) to form an artificial membrane.

  • Prepare Solutions: The test compound and controls are dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a final concentration of 10-100 µM.

  • Loading the Plates: The acceptor plate wells are filled with buffer. The test compound solutions are added to the donor plate wells.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (typically 4 to 16 hours).

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. Compounds with Papp > 1.5 x 10⁻⁶ cm/s are generally considered to have high permeability.[]

Permeability and Efflux Assessment: Caco-2 Permeability Assay

The Caco-2 permeability assay is a more physiologically relevant model that utilizes a monolayer of human colon adenocarcinoma cells, which differentiate to form tight junctions and express key efflux transporters like P-glycoprotein (P-gp).[12][13] This assay can distinguish between passive diffusion, active transport, and efflux.

Experimental Workflow:

Caco2_Workflow seed Seed Caco-2 cells on Transwell inserts differentiate Culture for ~21 days to form a monolayer seed->differentiate check_integrity Verify Monolayer Integrity (TEER measurement) differentiate->check_integrity add_cmpd Add Test Compound to Apical (A) or Basolateral (B) side check_integrity->add_cmpd Monolayer ready incubate Incubate (e.g., 2 hours at 37°C) add_cmpd->incubate sample Sample from opposite chamber incubate->sample analyze Quantify Compound (LC-MS/MS) sample->analyze calc Calculate Papp (A-B & B-A) and Efflux Ratio analyze->calc Microsomal_Stability_Workflow prepare Prepare reaction mix: Liver microsomes, buffer, test compound initiate Initiate reaction by adding NADPH prepare->initiate incubate Incubate at 37°C initiate->incubate quench Quench reaction at time points (e.g., 0, 5, 15, 30, 60 min) with cold acetonitrile incubate->quench analyze Analyze remaining parent compound (LC-MS/MS) quench->analyze calc Calculate half-life (t½) and intrinsic clearance (CLint) analyze->calc Drug_Likeness_Logic start Candidate Molecule: tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide in_silico In-Silico Profiling (Lipinski's & Veber's Rules) start->in_silico in_vitro In-Vitro ADME Assays start->in_vitro data_integration Data Integration & Analysis in_silico->data_integration pampa PAMPA (Passive Permeability) in_vitro->pampa caco2 Caco-2 (Permeability & Efflux) in_vitro->caco2 microsomal Microsomal Stability (Metabolism) in_vitro->microsomal pampa->data_integration caco2->data_integration microsomal->data_integration decision Decision on Drug-Likeness (Favorable/Unfavorable) data_integration->decision

Caption: A logical flowchart for assessing the drug-likeness of a candidate molecule.

Conclusion

The initial in-silico assessment of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide reveals a promising drug-like profile, with no violations of Lipinski's or Veber's rules. This suggests a strong potential for good oral bioavailability. The proposed experimental workflows provide a clear path for the empirical validation of its permeability and metabolic stability. By comparing these experimental outcomes with the known profiles of Sumatriptan and L-655,708, researchers can gain a comprehensive understanding of the strengths and potential liabilities of this novel chemical scaffold. The presence of the cyclic sulfone is a key structural feature that is hypothesized to confer favorable metabolic stability, a claim that the outlined experimental plan is designed to rigorously test. This integrated approach of computational prediction followed by targeted in-vitro experimentation is fundamental to making informed decisions in the resource-intensive process of drug discovery and development.

References

  • Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of medicinal chemistry, 45(12), 2615–2623.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3–26.
  • Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug discovery today: Technologies, 1(4), 337-341.
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  • Atack, J. R., et al. (2006). L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for α5-containing GABAA receptors. Neuropharmacology, 51(6), 1023–1033.
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  • Deme, R., et al. (2015). A PAMPA study of the permeability-enhancing effect of new ceramide analogues. Journal of pharmaceutical and biomedical analysis, 107, 228-235.
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  • European Commission, Joint Research Centre. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Quirk, K., et al. (1996). [3H]L-655,708, a novel ligand selective for the benzodiazepine site of GABAA receptors which contain the alpha 5 subunit. Neuropharmacology, 35(9-10), 1331-1335.
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  • PubChem. tert-Butyl 4-(4-(6-aMino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, (R)-. [Link]

  • PubChem. tert-Butyl 4-(6-((6-(1-Butoxyethenyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro-pyrido(2,3-d)pyrimidin-2-yl)amino)-pyridin-3-yl)-piperazine-1-carboxylate. [Link]

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Validation

pharmacokinetic and pharmacodynamic profiling of thiazepane derivatives

A Comparative Guide to the Pharmacokinetic and Pharmacodynamic Profiling of Thiazepane Derivatives This guide provides an in-depth comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of thiazepane de...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Pharmacokinetic and Pharmacodynamic Profiling of Thiazepane Derivatives

This guide provides an in-depth comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of thiazepane derivatives, a versatile class of heterocyclic compounds with significant therapeutic potential. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data and field-proven insights to elucidate the structure-activity relationships (SAR) that govern the efficacy and disposition of these molecules. We will explore the causality behind experimental design, present detailed protocols for key assays, and use data-driven comparisons to guide future research and development.

Introduction: The Therapeutic Promise of the Thiazepane Scaffold

Thiazepanes are seven-membered heterocyclic compounds containing one sulfur and one nitrogen atom. This core structure, particularly in its fused forms such as benzothiazepines and dibenzothiazepines, serves as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural flexibility allows for extensive chemical modification, leading to derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[3][4][5] The therapeutic potential of these compounds is vast, targeting a range of enzymes and receptors critical in human disease.[1][3] This guide will dissect the crucial PD and PK properties that determine their viability as drug candidates.

Part 1: Pharmacodynamic Profile: Target Engagement and Biological Effect

Pharmacodynamics describes the effect of a drug on the body. For thiazepane derivatives, this involves identifying their molecular targets and quantifying their biological response, often in terms of potency (e.g., IC50 or EC50 values). The choice of assay is paramount and is dictated by the therapeutic hypothesis for a given derivative. For instance, if a compound is designed to treat cancers characterized by EGFR overexpression, a direct enzymatic inhibition assay against EGFR is a logical starting point, complemented by cytotoxicity assays in EGFR-positive cancer cell lines.[3]

Comparative Analysis of Anticancer Activity

Many thiazepane derivatives have been investigated for their potential as anticancer agents, targeting key proteins in oncogenic signaling pathways.[3][6] Table 1 summarizes the in vitro potency of several representative thiazepane derivatives against various cancer cell lines and molecular targets.

Derivative Class Specific Compound Target/Cell Line Potency (IC50/EC50) Reference
1,4-Thiazepine (TZEP)TZEP7PC-3 (Prostate Cancer)~0.30 µM[3]
1,4-Thiazepine (TZEP)SPP10EGFR Kinase0.28 - 0.38 µM[3]
Tricyclic ThiazepineCompound 1wH460 (Lung Cancer)< 1.0 µM[6]
Tricyclic ThiazepineCompound 14H460TaxR (Resistant)< 1.0 µM[6]
Dibenzo[b,f][4][7]thiazepineImidazole DerivativeS. aureusSignificant Activity[1]
BenzothiazepineCompound 7kButyrylcholinesterase (BChE)1.8 µM[1]
BenzothiazepineCompound 7lButyrylcholinesterase (BChE)1.0 µM[1]

This table is a representative summary. Potency values are approximate and depend on specific assay conditions.

The data reveals that structural modifications significantly impact potency and selectivity. For example, tricyclic thiazepines have shown efficacy even against drug-resistant cell lines like H460TaxR, suggesting a mechanism that can overcome common resistance pathways.[6] Similarly, specific substitutions on the benzothiazepine core can confer high selectivity for butyrylcholinesterase over acetylcholinesterase, a desirable trait for certain neurodegenerative disease therapies.[1]

Key Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when dysregulated, drives proliferation in many cancers. Several 1,4-thiazepine derivatives have been identified as potent EGFR inhibitors.[3] The diagram below illustrates the canonical EGFR signaling pathway, which is disrupted by these inhibitors.

EGFR_Pathway cluster_0 MAPK Signaling Cascade EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates TZEP Thiazepane Inhibitor TZEP->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

EGFR signaling pathway and point of inhibition.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. Its reliability and high-throughput nature make it a cornerstone for screening potential anticancer compounds.[8]

Objective: To determine the concentration of a thiazepane derivative that inhibits 50% of cancer cell growth (IC50).

Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 environment to allow for cell attachment.[8][9]

  • Compound Treatment: Prepare serial dilutions of the thiazepane derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.[8]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value.

Part 2: Pharmacokinetic Profile: The Journey Through the Body

Pharmacokinetics (PK) describes what the body does to a drug, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). A compound with excellent potency in vitro (good PD) will fail in development if it has poor PK properties—for example, if it is not absorbed into the bloodstream or is metabolized too quickly.[10] While extensive in vivo PK data for novel thiazepane derivatives is not widely published, we can outline the standard evaluation process and use computational and in vitro models to predict their behavior.[11]

Key Pharmacokinetic Parameters
  • Bioavailability (F%): The fraction of an administered dose that reaches systemic circulation. Low bioavailability can be due to poor absorption or extensive first-pass metabolism in the liver.[12]

  • Half-life (t½): The time required for the drug concentration in the body to decrease by half. It determines the dosing frequency.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time, indicating the efficiency of elimination.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Predictive In Silico ADME Profiling

Early-stage drug discovery relies heavily on computational (in silico) models to predict ADME properties and flag potential liabilities before resource-intensive synthesis and testing.[11] Tools like SwissADME are used to calculate physicochemical properties and predict drug-likeness based on rules like Lipinski's Rule of Five.[13]

Property Derivative A (Hypothetical) Derivative B (Hypothetical) Desired Range Rationale
Molecular Weight350 g/mol 550 g/mol < 500 g/mol Affects diffusion and absorption
LogP (Lipophilicity)2.55.51 - 5Balances solubility and membrane permeability
H-Bond Donors26≤ 5High numbers can reduce membrane permeability
H-Bond Acceptors412≤ 10High numbers can reduce membrane permeability
GI AbsorptionHighLowHighEssential for oral drugs
BBB PermeantNoNoVariesDesired for CNS drugs, avoided for others

This predictive analysis helps prioritize which derivatives to synthesize. For example, Derivative A appears to be a more promising oral drug candidate than Derivative B, which violates several of Lipinski's rules and is predicted to have low gastrointestinal (GI) absorption.[11]

Experimental Workflow: In Vivo Pharmacokinetic Study

The definitive assessment of a compound's PK profile requires in vivo studies, typically in rodent models like rats. The following workflow is standard in preclinical development.

Workflow for a typical in vivo PK study.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput in vitro tool used to predict passive oral absorption. It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. It is a cost-effective first screen for membrane permeability.

Objective: To assess the passive permeability of thiazepane derivatives as a surrogate for gastrointestinal absorption.

Methodology:

  • Solution Preparation: Dissolve test compounds in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100-200 µM.

  • Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 10% lecithin in dodecane).

  • Assay Setup: Add the compound solutions to the wells of the donor plate. Place this plate on top of a 96-well acceptor plate already filled with buffer. This creates a "sandwich" where the only path between plates is through the lipid-coated membrane.

  • Incubation: Incubate the plate sandwich for 4-16 hours at room temperature with gentle shaking.

  • Concentration Measurement: After incubation, measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = C x Vd x Va / ((Area x Time) x (Vd + Va) x (Cd(t) - Ca(t))) Where C is a constant related to membrane properties, V is volume, and Cd/Ca are donor/acceptor concentrations.

  • Data Interpretation: Classify compounds as having low, medium, or high permeability by comparing their Pe values to those of standard drugs (e.g., warfarin for low permeability, propranolol for high permeability).

Part 3: Structure-Activity and Structure-Property Relationships

The ultimate goal of medicinal chemistry is to understand how chemical structure influences biological activity (SAR) and pharmacokinetic properties (SPR).[14] For thiazepane derivatives, subtle changes can have profound effects.

  • Anticancer Activity: In a series of tricyclic thiazepines, altering the substituents on the benzene ring (C ring) and the pyridine ring (A ring) dramatically influenced cytotoxicity against H460 lung cancer cells. This indicates that these positions are critical for interaction with the biological target or for cellular uptake.[6]

  • Cholinesterase Inhibition: For thiazolylhydrazone derivatives, which are structurally related, the presence and position of substituents on a terminal phenyl ring were key determinants of acetylcholinesterase (AChE) inhibitory activity. A compound with a specific substitution pattern was found to be the most potent in the series, with an IC50 of 0.028 µM, comparable to the standard drug donepezil.[15] This highlights the importance of exploring the chemical space around a core scaffold.

  • Pharmacokinetics: While less documented for thiazepanes, studies on related thiazolidinediones show that modifications affecting lipophilicity (LogP) and the number of rotatable bonds directly impact predicted GI absorption and solubility.[11] This underscores the need to co-optimize for both potency and drug-like properties during the design phase.

Conclusion

Thiazepane derivatives represent a promising and versatile class of compounds with demonstrated potential across multiple therapeutic areas, particularly in oncology and neuropharmacology. This guide has demonstrated that a systematic approach to profiling, combining targeted pharmacodynamic assays with predictive and experimental pharmacokinetic evaluation, is essential for advancing these compounds through the drug discovery pipeline. Future success will depend on the integrated optimization of target engagement (PD) and drug-like properties (PK), guided by a deep understanding of the structure-activity and structure-property relationships of this valuable chemical scaffold.

References

  • Gondaliya, M. V. (2024). Synthesis and bioevaluation of new thiazepin derivatives. World Journal of Pharmaceutical Research.
  • Anonymous. (n.d.). Novel Enyne-Modified 1,4-Thiazepines as Epidermal Growth Factor Receptor Inhibitors: Anticancer and Computational Studies. Google Vertex AI Search.
  • Anonymous. (n.d.). Synthesis, Properties, and Biological Applications of Benzothiazepines | Request PDF. Google Vertex AI Search.
  • Anonymous. (2024). Chapter 10: Synthesis, Properties, and Biological Applications of Benzothiazepines - Books. Google Vertex AI Search.
  • Anonymous. (n.d.). Discovery of Novel Tricyclic Thiazepine Derivatives as Anti-Drug-Resistant Cancer Agents by Combining Diversity-Oriented Synthesis and Converging Screening Approach - PMC - PubMed Central. Google Vertex AI Search.
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  • Anonymous. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus. Chimie, 25, 267-279.
  • Anonymous. (2025). (PDF)
  • Anonymous. (n.d.). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC - NIH. Google Vertex AI Search.
  • Anonymous. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. Google Vertex AI Search.
  • Anonymous. (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed. Molecules, 25(18), 4312.
  • Anonymous. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC - NIH. Google Vertex AI Search.
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Comparative

A Comparative Guide to the Enantioselective Synthesis and Analysis of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide Stereoisomers

Introduction The 1,4-thiazepane scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The introduction of stereocenters into these molec...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,4-thiazepane scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The introduction of stereocenters into these molecules significantly expands the accessible chemical space and can lead to profound differences in their pharmacological profiles. This guide provides a comprehensive overview of the enantioselective synthesis of tert-butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide stereoisomers, a key intermediate for the development of novel therapeutics. We will delve into a plausible synthetic approach, methods for chiral separation, and a comparative analysis of the stereoisomers, underpinned by established chemical principles and data from analogous systems.

Enantioselective Synthesis: A Proposed Strategy

While a specific, documented enantioselective synthesis for tert-butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide is not extensively reported in publicly available literature, a robust and logical pathway can be devised based on well-established synthetic transformations and principles of asymmetric synthesis. The proposed strategy involves the synthesis of a racemic mixture followed by chiral resolution, a common and effective approach for obtaining enantiomerically pure compounds.[2]

Synthetic Workflow Overview

The overall synthetic strategy commences with the construction of the racemic 1,4-thiazepane ring system, followed by functional group manipulations to introduce the amino group and oxidation of the sulfide. The key step for achieving enantiomeric purity is the resolution of a suitable chiral intermediate.

Enantioselective_Synthesis_Workflow A Racemic Precursor Synthesis B Chiral Resolution A->B  Introduction of  resolving agent C Separated Enantiomers B->C  Diastereomer  separation D Functional Group Manipulation C->D  Individual enantiomer  processing E Final Enantiopure Products D->E  Final synthetic steps Stereoisomer_Activity_Comparison cluster_0 Biological Target (e.g., Enzyme, Receptor) cluster_1 Enantiomer A cluster_2 Enantiomer B Target Binding Site Enantiomer_A Stereoisomer A Enantiomer_A->Target High Affinity (Active) Enantiomer_B Stereoisomer B Enantiomer_B->Target Low Affinity (Inactive)

Sources

Validation

A Comprehensive Guide to Evaluating the Cross-Reactivity and Selectivity of Novel CNS-Targeting Heterocyclic Compounds: A Methodological Approach

Introduction In the landscape of modern drug discovery, the characterization of a novel chemical entity's selectivity is a cornerstone of its preclinical development. A highly selective compound promises a more targeted...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the characterization of a novel chemical entity's selectivity is a cornerstone of its preclinical development. A highly selective compound promises a more targeted therapeutic effect with a reduced potential for off-target toxicities. The subject of this guide, tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide, represents a novel heterocyclic scaffold. While specific biological data for this compound is not extensively available in the public domain, its structural motifs—a cyclic sulfonamide and a constrained amino group—suggest potential interactions with a range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and neurotransmitter transporters.

This guide, therefore, takes a methodological approach, using the aforementioned compound as a hypothetical starting point to delineate a comprehensive strategy for assessing the cross-reactivity and selectivity of a novel chemical probe. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer insights into the interpretation of the resulting data. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the early stages of drug development.

Pillar 1: The Imperative of Selectivity Profiling in Drug Discovery

The journey of a hit compound to a clinical candidate is paved with rigorous testing, and selectivity profiling is a critical milestone. A compound's "selectivity" refers to its ability to interact with a specific target protein or a small number of related proteins, while "cross-reactivity" describes its interactions with unintended off-targets.[1] A promiscuous compound, one with significant cross-reactivity, can lead to unpredictable pharmacological effects and potential toxicity, often resulting in late-stage clinical failures.[2]

Therefore, a systematic and tiered approach to selectivity profiling is not just a regulatory requirement but a fundamental aspect of risk mitigation in drug development. The insights gained from these studies guide lead optimization efforts, help in the design of more specific molecules, and provide a clearer understanding of a compound's potential therapeutic window.

Pillar 2: A Tiered Strategy for Comprehensive Selectivity Profiling

A robust selectivity profiling campaign is typically conducted in a tiered fashion, starting with broad, high-throughput screens and progressing to more focused and physiologically relevant assays.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Focused Secondary Assays cluster_2 Tier 3: In-depth Cellular and Functional Profiling Broad in vitro Panels Broad in vitro Panels Dose-Response Assays (IC50/Kd) Dose-Response Assays (IC50/Kd) Broad in vitro Panels->Dose-Response Assays (IC50/Kd) Identified Hits Kinase Panels (e.g., 400+ kinases) Kinase Panels (e.g., 400+ kinases) GPCR Panels GPCR Panels Ion Channel Panels Ion Channel Panels Transporter Panels Transporter Panels Orthogonal Assays Orthogonal Assays Phenotypic Screening Phenotypic Screening Dose-Response Assays (IC50/Kd)->Phenotypic Screening Confirmed Off-Targets Cellular Target Engagement Cellular Target Engagement Off-Target Validation in Cellular Models Off-Target Validation in Cellular Models Early Safety Pharmacology Early Safety Pharmacology

Figure 1: A tiered approach to selectivity profiling, moving from broad screening to focused validation.

Comparative Analysis: Structurally Related Compound Classes

Given the structure of our hypothetical compound, we will draw comparisons to three well-characterized classes of molecules to illustrate the principles of selectivity profiling:

  • Kinase Inhibitors: The sulfonamide moiety is a common feature in many kinase inhibitors. The human kinome consists of over 500 kinases, many of which share highly conserved ATP-binding pockets, making cross-reactivity a significant challenge.[2]

  • GABA Transporter (GAT) Inhibitors: The constrained cyclic amine structure is reminiscent of inhibitors of neurotransmitter transporters, such as the GABA transporters (GATs). There are four known GAT subtypes (GAT1, GAT2, GAT3, and BGT1), and achieving subtype selectivity is crucial for targeted therapeutic effects.[3]

  • BACE1 Inhibitors: As potential central nervous system (CNS) active agents, comparing our hypothetical compound to inhibitors of beta-secretase 1 (BACE1), a key target in Alzheimer's disease, is relevant. Selectivity against the homologous BACE2 is a critical consideration for this class of inhibitors.[4]

Pillar 3: Experimental Methodologies and Data Interpretation

In Vitro Biochemical Assays

The initial assessment of selectivity is typically performed using in vitro biochemical assays against large panels of purified enzymes or receptors.

1. Kinase Profiling

  • Rationale: To identify potential interactions with any of the numerous protein kinases. Given the prevalence of off-target kinase activity for many small molecules, this is a critical first step.[5][6]

  • Methodology: A widely used method is the radiometric filter binding assay, which measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a substrate peptide.[5] Alternatively, fluorescence-based assays or competitive binding assays can be employed.[5][7]

  • Experimental Protocol (Radiometric Assay):

    • Prepare assay plates with a kinase, its specific substrate peptide, and ATP.

    • Add the test compound at a single high concentration (e.g., 10 µM) to the assay wells.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate for a defined period at room temperature.

    • Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

    • Calculate the percent inhibition relative to a vehicle control.

  • Data Interpretation: Hits are typically defined as compounds that cause >50% inhibition at the screening concentration. These hits are then followed up with dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀).

Table 1: Hypothetical Kinase Selectivity Data for a Novel Compound

Kinase TargetPercent Inhibition at 10 µMIC₅₀ (nM)
Target X95%50
Kinase A80%800
Kinase B65%2,500
Kinase C15%>10,000
... (400+ other kinases)<10%>10,000

2. GABA Transporter Uptake Assays

  • Rationale: To assess the inhibitory activity of the compound on the reuptake of GABA by its transporters. This is a functional assay that directly measures the primary activity of these transporters.[8][9]

  • Methodology: This assay typically uses cell lines stably expressing one of the four human GAT subtypes. The uptake of radiolabeled GABA ([³H]GABA) is measured in the presence and absence of the test compound.[10]

  • Experimental Protocol ([³H]GABA Uptake Assay):

    • Plate cells stably expressing a GAT subtype (e.g., HEK293-hGAT1) in a 96-well plate.

    • Pre-incubate the cells with the test compound at various concentrations for 15-30 minutes.

    • Add a solution containing [³H]GABA to initiate the uptake.

    • Incubate for a short period (e.g., 10-20 minutes) at room temperature.

    • Aspirate the uptake solution and rapidly wash the cells with ice-cold buffer to remove extracellular [³H]GABA.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Generate dose-response curves to determine the IC₅₀ values for each GAT subtype.

  • Data Interpretation: A comparison of the IC₅₀ values across the different GAT subtypes reveals the selectivity profile. A compound with a significantly lower IC₅₀ for one subtype over the others is considered selective.

Table 2: Hypothetical GAT Subtype Selectivity

GAT SubtypeIC₅₀ (µM)Selectivity Ratio (vs. GAT1)
GAT10.5-
GAT22550-fold
GAT3>50>100-fold
BGT1>50>100-fold

3. BACE1/BACE2 Enzyme Assays

  • Rationale: To determine the inhibitory potency against BACE1 and the closely related homolog BACE2. Lack of selectivity against BACE2 has been linked to potential side effects in some clinical trials of BACE1 inhibitors.[4][11]

  • Methodology: Fluorescence resonance energy transfer (FRET) assays are commonly used. A peptide substrate containing a fluorophore and a quencher is cleaved by the enzyme, leading to an increase in fluorescence.

  • Experimental Protocol (FRET Assay):

    • Add purified recombinant human BACE1 or BACE2 enzyme to the wells of a microplate.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding the FRET peptide substrate.

    • Incubate at the optimal temperature for the enzyme.

    • Monitor the increase in fluorescence over time using a plate reader.

    • Calculate the initial reaction rates and determine the IC₅₀ values.

  • Data Interpretation: The ratio of the IC₅₀ for BACE2 to that of BACE1 provides the selectivity index. A higher ratio indicates greater selectivity for BACE1.

Cell-Based Assays

While in vitro assays are essential for initial screening, they do not fully recapitulate the complex environment of a living cell. Cell-based assays provide a more physiologically relevant context for assessing a compound's activity and selectivity.

1. Cellular Target Engagement Assays

  • Rationale: To confirm that the compound binds to its intended target (and potential off-targets) in a cellular environment. This is crucial as cell permeability and intracellular ATP concentrations can significantly affect a compound's apparent potency.[12]

  • Methodology: Several technologies are available, including the NanoBRET™ Target Engagement Assay. This assay measures the binding of a compound to a target protein fused to a NanoLuc® luciferase by detecting the displacement of a fluorescent tracer.

  • Experimental Protocol (NanoBRET™):

    • Transfect cells with a plasmid encoding the target protein-NanoLuc® fusion.

    • Plate the transfected cells in a 96-well plate.

    • Add the test compound at various concentrations.

    • Add the NanoBRET™ fluorescent tracer.

    • Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.

    • Calculate the BRET ratio and generate dose-response curves to determine the IC₅₀ for target engagement.

  • Data Interpretation: A potent IC₅₀ in a cellular target engagement assay confirms that the compound can enter the cell and bind to its target. Comparing these values across different targets provides a cellular selectivity profile.

G cluster_0 Inside Cell Compound Compound Target-NanoLuc Target-NanoLuc (Donor) Compound->Target-NanoLuc Displaces Tracer Cell Membrane Cell Membrane Binding BRET Signal Fluorescent Tracer Fluorescent Tracer (Acceptor) Fluorescent Tracer->Binding Binds to Target

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide

As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery and innovation to the responsible management of the chemical entities we handle. This guide provides a detailed,...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery and innovation to the responsible management of the chemical entities we handle. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide. The procedures outlined here are grounded in established principles of laboratory safety and environmental stewardship, ensuring that the disposal process is conducted with the utmost care and in compliance with regulatory standards.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on an expert assessment of its chemical structure, which includes a carbamate group, a sulfone group, and an amino group. These recommendations are designed to be conservative to ensure a high margin of safety.

I. Hazard Assessment and Chemical Profile
  • Carbamates: Carbamate-containing compounds can vary widely in toxicity. Some are used as pesticides and can have neurological effects.[1][2] Therefore, it is prudent to handle this compound with care, assuming it may have toxic properties.

  • Sulfones: Sulfones are generally stable compounds. However, their disposal should be managed to prevent environmental release, as organosulfur compounds can have an impact on ecosystems.[3][4]

  • Amino Group: The presence of an amino group can confer basic properties to the molecule.

Based on the GHS classifications of structurally similar compounds, it is reasonable to anticipate that this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[5][6][7][8]

Table 1: Inferred Hazard Profile

Hazard ClassificationAnticipated LevelRationale
Acute ToxicityHandle as potentially toxicPresence of the carbamate functional group.[1][2]
Skin Corrosion/IrritationPotential irritantBased on data for similar compounds.[5][6][7]
Serious Eye Damage/IrritationPotential irritantBased on data for similar compounds.[5][6][7]
Respiratory IrritationPotential irritantBased on data for similar compounds.[8]
II. Pre-Disposal and Waste Minimization

Effective waste management begins with proactive measures to minimize waste generation.

  • Source Reduction: Order only the necessary quantities of the chemical to avoid surplus.[9]

  • Inventory Management: Maintain a detailed inventory of all chemicals in the laboratory to prevent the accumulation of expired or unused reagents.[10]

  • Scale Reduction: When feasible, reduce the scale of experiments to minimize the volume of waste produced.[9]

III. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide waste.

1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE.

  • Safety goggles (or a face shield)

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

2. Waste Segregation: Proper segregation of chemical waste is critical to prevent dangerous reactions.[10][11]

  • Solid Waste: Collect solid tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide waste in a dedicated, clearly labeled container.

  • Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid waste container. Do not mix this waste stream with other chemical wastes unless their compatibility has been verified.[12]

  • Incompatible Materials: Avoid mixing this waste with strong oxidizing agents, strong acids, or strong bases.[2]

3. Waste Container Selection and Labeling: The integrity of the waste container is paramount for safe storage and transport.

  • Container Material: Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical.[11]

  • Labeling: The container must be clearly and accurately labeled.[13][14] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide"

    • The concentration or percentage of each component in the waste mixture.[11]

    • The date when the waste was first added to the container.

    • The name and contact information of the principal investigator.

    • Applicable hazard warnings (e.g., "Potential Irritant").

4. On-Site Accumulation and Storage: Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][11]

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[13][14]

  • Containment: Store waste containers in secondary containment trays to prevent the spread of potential spills.[11]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[9][11]

  • Storage Limits: Adhere to the maximum volume limits for hazardous waste accumulation in an SAA as stipulated by your institution's Environmental Health and Safety (EHS) office and regulatory bodies like the EPA.[9]

5. Request for Waste Pickup: Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year for partially filled containers in an SAA), arrange for its disposal through your institution's EHS department.[11][15]

  • Do Not Dispose Down the Drain: This chemical should not be disposed of down the sink.[15][16]

  • Do Not Dispose in Regular Trash: Solid waste of this compound should not be placed in the regular trash.[16]

  • Professional Disposal: Your institution's EHS will coordinate with a licensed hazardous waste disposal company for final treatment, which may involve incineration or other approved methods.[14]

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and procedural flow for the proper disposal of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Disposal start Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid saa Store in Designated Satellite Accumulation Area (SAA) solid_waste->saa liquid_waste->saa secondary_containment Use Secondary Containment saa->secondary_containment full_container Container Full or Max Storage Time Reached? secondary_containment->full_container full_container->saa No ehs_pickup Request Pickup by Environmental Health & Safety (EHS) full_container->ehs_pickup Yes final_disposal Professional Disposal (e.g., Incineration) ehs_pickup->final_disposal

Caption: Disposal workflow for tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. [Link]

  • Properly Managing Chemical Waste in Laboratories - Ace Waste. [Link]

  • Hazardous Waste and Disposal - American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA NEPI. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. [Link]

  • Managing Hazardous Chemical Waste in the Lab - Lab Manager. [Link]

  • Laboratory Environmental Sample Disposal Information Document - EPA. [Link]

  • Carbamates Waste Compatibility - CP Lab Safety. [Link]

  • tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate | C10H17NO4 | CID 24865325 - PubChem. [Link]

  • Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet - Restek. [Link]

  • TERT-BUTYL 6-AMINO-1,4-THIAZEPANE-4-CARBOXYLATE 1,1-DIOXIDE - 2a biotech. [Link]

  • PHOTOCHEMICAL PROCESSES FOR REMOVAL OF CARBAMATE PESTICIDES FROM WATER * - Scientific Paper. [Link]

  • tert-Butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate - NIH. [Link]

  • Tert-butyl 1,4-diazepane-1-carboxylate | C10H20N2O2 | CID 2756058 - PubChem. [Link]

  • Proper disposal of chemicals - Sciencemadness Wiki. [Link]

  • Reductive desulfonylation - Wikipedia. [Link]

  • GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE - Open Government Program. [Link]

  • tert-Butyl 4-aminoazepane-1-carboxylate | C11H22N2O2 | CID 18946151 - PubChem. [Link]

  • MSDS of Tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1h-indole-3-carboxylate . [Link]

  • A Convenient Procedure for the Reduction of Sulfones to Sulfoxides - Semantic Scholar. [Link]

  • Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils - Open Government Program. [Link]

  • tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate - MDPI. [Link]

  • tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate hydrochloride - PubChem. [Link]

Sources

Handling

Personal protective equipment for handling tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide

Comprehensive Safety and Handling Guide: tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide This document provides essential safety protocols and operational guidance for the handling and disposal of tert-Butyl...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide

This document provides essential safety protocols and operational guidance for the handling and disposal of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide. As a Senior Application Scientist, this guide is formulated to ensure the highest standards of laboratory safety, drawing upon established principles of chemical hygiene and data from structurally related compounds.

Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide is not publicly available. The following recommendations are based on the known hazards of analogous chemical structures, including sulfones and N-Boc protected amines. It is imperative to treat this compound with a high degree of caution, assuming it may possess hazards such as skin, eye, and respiratory irritation.

Hazard Assessment and Core Principles

The chemical structure of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide contains a sulfone group, a cyclic amine, and a tert-butoxycarbonyl (Boc) protecting group. While specific toxicity data is unavailable, compounds with similar functional groups can be irritants. Therefore, the primary safety objective is to prevent all routes of exposure: inhalation, skin contact, and ingestion.

Core Principle: A comprehensive approach to personal protection is essential to minimize exposure.[1] All handling of this compound, particularly in solid or powdered form, should be conducted within a certified chemical fume hood to control airborne particulates and potential vapors.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for the safe handling of this and any laboratory chemical. The following table summarizes the minimum required PPE.

Body Part Personal Protective Equipment Standard/Specification Rationale
Eyes/Face Tightly fitting safety goggles with side-shields. A face shield is required when handling larger quantities or when there is a significant splash risk.EN 166 (EU) or NIOSH (US)Protects against splashes and airborne particles.
Hands Chemical-resistant gloves (e.g., Nitrile).ASTM F739 or EN 374Prevents direct skin contact. Regularly inspect gloves for any signs of degradation or puncture.
Body Laboratory coat.N/AProtects skin and personal clothing from contamination.
Respiratory Required when handling the powder outside of a fume hood or if aerosolization is possible.NIOSH-approved respirator (e.g., N95 for particulates)Prevents inhalation of the compound.
Feet Closed-toe shoes.N/AProtects feet from spills.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to maintain a safe laboratory environment. The following diagram illustrates the key stages of handling tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_materials Gather Materials and Reagents prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Begin Experiment handle_dissolve Dissolve or React Compound handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate Complete Experiment cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide.

Step-by-Step Handling Protocol:
  • Preparation:

    • Before handling, ensure you are wearing all the required PPE as outlined in the table above.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling the Compound:

    • When handling the solid, use a spatula and weigh the desired amount on a tared weigh boat within the fume hood.

    • Avoid creating dust. If the compound is a fine powder, consider using a filtered balance enclosure.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Spill Procedures:

    • In the event of a small spill, it can be collected with a wet cloth or gently swept into a suitable container for proper disposal.[2]

    • For larger spills, evacuate the area and consult your institution's safety officer.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

  • Chemical Waste: All waste containing tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide should be collected in a designated, labeled hazardous waste container.[3]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should also be disposed of as hazardous waste.

  • Container Disposal: Empty containers of this chemical should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines.[4]

  • Oxidation for Odor Removal: For sulfides, oxidation to sulfones can eliminate disagreeable odors. While this compound is already a sulfone, this principle can be applied to related starting materials or byproducts. A common method is oxidation with sodium hypochlorite.[4][5]

First Aid Measures

In case of accidental exposure, immediate action is necessary.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Always have a safety shower and eye wash station readily accessible when working with this compound.[2]

References

  • BenchChem. (2025, December). Personal protective equipment for handling Pergolide sulfone.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • KamulinBiotech co.ltd.
  • Technical Supplement. (2019, January 18). Sulfuric Acid Bulk Handling FCX-HS28– Personal Protective Equipment.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
  • 2A Biotech. (2025).
  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • PubChem.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • ECHEMI.
  • PubChem.
  • University of Auckland. Purchase, storage and disposal of chemicals.
  • Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals.
  • University College Cork. (2024, January 2).
  • Autech Industry Co.,Limited. (2018, December 7). MSDS of Tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)
  • ChemScene.
  • MDPI. tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)
  • National Institutes of Health.
  • PubChem.
  • ChemScene.
  • ChemicalBook. (2025, August 28). tert-butyl 4-(6-aminopyridin-3-yl)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide
Reactant of Route 2
tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide
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